molecular formula C8H9N3O B1300702 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 62321-91-9

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1300702
CAS No.: 62321-91-9
M. Wt: 163.18 g/mol
InChI Key: HLCZCBPPRBHVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 62321-91-9) is a chemical compound with a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol . It is characterized by the canonical SMILES string CN(C)C1=C(C#N)C(=O)NC=C1 . This compound is offered with a purity of 98% . Researchers should note the associated safety hazards; this substance is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and safety data sheets should be consulted prior to use. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(dimethylamino)-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11(2)7-3-4-10-8(12)6(7)5-9/h3-4H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCZCBPPRBHVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363393
Record name 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62321-91-9
Record name 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 62321-91-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a highly functionalized heterocyclic compound that has garnered significant interest within the medicinal chemistry community. Belonging to the 2-pyridone class of molecules, its unique arrangement of a dimethylamino group, a nitrile moiety, and a lactam function within a dihydropyridine ring system makes it a versatile scaffold and a valuable intermediate for the synthesis of diverse, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development. The 2-pyridone core is a privileged structure found in numerous natural products and pharmaceuticals, and this particular derivative offers multiple points for chemical modification, enabling the exploration of vast chemical space. Compounds incorporating the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold have been investigated for a range of therapeutic applications, including as anticancer agents and kinase inhibitors.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is fundamental to the successful application of any chemical compound in a research setting. These data are crucial for identity confirmation, purity assessment, and predicting behavior in various chemical and biological systems.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 62321-91-9
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Appearance Typically a solid (e.g., white, off-white, or yellow powder/crystals)
Solubility Soluble in polar organic solvents like DMSO and DMF; limited solubility in water and nonpolar solvents.
Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its structural integrity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the dimethylamino protons (a singlet, typically around δ 3.0-3.5 ppm), and protons on the pyridone ring. The exact chemical shifts will be dependent on the solvent used.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal signals for the eight unique carbon atoms, including the characteristic peaks for the carbonyl carbon (C=O) in the pyridone ring (typically δ 160-165 ppm), the nitrile carbon (C≡N) (around δ 115-120 ppm), and the carbons of the dimethylamino group.

  • IR (Infrared) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups.[3][4] Expected characteristic absorption bands include:

    • A strong, sharp peak around 2210-2230 cm⁻¹ for the nitrile (C≡N) stretch.[2][5]

    • A strong absorption band around 1640-1670 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the 2-pyridone lactam.[2][5]

    • C-H stretching vibrations for the methyl and ring protons typically appear in the 2800-3100 cm⁻¹ region.

    • N-H stretching for the pyridone may be observed as a broad peak around 3100-3400 cm⁻¹ .[2]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. In Electron Impact (EI) mode, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight (163.18).

Synthesis and Experimental Protocols

The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles often involves multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step.[1][2] A common and effective approach is a variation of the Bohlmann-Rahtz pyridine synthesis or a related multicomponent condensation.

Synthetic Workflow: Multicomponent Condensation

A general and reliable method involves the one-pot reaction of an enamine (or a precursor that forms one in situ), an active methylene compound (like cyanoacetamide or ethyl cyanoacetate), and a 1,3-dicarbonyl compound equivalent. For the title compound, a logical route starts from precursors that can assemble the desired substituted pyridone ring.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product & Analysis A Dimethylformamide dimethyl acetal (DMF-DMA) Reaction 1. Mix Reactants in Solvent (e.g., Ethanol) 2. Add Base (e.g., Piperidine) 3. Reflux (Heat) A->Reaction B Cyanoacetamide B->Reaction Workup 1. Cool Reaction Mixture 2. Precipitate Product (e.g., add water) 3. Filter Solid 4. Wash with Solvent (e.g., Ethanol, Water) Reaction->Workup Reaction Complete Purification Recrystallization (e.g., from Ethanol or Acetic Acid) Workup->Purification Crude Product Product 4-(Dimethylamino)-2-oxo-1,2- dihydropyridine-3-carbonitrile Purification->Product Pure Product Analysis Characterization: - NMR - IR - Mass Spec - Melting Point Product->Analysis

Detailed Experimental Protocol

Causality: This protocol leverages the high reactivity of DMF-DMA as a source for both a methine group and a dimethylamino group. It first reacts with the active methylene of cyanoacetamide to form an enamine intermediate. This intermediate then undergoes cyclization to form the stable 2-pyridone ring. Piperidine is used as a basic catalyst to facilitate the condensation and cyclization steps.

  • Reaction Setup: To a solution of cyanoacetamide (1 equivalent) in absolute ethanol, add dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents).

  • Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, which may induce precipitation. If not, slowly add cold water to precipitate the crude product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove residual starting materials and impurities.

  • Purification (Self-Validation): The crude product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. The purity of the final compound should be validated (>98%) by HPLC and confirmed by NMR and mass spectrometry to ensure the correct structure has been obtained. The melting point should be sharp and consistent with literature values.

Chemical Reactivity and Applications in Drug Development

Reactivity cluster_functional_groups Core 4-(Me2N)-2-oxo-1,2-dihydropyridine-3-carbonitrile Nitrile Nitrile (C≡N) Core->Nitrile Hydrolysis Reduction Cyclization Amine Dimethylamino (NMe2) Core->Amine Nucleophilic Aromatic Substitution (with activation) Pyridone Pyridone Ring Core->Pyridone N-Alkylation Halogenation C-C Coupling CarboxylicAcid CarboxylicAcid Nitrile->CarboxylicAcid → Carboxylic Acid / Amide PrimaryAmine PrimaryAmine Nitrile->PrimaryAmine → Aminomethyl group FusedRings FusedRings Nitrile->FusedRings → Fused Heterocycles (e.g., Pyrido[2,3-d]pyrimidines) N_Substituted N_Substituted Pyridone->N_Substituted → N-Alkyl/Aryl Derivatives Halogenated Halogenated Pyridone->Halogenated → 5-Halo or 6-Halo Pyridones

Caption: Key reactive sites and potential derivatizations.

Reactions at the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into various other groups:

  • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide, respectively. These derivatives are valuable for introducing new pharmacophoric features or for peptide coupling reactions.

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a flexible linker.

  • Cyclization Reactions: The nitrile group, being adjacent to the ring nitrogen's amide function, is perfectly positioned to participate in cyclization reactions. For instance, treatment with formamide or guanidine can lead to the formation of fused pyrido[2,3-d]pyrimidine systems, which are known to possess a wide range of biological activities, including kinase inhibition. [6]

Reactions on the Pyridone Ring
  • N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can be alkylated or arylated using appropriate electrophiles (e.g., alkyl halides, arylboronic acids under Chan-Lam conditions) to introduce substituents that can modulate solubility, metabolic stability, and target engagement.

  • Electrophilic Aromatic Substitution: The electron-rich nature of the pyridone ring makes it susceptible to electrophilic substitution reactions such as halogenation (e.g., with NBS or NCS), typically at the C5 or C6 positions, providing handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira).

Role as a Scaffold in Medicinal Chemistry

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a key building block for constructing libraries of potential drug candidates. [1]Its rigid core structure helps in pre-organizing the appended substituents in a defined three-dimensional space, which is advantageous for optimizing interactions with biological targets. Several patented and published compounds based on this core have demonstrated potent activity against various disease targets, particularly protein kinases, which are crucial in cancer and inflammatory diseases. The ability to easily generate diverse derivatives makes this compound highly valuable for structure-activity relationship (SAR) studies. [2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [7]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [7]Avoid contact with skin and eyes. [7]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [7]* Toxicity: While specific toxicity data for this compound is not readily available, compounds of this class should be handled as potentially harmful. Assume it may cause skin, eye, and respiratory irritation. [7]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its value in modern drug discovery is underscored by the multiple reactive sites it possesses, allowing for facile diversification and the construction of complex molecular architectures. The straightforward synthesis and the strategic importance of the 2-pyridone scaffold ensure that this compound will remain a relevant and valuable tool for medicinal chemists and researchers in the ongoing quest for novel therapeutic agents.

References

  • Serry, A. M., Luik, S., Laufer, S., & Abadi, A. H. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry, 12(4), 559–565. Available from: [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Reddy, C. R., et al. (2014). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. Organic Letters, 16(21), 5674-5677. Available from: [Link]

  • Taniguchi, T., et al. (2015). Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. Molecules, 20(9), 15637-15649. Available from: [Link]

  • ResearchGate. (n.d.). An Efficient Protocol for the Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile Using Ionic Liquid Ethylammonium Nitrate. Available from: [Link]

  • Gouda, M. A., et al. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. Molecules, 28(17), 6358. Available from: [Link]

  • Verma, R. K., et al. (2012). 4-Dimethylamino Pyridine-Promoted One-Pot Three-Component Regioselective Synthesis of Highly Functionalized 4H-thiopyrans via Heteroannulation of β-oxodithioesters. ACS Combinatorial Science, 14(3), 224–230. Available from: [Link]

  • Ibraheem, H. H., Al-Majedy, Y. K., Salim, A. J., & Al-Bayati, R. I. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University, 21(2), 45-50. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Spectral Information in PubChem. PubChem Blog. Available from: [Link]

  • Loba Chemie. (2016). ANILINE BLUE (SPIRIT SOLUBLE) MSDS. Available from: [Link]

  • Abadi, A. H., et al. (2013). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 12(1), 69–78. Available from: [Link]

  • Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.
  • Al-Said, N. H., et al. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2888. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]

  • ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure?. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. Available from: [Link]

  • PubChem. (n.d.). p-Anisidine. Available from: [Link]

  • PubChem. (n.d.). N-Benzylideneaniline. Available from: [Link]

  • PubChem. (n.d.). Aniline Blue. Available from: [Link]

  • MDPI. (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Available from: [Link]

  • Ghorab, M. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a valuable scaffold in medicinal chemistry and drug discovery. The presented methodology is designed to be both scalable and reproducible, addressing the needs of researchers in academic and industrial settings. This document will delve into the strategic considerations behind the synthetic design, provide detailed, step-by-step experimental protocols, and offer insights into the characterization of the target molecule. The synthesis is approached as a two-step process, commencing with the formation of a key 4-hydroxy-2-pyridone intermediate, followed by chlorination and subsequent nucleophilic aromatic substitution to introduce the desired dimethylamino functionality.

Introduction: The Significance of the this compound Scaffold

The 2-pyridone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of a cyano group at the 3-position and a dimethylamino group at the 4-position of the dihydropyridine ring system creates a unique electronic and structural motif with significant potential for interacting with various biological targets. The electron-donating nature of the dimethylamino group and the electron-withdrawing cyano group create a "push-pull" system that can influence the molecule's polarity, solubility, and binding affinities. This makes this compound a highly attractive building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient retrosynthetic analysis of the target molecule suggests a two-step synthetic sequence. The core of this strategy lies in the formation of a versatile intermediate, which can then be readily functionalized.

Retrosynthesis Target This compound Intermediate1 4-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile Target->Intermediate1 Nucleophilic Aromatic Substitution Intermediate2 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile Intermediate1->Intermediate2 Chlorination StartingMaterials Cyanoacetamide + Diethyl Malonate Intermediate2->StartingMaterials Cyclocondensation Step1_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation Cyanoacetamide Cyanoacetamide Mixing Mix Reactants in Ethanol Cyanoacetamide->Mixing DiethylMalonate Diethyl Malonate DiethylMalonate->Mixing Base Sodium Ethoxide Base->Mixing Solvent Ethanol Solvent->Mixing Reflux Reflux Mixing->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Acidification Acidify with HCl Cooling->Acidification Filtration Filter Precipitate Acidification->Filtration Washing Wash with Water & Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Product1 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile Drying->Product1

Caption: Workflow for the synthesis of the 4-hydroxy intermediate.

Protocol:

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.15 g, 0.05 mol) in absolute ethanol (50 mL), add cyanoacetamide (4.20 g, 0.05 mol).

  • To the resulting mixture, add diethyl malonate (8.01 g, 0.05 mol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then acidify to pH 3-4 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile as a solid. The product can be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile

The 4-hydroxy group of the pyridone is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). [1] Protocol:

  • A mixture of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (2.72 g, 0.02 mol) and phosphorus oxychloride (15 mL) is heated at reflux for 2 hours.

  • After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The resulting solid is collected by filtration, washed thoroughly with cold water until the washings are neutral.

  • The product is dried under vacuum to yield 4-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Step 3: Synthesis of this compound

The final step involves the nucleophilic aromatic substitution of the 4-chloro substituent with dimethylamine.

Step3_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation Intermediate1 4-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile Mixing Mix Reactants in Ethanol Intermediate1->Mixing Dimethylamine Dimethylamine (40% aq. solution) Dimethylamine->Mixing Solvent Ethanol Solvent->Mixing Heating Heat in a sealed tube Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Evaporation Remove Solvent Monitoring->Evaporation Purification Column Chromatography Evaporation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the final amination step.

Protocol:

  • A mixture of 4-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.55 g, 0.01 mol) and a 40% aqueous solution of dimethylamine (5 mL) in ethanol (20 mL) is heated in a sealed tube at 100-110 °C for 6-8 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Summary

StepReactantsReagents/SolventsConditionsProduct
1Cyanoacetamide, Diethyl MalonateSodium Ethoxide, Ethanol, HClReflux, 4h4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
24-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrilePhosphorus OxychlorideReflux, 2h4-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile
34-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrileDimethylamine (40% aq.), EthanolSealed tube, 100-110 °C, 6-8hThis compound

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the successful incorporation of the various functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the functional groups present, such as the nitrile (C≡N), carbonyl (C=O), and N-H bonds.

  • Melting Point: The melting point of the final product is a good indicator of its purity.

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. The presented three-step methodology, involving a cyclocondensation to form the pyridone core, followed by chlorination and nucleophilic substitution, offers a practical and versatile approach for accessing this important heterocyclic scaffold. The protocols provided are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient production of this compound for further investigation and development.

References

  • Synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. J Comb Chem. 2010 Jul 12;12(4):559-65. doi: 10.1021/cc1000488. ([Link])

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2012 Apr 2;17(4):3964-73. doi: 10.3390/molecules17043964. ([Link])

  • Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179 (1941); Vol. 3, p.25 (1923). ([Link])

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. ([Link])

  • Synthesis, and synthetic applications of cyanoacetamides. Arkivoc 2020, part i, pp. 1-131. ([Link])

  • Nucleophilic replacements in 4-cyanopyridinium salts. J. Chem. Soc., Perkin Trans. 1, 1972, 214-217. ([Link])

  • Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. Synthetic Communications, 34:1, 133-146. ([Link])

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. ([Link])

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. ([Link])

  • Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. ([Link])

  • POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, Vol. 97, October 2020, pp. 1-8. ([Link])

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega 2020, 5, 27, 16675–16686. ([Link])

  • Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. ResearchGate. ([Link])

  • Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Molecules 2011, 16(1), 54-66. ([Link])

  • Process for preparing 4-hydroxypyridines.
  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. ([Link])

  • Nucleophilic Substitution with Amines. YouTube. ([Link])

Sources

The 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

The 2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as a 2-pyridone-3-carbonitrile, represents a heterocyclic core of significant interest to the drug discovery and medicinal chemistry communities.[1][2][3] This scaffold is considered "privileged" due to its versatile chemical nature and its frequent appearance in a wide array of biologically active compounds.[1] Its structure, featuring a lactam moiety, a nitrile group, and sites for diverse substitution, allows for fine-tuning of physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capabilities.[2]

The 2-pyridone core can act as a bioisostere for amides, phenols, and other aromatic systems, and its ability to serve as both a hydrogen bond donor and acceptor facilitates strong interactions with biological targets.[1] These features have led to the development of numerous derivatives exhibiting a broad spectrum of pharmacological activities, most notably as potent antiproliferative and anticancer agents.[2][4][5] This guide provides an in-depth examination of the synthesis, properties, and applications of this valuable scaffold, offering a technical resource for researchers engaged in the design and development of novel therapeutics.

Core Physicochemical and Structural Properties

A defining characteristic of the 2-oxo-1,2-dihydropyridine scaffold is the lactam-lactim tautomerism, where the molecule can exist in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. Spectroscopic and crystallographic studies have shown that the 2-pyridone form is overwhelmingly predominant in both solid and solution phases.[1][6]

Tautomerism

PropertyRepresentative ValueSource
Appearance White to pale-yellow solid[4]
Melting Point (°C) Generally high, often >250 °C[4][7]
Molecular Weight Varies with substitutionN/A
Solubility Generally soluble in polar aprotic solvents like DMSO and DMF[4][7]

Synthetic Strategies: The Power of Multicomponent Reactions

The most efficient and widely adopted method for constructing the 2-oxo-1,2-dihydropyridine-3-carbonitrile core is through one-pot multicomponent reactions (MCRs).[1][8] MCRs offer significant advantages over traditional linear syntheses, including operational simplicity, reduced reaction times, higher yields, and atom economy. The general approach involves the condensation of an aldehyde, an active methylene compound (typically a derivative of cyanoacetate or malononitrile), and a ketone or its equivalent, in the presence of an ammonium source.[8][9]

MCR_Workflow

Protocol: Four-Component Synthesis of a 4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is a generalized procedure based on methodologies reported for the synthesis of various 4,6-diaryl derivatives.[5][9]

1. Reagent Preparation:

  • In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (1.0 mmol), the appropriate acetophenone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (8.0 mmol).
  • Causality: Ammonium acetate serves as both the nitrogen source for the pyridine ring and a catalyst. The excess amount drives the reaction equilibrium towards the product. Ethyl cyanoacetate is the active methylene compound that provides the C3 (nitrile) and C2 (carbonyl) carbons of the final ring.

2. Reaction Execution:

  • Add a suitable solvent, such as absolute ethanol or n-butanol (30-40 mL).
  • Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
  • Causality: The reaction proceeds through a cascade of intermediates, likely beginning with a Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by a Michael addition of the ketone enolate, and subsequent cyclization and aromatization (dehydrogenation). Refluxing provides the necessary activation energy for these sequential steps.

3. Product Isolation and Purification:

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will typically form.
  • Pour the reaction mixture into cold water to further induce precipitation.
  • Collect the solid product by vacuum filtration and wash with water, followed by a small amount of cold ethanol.
  • Self-Validation: The formation of a solid precipitate upon cooling is a primary indicator of successful product formation. The purity can be initially assessed by its melting point and TLC analysis against the starting materials.
  • For higher purity, recrystallize the crude product from a suitable solvent such as dioxane, ethanol, or acetic acid.[9]

Spectroscopic Characterization: A Guide to Structural Elucidation

The structure of synthesized 2-oxo-1,2-dihydropyridine-3-carbonitriles can be unambiguously confirmed using a combination of spectroscopic techniques.

TechniqueKey Observables and InterpretationRepresentative DataSource
FT-IR (cm⁻¹) - N-H Stretch: A broad band typically appears in the 3400-3100 cm⁻¹ region, characteristic of the lactam N-H group. - C≡N Stretch: A sharp, strong absorption around 2220 cm⁻¹ confirms the presence of the nitrile group. - C=O Stretch: A strong band for the lactam carbonyl group is observed around 1660-1630 cm⁻¹.NH: ~3278C≡N: ~2219C=O: ~1632[7][9]
¹H NMR (ppm) - N-H Proton: A broad, D₂O-exchangeable singlet is typically observed in the downfield region (δ 12.0-13.0 ppm in DMSO-d₆), corresponding to the lactam proton. - Pyridine C5-H: A singlet for the proton at the C5 position of the pyridine ring usually appears between δ 6.5-7.0 ppm. - Substituent Protons: Signals corresponding to the protons on the substituents at C4 and C6 will be present in their expected regions.NH: δ 12.92C5-H: δ 6.88Aromatic-H: δ 7.3-8.5[7][10]
¹³C NMR (ppm) - C=O Carbon: The lactam carbonyl carbon resonates significantly downfield, typically around δ 160-165 ppm. - C≡N Carbon: The nitrile carbon signal appears in the characteristic range of δ 116-118 ppm. - Pyridine Ring Carbons: Signals for the sp² carbons of the pyridine ring and any aromatic substituents will be present in the δ 100-160 ppm range.C=O: δ 161.8C≡N: δ 117.6[10]
Mass Spec (MS) The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.M⁺ at m/z 358 for C₁₈H₉Cl₂FN₂O[10]

Applications in Drug Discovery: A Scaffold for Anticancer Agents

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a cornerstone in the development of novel anticancer agents.[1][5] Numerous derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines, including colon, breast, lung, and liver cancer.[4][5][9]

The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and apoptosis.[1][2] For instance, certain 4,6-diaryl derivatives have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase often overexpressed in various cancers.[1]

Kinase_Inhibition

The planar nature of the pyridone ring, combined with the hydrogen bonding capacity of the NH and C=O groups, allows these molecules to effectively mimic the hinge-binding motifs of ATP in the active site of kinases.[1] This competitive inhibition blocks the downstream signaling pathways that cancer cells rely on for growth and survival, ultimately leading to apoptosis or cell cycle arrest. The diverse substitution patterns possible at the C4 and C6 positions allow for the optimization of potency and selectivity against specific kinase targets.[1][5]

Conclusion and Future Outlook

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has firmly established itself as a versatile and valuable core in modern medicinal chemistry. Its straightforward and efficient synthesis, primarily through multicomponent reactions, makes it highly accessible for the generation of diverse chemical libraries. The robust biological activity, particularly in the realm of oncology, ensures that this scaffold will remain a focus of intensive research. Future efforts will likely concentrate on the synthesis of novel derivatives with improved kinase selectivity, enhanced pharmacokinetic profiles, and novel mechanisms of action to overcome drug resistance and expand the therapeutic potential of this remarkable heterocyclic system.

References

  • Dyakonov, V. A., et al. (2018). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molecules, 23(11), 2975. Available at: [Link]

  • Abbas, H. A. S., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(10), 1378. Available at: [Link]

  • El-Naggar, A. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(3), 2246–2259. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Molecules, 26(16), 4987. Available at: [Link]

  • Wang, H., et al. (2019). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 9(1), 1-10. Available at: [Link]

  • Dyakonov, V. A., et al. (2018). SYNTHESIS OF NEW 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID DERIVATIVES. SciForum. Available at: [Link]

  • Martinez-Vargas, A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(48), 31235-31261. Available at: [Link]

  • El-Naggar, A. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Journal of Chemistry. Available at: [Link]

  • Ibraheem, H. H., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University, 21(2), 45-50. Available at: [Link]

  • Song, A., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 574. Available at: [Link]

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry. Available at: [Link]

  • Ibraheem, H. H., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University. Available at: [Link]

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry. Available at: [Link]

  • Abbas, H. A. S., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12(1), 1-18. Available at: [Link]

  • Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity. Available at: [Link]

  • PubChem. (n.d.). 2-Nitro-3-pyridinecarbonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

  • Hayallah, A. M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Molecules. Available at: [Link]

  • Correa, J., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available at: [Link]

  • Al-Tel, T. H., et al. (2014). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 24(2), 596-600. Available at: [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from: [Link]

  • Kerru, N., et al. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 735231. Available at: [Link]

  • Kupwade, R. V., et al. (2020). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. Journal of Sulfur Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Pyridin-4-yloxyquinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

  • Krbavčič, A., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The 2-pyridone scaffold is a well-established pharmacophore present in numerous biologically active molecules. This document details the compound's IUPAC nomenclature, physicochemical properties, and a validated synthetic protocol. Furthermore, it explores the potential therapeutic applications and mechanisms of action, drawing parallels with structurally related molecules that have shown promise as kinase inhibitors and anticancer agents. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction and Nomenclature

The compound of interest is systematically named This compound . This nomenclature is derived from its chemical structure, which features a dihydropyridine ring system with a carbonyl group at the 2-position (rendering it a 2-pyridone), a dimethylamino substituent at the 4-position, and a carbonitrile (cyano) group at the 3-position.

The core 2-oxo-1,2-dihydropyridine structure is a prevalent motif in medicinal chemistry, known for its diverse pharmacological activities.[1][2] The strategic placement of the dimethylamino and carbonitrile functionalities is anticipated to modulate the molecule's electronic properties, solubility, and interactions with biological targets. The dimethylamino group, in particular, is a common pharmacophore in many FDA-approved drugs, contributing to factors such as target binding and improved pharmacokinetic profiles.[3]

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be predicted based on its structural features and comparison with analogous compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Appearance Likely a crystalline solid
Solubility Expected to have moderate solubility in organic solvents like DMSO and DMF. Aqueous solubility may be limited but can be influenced by pH due to the basic dimethylamino group.
Hydrogen Bond Donors 1 (from the N-H in the dihydropyridine ring)
Hydrogen Bond Acceptors 3 (from the carbonyl oxygen, the nitrile nitrogen, and the dimethylamino nitrogen)
pKa The dimethylamino group is expected to have a pKa in the range of 4-5, typical for anilino-like amines.

Synthesis and Purification

A robust and efficient synthesis of this compound can be achieved through a multicomponent reaction (MCR), a strategy celebrated for its atom economy and ability to generate molecular complexity in a single step.[1][2] The following protocol is a well-established method for the synthesis of related 2-pyridone derivatives.

Experimental Protocol: One-Pot Synthesis

Reaction Scheme:

G reagents Dimethylformamide dimethyl acetal + Cyanoacetamide + Ammonium acetate intermediate Knoevenagel Condensation Intermediate reagents->intermediate Reflux product This compound intermediate->product Cyclization

A plausible synthetic workflow.

Materials:

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Cyanoacetamide

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • To a solution of cyanoacetamide (1 equivalent) in ethanol, add dimethylformamide dimethyl acetal (1.1 equivalents).

  • Add ammonium acetate (2-3 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • To the residue, add water and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications and Mechanism of Action

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of substituted 2-pyridones as anticancer agents.[2][4] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Potential Molecular Targets:

  • Kinase Inhibition: The dihydropyridine core can act as a scaffold for designing inhibitors of various protein kinases, such as p38 MAP kinase, VEGFR-2, and HER-2.[1][4] The dimethylamino group can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes.

  • Survivin and PIM1 Kinase Inhibition: Docking studies of similar compounds have suggested potential interactions with anti-apoptotic proteins like survivin and kinases such as PIM1, which are often overexpressed in cancer cells.[2]

G Compound This compound Kinase Protein Kinase (e.g., p38, VEGFR-2, HER-2) Compound->Kinase Inhibition Apoptosis Apoptosis Compound->Apoptosis Induces (indirectly) Pathway Downstream Signaling Pathway Kinase->Pathway Activation Kinase->Apoptosis Inhibits Proliferation Tumor Cell Proliferation Pathway->Proliferation Promotes

Proposed mechanism of anticancer action.

Other Potential Applications

The versatility of the dihydropyridine scaffold suggests that this compound could be explored for other therapeutic areas, including:

  • Antimicrobial Activity: Fused pyrimidine derivatives containing a similar core have demonstrated antimicrobial properties.

  • α-Glucosidase Inhibition: Certain tetrahydropyrimidine derivatives have shown inhibitory activity against α-glucosidase, suggesting potential applications in the management of diabetes.[5]

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. Future research should focus on:

  • In-depth Biological Evaluation: Comprehensive screening against a panel of cancer cell lines and relevant protein kinases is warranted.

  • Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for its development as a drug candidate.

  • Lead Optimization: Modification of the dimethylamino and other substituents on the pyridone ring could lead to improved potency, selectivity, and drug-like properties.

References

  • Al-Said, M. S., et al. (2011). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed. Available at: [Link]

  • Reddy, C. R., et al. (2016). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. Organic Letters, 18(15), 3846–3849. Available at: [Link]

  • El-Faham, A., et al. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)pyridine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. PubChem. Available at: [Link]

  • Ibraheem, H. H., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. ResearchGate. Available at: [Link]

  • El-Sayed, N. F., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 22393. Available at: [Link]

  • Kumar, D., et al. (2012). 4-Dimethylamino Pyridine-Promoted One-Pot Three-Component Regioselective Synthesis of Highly Functionalized 4H-thiopyrans via Heteroannulation of β-oxodithioesters. ACS Combinatorial Science, 14(3), 224-230. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)benzonitrile. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Dibenzylamino)-2-(dimethylamino)nicotinonitrile. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-(Dimethylamino)ethoxy)pyridine-4-carbonitrile. PubChem. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Molecules, 20(9), 15689–15704. Available at: [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. Available at: [Link]

  • Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Future Medicinal Chemistry, 16(1), 75-96. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile. PubChem. Available at: [Link]

  • Glamočlija, J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7015. Available at: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2019). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 24(12), 2294. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(15), 4785. Available at: [Link]

  • Fathalla, W., et al. (2019). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 4(1), 2139–2149. Available at: [Link]

Sources

The Dawn of a New Scaffold: A Technical Guide to the Discovery of Novel 2-Oxo-Dihydropyridine-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-dihydropyridine-3-carbonitrile core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the discovery of novel derivatives based on this scaffold, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic design, synthesis, and biological evaluation of these compounds, moving beyond a mere recitation of protocols to elucidate the causal reasoning behind experimental choices. This guide is structured to provide a foundational understanding of the core chemistry, offer detailed and validated experimental methodologies, and explore the crucial structure-activity relationships that drive the optimization of these promising therapeutic agents.

The Strategic Imperative for 2-Oxo-Dihydropyridine-3-Carbonitriles in Drug Discovery

The pyridine ring is a cornerstone in the architecture of numerous pharmaceuticals and natural products. The introduction of an oxo group and a cyano moiety at the 2 and 3 positions, respectively, of a dihydropyridine ring system creates a unique electronic and steric environment, bestowing upon the molecule a high degree of reactivity and the capacity for diverse molecular interactions. This scaffold has been identified as a key pharmacophore in compounds exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[1]

The strategic advantage of focusing on this scaffold lies in its synthetic accessibility and the ease with which its periphery can be functionalized. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of multiple reactive sites, including the NH, CO, and CN groups, serves as a versatile handle for the introduction of various substituents, enabling the generation of large and diverse chemical libraries for high-throughput screening.[2]

Navigating the Synthetic Landscape: From Core Construction to Derivatization

The synthesis of the 2-oxo-dihydropyridine-3-carbonitrile core and its subsequent derivatization can be achieved through several efficient and robust methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthesis: Multi-Component Reactions (MCRs)

One of the most elegant and atom-economical approaches to the 2-oxo-dihydropyridine-3-carbonitrile core is through one-pot multi-component reactions (MCRs). These reactions, by their very nature, are highly efficient, often requiring simpler purification procedures and leading to higher overall yields compared to traditional multi-step syntheses.

A prevalent MCR strategy involves the condensation of an aromatic aldehyde, a methyl ketone, an active methylene compound (such as ethyl cyanoacetate or malononitrile), and an ammonium salt (like ammonium acetate) which serves as the nitrogen source for the pyridine ring.[3] The reaction proceeds through a cascade of interconnected equilibria, the understanding of which is crucial for optimizing reaction conditions.

Mechanism of the Four-Component Reaction:

The reaction is believed to initiate with a Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by a base (often generated in situ from ammonium acetate). This is followed by a Michael addition of the enolate derived from the methyl ketone to the activated alkene. The resulting adduct then undergoes cyclization and subsequent dehydration/oxidation to furnish the final 2-oxo-dihydropyridine-3-carbonitrile product. The use of a catalyst, such as a Lewis or Brønsted acid, can facilitate the cyclodehydration step.[4]

dot graph "Four_Component_Reaction_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Aldehyde [label="Aromatic Aldehyde"]; ActiveMethylene [label="Active Methylene\n(e.g., Ethyl Cyanoacetate)"]; Ketone [label="Methyl Ketone"]; Ammonium [label="Ammonium Acetate"];

Knoevenagel [label="Knoevenagel Condensation", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Michael [label="Michael Addition", shape=ellipse, style=filled, fillcolor="#34A853"]; Cyclization [label="Cyclization & Dehydration", shape=ellipse, style=filled, fillcolor="#EA4335"]; Product [label="2-Oxo-dihydropyridine-\n3-carbonitrile", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Aldehyde -> Knoevenagel; ActiveMethylene -> Knoevenagel; Knoevenagel -> Michael [label="Activated Alkene"]; Ketone -> Michael [label="Enolate"]; Ammonium -> Cyclization [label="Nitrogen Source"]; Michael -> Cyclization [label="Adduct"]; Cyclization -> Product; } Four-Component Reaction Pathway.

Detailed Protocol: One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles [3]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1 mmol), the appropriate acetophenone (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol).

  • Solvent and Reaction Conditions: Add absolute ethanol (20 mL) as the solvent. The choice of ethanol is strategic as it effectively dissolves the reactants and facilitates a homogenous reaction mixture. Heat the mixture to reflux (approximately 78 °C) with continuous stirring. The elevated temperature is necessary to overcome the activation energy of the multiple reaction steps.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Purification: Upon completion of the reaction (typically 4-6 hours), allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.

Thorpe-Ziegler Cyclization: A Powerful Tool for Ring Formation

The Thorpe-Ziegler reaction is a classical yet highly effective method for the intramolecular cyclization of dinitriles to form cyclic α-cyano ketones, which can be precursors to or can be incorporated into the 2-oxo-dihydropyridine-3-carbonitrile scaffold.[1][5] This reaction is particularly useful for constructing fused ring systems.

Mechanism of the Thorpe-Ziegler Reaction:

The reaction is base-catalyzed and proceeds through the deprotonation of an α-carbon to one of the nitrile groups, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group, forming a cyclic imine anion. Tautomerization of this intermediate leads to a more stable enamine, which upon acidic workup, hydrolyzes to the corresponding cyclic α-cyano ketone.[1][2]

dot graph "Thorpe_Ziegler_Mechanism" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Dinitrile [label="Dinitrile Substrate"]; Base [label="Strong Base\n(e.g., NaH, NaOEt)"]; Carbanion [label="Carbanion Formation"]; Cyclization [label="Intramolecular\nNucleophilic Attack"]; ImineAnion [label="Cyclic Imine Anion"]; Tautomerization [label="Tautomerization"]; Enamine [label="Cyclic Enamine"]; Hydrolysis [label="Acidic Workup\n(Hydrolysis)"]; Product [label="Cyclic α-Cyano Ketone", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Dinitrile -> Carbanion [label="Deprotonation"]; Base -> Carbanion; Carbanion -> Cyclization; Cyclization -> ImineAnion; ImineAnion -> Tautomerization; Tautomerization -> Enamine; Enamine -> Hydrolysis; Hydrolysis -> Product; } Thorpe-Ziegler Cyclization Mechanism.

Biological Evaluation: Unveiling the Therapeutic Potential

A thorough and systematic biological evaluation is paramount to identifying and optimizing lead compounds. The 2-oxo-dihydropyridine-3-carbonitrile scaffold has demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity: A Multi-pronged Approach

Derivatives of this scaffold have exhibited potent cytotoxic effects against a range of human cancer cell lines.[6][7] The mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.[8][9]

3.1.1. In Vitro Cytotoxicity Screening

The initial step in assessing anticancer potential is to determine the in vitro cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The choice of cell lines should be strategic, representing different cancer types (e.g., lung, colon, breast) to ascertain the spectrum of activity.

Detailed Protocol: MTT Assay for Cell Viability [10][11][12]

  • Cell Seeding: Seed the desired cancer cell lines (e.g., HCT-116, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a further 48-72 hours. The incubation period should be optimized for each cell line.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well. Incubate for 3-4 hours at 37°C. The rationale here is that mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Detailed Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity [7][13][14][15]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period with the test compounds, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour. The TCA fixes the cells and precipitates the cellular proteins.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and excess medium. Tap the plates on paper towels to remove excess water and allow them to air dry at room temperature.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes. The SRB dye binds to basic amino acid residues in the cellular proteins.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove the unbound dye.

  • Dye Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition and the IC₅₀ values as described for the MTT assay.

3.1.2. Elucidating the Mechanism of Action

Understanding the molecular mechanism by which these compounds exert their anticancer effects is crucial for their further development. Several 2-oxo-dihydropyridine-3-carbonitrile derivatives have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[8][9]

  • Apoptosis Induction: The induction of apoptosis can be assessed by various methods, including Annexin V-FITC/propidium iodide staining followed by flow cytometry, and by measuring the activity of caspases (e.g., caspase-3, -8, and -9). Western blot analysis can be used to detect changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

  • STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is constitutively activated in many cancers and promotes cell proliferation, survival, and metastasis. Some cyanopyridine derivatives have been found to inhibit the phosphorylation of STAT3, thereby blocking its downstream signaling.[9]

  • Survivin Modulation: Survivin is a member of the inhibitor of apoptosis (IAP) family and is overexpressed in most human cancers. It plays a dual role in promoting cell division and inhibiting apoptosis. Certain 3-cyanopyridine derivatives have been shown to downregulate the expression of survivin, leading to cell cycle arrest and apoptosis.[16]

dot graph "Anticancer_Mechanism_of_Action" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Compound [label="2-Oxo-dihydropyridine-\n3-carbonitrile Derivative", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3 Pathway"]; Survivin [label="Survivin Expression"]; Apoptosis [label="Apoptosis Induction"]; CellCycle [label="Cell Cycle Arrest"]; CancerCell [label="Cancer Cell"];

Compound -> STAT3 [label="Inhibits Phosphorylation"]; Compound -> Survivin [label="Downregulates"]; Compound -> Apoptosis [label="Induces"]; STAT3 -> CancerCell [label="Promotes Proliferation\n& Survival"]; Survivin -> CancerCell [label="Inhibits Apoptosis\n& Promotes Mitosis"]; Apoptosis -> CancerCell [label="Cell Death", color="#EA4335"]; CellCycle -> CancerCell [label="Inhibits Proliferation", color="#EA4335"]; } Potential Anticancer Mechanisms.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens represents a significant global health threat. The 2-oxo-dihydropyridine-3-carbonitrile scaffold has also shown promise as a source of novel antimicrobial agents.[17]

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [18][19][20][21][22]

  • Preparation of Bacterial Inoculum: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

  • Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Structure-Activity Relationship (SAR): The Key to Optimization

A systematic exploration of the structure-activity relationship (SAR) is fundamental to the rational design of more potent and selective analogs. The modular nature of the synthesis of 2-oxo-dihydropyridine-3-carbonitriles allows for the facile introduction of a wide variety of substituents at different positions of the core scaffold.

Key Structural Modifications and Their Impact on Activity:

PositionSubstituent TypeGeneral Effect on Activity
N1 Alkyl, Aryl, HeteroarylCan significantly influence lipophilicity and interactions with the biological target.
C4 Aryl, HeteroarylThe nature and substitution pattern of the aryl ring are often critical for activity. Electron-withdrawing or -donating groups can modulate the electronic properties of the entire molecule.
C6 Aryl, AlkylCan impact steric interactions within the binding pocket of the target protein.

Example SAR Observations:

  • Anticancer Activity: Studies have shown that the presence of electron-withdrawing groups on the C4-aryl ring can enhance cytotoxic activity. Furthermore, the introduction of bulky substituents at the N1 position has been shown to improve potency in some cases.

  • Antimicrobial Activity: The lipophilicity of the molecule, often modulated by the substituents at the N1 and C4 positions, plays a crucial role in its ability to penetrate the bacterial cell wall.

Conclusion and Future Directions

The 2-oxo-dihydropyridine-3-carbonitrile scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the vast potential for chemical diversification, provides a fertile ground for the development of new drugs with improved efficacy and safety profiles. Future research in this area should focus on a deeper understanding of the molecular mechanisms of action of these compounds, the exploration of novel substitution patterns to enhance potency and selectivity, and the optimization of their pharmacokinetic properties to facilitate their translation into clinical candidates. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of drugs based on this remarkable scaffold.

References

  • Thorpe-Ziegler Reaction Mechanism | Organic Chemistry - YouTube. Available from: [Link]

  • Thorpe-Ziegler reaction - Buchler GmbH. Available from: [Link]

  • Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO - NIH. Available from: [Link]

  • Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC - NIH. Available from: [Link]

  • Thorpe reaction - Wikipedia. Available from: [Link]

  • Thorpe-Ziegler Reaction | Chem-Station Int. Ed. Available from: [Link]

  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available from: [Link]

  • Apoptosis: A target for anticancer therapy with novel cyanopyridines - PubMed. Available from: [Link]

  • 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC - NIH. Available from: [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation | ACS Omega. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available from: [Link]

  • antimicrobial activity of dihydropyridine derivatives against selected... | Download Table - ResearchGate. Available from: [Link]

  • MIC Determination - EUCAST. Available from: [Link]

  • One-Step Multicomponent Synthesis of 2-Oxo-Quinolin-3-yl-Dihydropyri- midinone and 2-oxo-1, 2-Dihydroquinolin-3-yl- tetrahydroquinazolinedione Derivatives - ResearchGate. Available from: [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences. Available from: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. Available from: [Link]

  • MTT (Assay protocol - Protocols.io. Available from: [Link]

  • SRB assay for measuring target cell killing V.1 - Protocols.io. Available from: [Link]

  • Cyanopyridine‐based anticancer agents. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action | ACS Omega. Available from: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions - MDPI. Available from: [Link]

  • Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC - NIH. Available from: [Link]

  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC - NIH. Available from: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening - SciSpace. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available from: [Link]

  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - Frontiers. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]

  • Dihydropyrimidinones Against Multiresistant Bacteria - Frontiers. Available from: [Link]

  • Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC. Available from: [Link]

Sources

A Predictive Spectroscopic Guide to 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development and materials science, the precise characterization of novel heterocyclic compounds is a cornerstone of innovation. The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged structure, appearing in a variety of biologically active molecules. The introduction of a 4-dimethylamino group is anticipated to significantly modulate the electronic properties and, consequently, the biological activity and material characteristics of this core structure.

The predictions herein are primarily derived from the known spectroscopic features of the 2-oxo-1,2-dihydropyridine-3-carbonitrile core, with insights drawn from compounds such as 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[1][2]. The influence of the electron-donating 4-dimethylamino group is inferred from well-characterized molecules containing this moiety.

Molecular Structure and Spectroscopic Implications

The structure of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile combines several key functional groups that will dictate its spectroscopic signature. The electron-donating dimethylamino group at the C4 position will significantly influence the electron density of the pyridone ring, affecting the chemical shifts of the ring protons and carbons, as well as the vibrational frequencies of the carbonyl and nitrile groups.

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the N-H proton, the two vinyl protons on the pyridone ring, and the protons of the dimethylamino group. The electron-donating nature of the dimethylamino group is predicted to cause an upfield shift (to lower ppm values) of the ring protons, particularly H5, compared to the unsubstituted pyridone core.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
NH ~11.0 - 12.0 Broad singlet - Typical for pyridone N-H protons, subject to exchange.
C5-H ~5.8 - 6.2 Doublet J ≈ 7-8 Significantly shielded by the adjacent electron-donating dimethylamino group.
C6-H ~7.2 - 7.6 Doublet J ≈ 7-8 Less affected by the C4 substituent, expected in the typical vinyl region of pyridones.

| N(CH ₃)₂ | ~3.0 - 3.2 | Singlet | - | Characteristic chemical shift for N,N-dimethylamino protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon map of the molecule. The strong electron-donating effect of the dimethylamino group will cause significant shielding (upfield shift) of the C3 and C5 carbons and deshielding (downfield shift) of the C4 carbon.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C 2 (C=O) ~160 - 165 Typical chemical shift for a carbonyl carbon in a pyridone ring.
C 3 ~90 - 95 Highly shielded due to its position adjacent to the electron-donating group and the nitrile group.
C 4 ~155 - 160 Deshielded due to direct attachment to the nitrogen of the dimethylamino group.
C 5 ~95 - 100 Significantly shielded due to the electron-donating effect of the para-dimethylamino group.
C 6 ~135 - 140 Expected in the typical range for a vinyl carbon in a pyridone ring.
C N ~115 - 120 Characteristic chemical shift for a nitrile carbon.

| N(C H₃)₂ | ~35 - 40 | Typical chemical shift for N,N-dimethylamino carbons. |

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by strong absorptions from the carbonyl (C=O) and nitrile (C≡N) groups. The electron-donating dimethylamino group is expected to lower the vibrational frequency of the C=O bond due to increased resonance delocalization, which weakens the double bond character.

Table 3: Predicted Key IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch 3100 - 3300 Medium, Broad Characteristic of the pyridone N-H group, often broadened by hydrogen bonding.
C-H Stretch (vinyl) 3000 - 3100 Medium Associated with the C-H bonds on the pyridone ring.
C-H Stretch (aliphatic) 2800 - 3000 Medium From the methyl groups of the dimethylamino substituent.
C≡N Stretch 2210 - 2230 Strong A sharp and strong absorption characteristic of the nitrile group.
C=O Stretch 1640 - 1660 Strong A very strong band, typical for a 2-pyridone carbonyl. The frequency is lowered due to conjugation with the dimethylamino group.

| C=C & C=N Stretches | 1550 - 1620 | Strong, Multiple bands | Vibrations from the pyridone ring system. |

Predicted Mass Spectrum

In a mass spectrum (e.g., using electrospray ionization, ESI), the molecule is expected to show a prominent molecular ion peak [M+H]⁺. The fragmentation pattern will likely involve the loss of small, stable neutral molecules or radicals.

  • Predicted Molecular Weight: 177.19 g/mol

  • Predicted [M+H]⁺: m/z = 178.2

  • Predicted Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the dimethylamino group.

    • Loss of HCN from the nitrile group and the ring.

    • Cleavage of the dimethylamino group.

Experimental Protocols for Spectroscopic Analysis

To validate these predictions, the following experimental protocols are recommended. These are designed to be self-validating by ensuring high-quality, reproducible data.

Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Synthesized & Purified Compound Dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) Sample->Dissolve PrepIR Prepare sample for IR (e.g., neat solid for ATR) Sample->PrepIR PrepMS Prepare dilute solution for MS (e.g., in MeOH/H2O) Sample->PrepMS NMR 1H & 13C NMR Spectroscopy Dissolve->NMR IR FTIR Spectroscopy PrepIR->IR MS Mass Spectrometry (e.g., ESI-MS) PrepMS->MS InterpretNMR Correlate NMR shifts and couplings to structure NMR->InterpretNMR InterpretIR Assign IR bands to functional groups IR->InterpretIR InterpretMS Analyze molecular ion and fragmentation MS->InterpretMS Final Combine all data for final structure confirmation InterpretNMR->Final InterpretIR->Final InterpretMS->Final

Figure 2: A generalized workflow for the comprehensive spectroscopic characterization of a novel chemical entity.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the polar compound and to allow for the observation of the exchangeable N-H proton.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

    • Set the spectral width to cover the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δн = 2.50 ppm, δc = 39.52 ppm).

Protocol 2: FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

  • Data Processing: Use the instrument software to perform a background subtraction and identify the wavenumbers of the key absorption peaks.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive ion mode ESI.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. Calibrate the instrument using a known standard.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • If possible, perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Data Analysis: Identify the m/z of the molecular ion and compare it to the calculated exact mass. Analyze the fragmentation pattern to further confirm the structure.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic features of This compound . By leveraging data from structurally similar compounds, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The provided experimental protocols offer a clear path for researchers to obtain high-quality data for the empirical validation of these predictions. This guide is intended to serve as a valuable resource for scientists working on the synthesis and characterization of novel pyridone derivatives, accelerating the pace of research and development in this important area of chemical science.

References

  • Padmashali, B., Chidananda, B. N., Govindappa, B., Basavaraj, S. M., Chandrashekharappa, S., & Venugopala, K. N. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(05), 119-129. [Link]

  • PubChem. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • Gorobets, N. Y., Sedash, Y. V., Shishkina, S. V., Shishkin, O. V., Yermolayev, S. A., & Desenko, S. M. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. [Link]

  • LookChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-4-(dimethylamino)-6-methyl-2-oxo-. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR – How Many Signals. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). 13C NMR Chemical Shift Table. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound with potential applications in drug discovery and development. Recognizing the critical role of solubility in influencing bioavailability, formulation, and overall therapeutic efficacy, this document moves beyond a simple data sheet to offer a detailed exploration of the foundational principles, experimental methodologies, and data interpretation necessary for a thorough solubility assessment. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical sciences, providing both theoretical grounding and practical, field-proven protocols. We will delve into the structural nuances of the 2-pyridone scaffold, the distinction between thermodynamic and kinetic solubility, and robust experimental designs for generating reliable and reproducible data.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a novel chemical entity from discovery to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stand out as paramount. Poor solubility can lead to erratic absorption, low bioavailability, and significant hurdles in formulation development.[1][2] The compound at the heart of this guide, this compound, belongs to the 2-pyridone class of heterocycles. These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to act as both hydrogen bond donors and acceptors, and their capacity to mimic peptide bonds, often leading to favorable metabolic stability and lipophilicity profiles.[3]

Understanding the solubility of this specific molecule is not merely an academic exercise; it is a critical step in unlocking its therapeutic potential. This guide will provide the necessary tools to approach this challenge with scientific rigor.

Molecular Structure and its Implications for Solubility

The solubility of an organic molecule is intrinsically linked to its structure. The this compound molecule possesses several key functional groups that will govern its interactions with various solvents (Figure 1).

  • 2-Pyridone Core: This six-membered ring containing a lactam (cyclic amide) is capable of tautomerization to 2-hydroxypyridine (the lactim form), although the lactam form typically predominates in both solid and solution phases.[3][4] The N-H group is a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This dual nature is a primary determinant of its solubility in protic solvents.

  • 4-Dimethylamino Group: This tertiary amine is a strong hydrogen bond acceptor and can be protonated in acidic media, which would dramatically increase aqueous solubility.

  • 3-Carbonitrile Group: The nitrile group is polar and can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor.

The interplay of these functional groups suggests a molecule with moderate polarity. The "like dissolves like" principle would predict appreciable solubility in polar solvents.[5] However, the planarity of the pyridone ring can promote efficient crystal packing in the solid state, potentially leading to a high lattice energy that must be overcome for dissolution to occur.[6]

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

A common pitfall in early-stage drug development is the misinterpretation of solubility data. It is crucial to distinguish between thermodynamic and kinetic solubility, as they represent different phenomena and have different implications for a compound's behavior.[7][8]

Thermodynamic Solubility (or equilibrium solubility) is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, when the system is at equilibrium.[8][9] This is a true measure of a compound's intrinsic solubility and is the gold standard for preformulation studies. It is typically determined using a shake-flask method where an excess of the solid compound is equilibrated with the solvent over an extended period (e.g., 24-72 hours) to ensure a saturated solution is formed.[10]

Kinetic Solubility , on the other hand, is a measure of the concentration of a compound when a precipitate first forms from a solution that was initially prepared from a stock solution (often in DMSO).[2][9] This method is high-throughput and commonly used in early discovery screening. However, it often overestimates the true solubility because the compound may not have had sufficient time to form a stable crystalline lattice, instead precipitating as a less stable, more soluble amorphous solid.[1]

For the robust characterization of this compound, the determination of its thermodynamic solubility is paramount for making informed decisions in lead optimization and formulation.

Experimental Protocols for Solubility Determination

The following section outlines detailed, step-by-step methodologies for determining the thermodynamic solubility of this compound.

The Shake-Flask Method for Thermodynamic Solubility

This is the most widely accepted method for determining equilibrium solubility.[10]

Objective: To determine the equilibrium concentration of the target compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to shake for at least 24 hours to ensure equilibrium is reached. A longer duration (e.g., 48-72 hours) may be necessary, and this should be validated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Prepare a series of accurate dilutions of the filtered supernatant with a suitable mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared from known concentrations of the compound is essential for accurate quantification.

Causality and Self-Validation:

  • Why an excess of solid? To ensure that a saturated solution is formed and maintained throughout the equilibration period.

  • Why 24-72 hours of shaking? To provide sufficient time for the dissolution process to reach equilibrium. The time required can be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see if the concentration remains constant.

  • Why centrifugation and filtration? To completely remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

Diagram of the Shake-Flask Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-72 hours) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 quant1 Prepare dilutions sep2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate concentration quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent SystempHSolubility (µg/mL)Solubility (mM)Qualitative Assessment
Deionized Water7.0[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
PBS7.4[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
0.1 M HCl1.0[Experimental Value][Calculated Value][e.g., Freely Soluble]
EthanolN/A[Experimental Value][Calculated Value][e.g., Soluble]
DMSON/A[Experimental Value][Calculated Value][e.g., Very Soluble]

Interpreting the Results:

  • pH-Dependent Solubility: A significantly higher solubility in acidic media (0.1 M HCl) would confirm the basic nature of the dimethylamino group and suggest that salt formation could be a viable strategy to improve aqueous solubility.

  • Solvent Polarity: Comparing solubility in a range of organic solvents with varying polarities provides insight into the overall physicochemical nature of the molecule. High solubility in both protic (e.g., ethanol) and polar aprotic (e.g., DMSO) solvents would be expected based on its structure.

Advanced Considerations and Predictive Approaches

While experimental determination is the gold standard, computational methods can provide valuable early insights into a compound's likely solubility profile.

  • Quantitative Structure-Property Relationship (QSPR): These models use mathematical equations to correlate a compound's structural features with its physical properties, including solubility.[11] They are trained on large datasets of experimentally determined solubilities.

  • Physics-Based Methods (e.g., FEP+): These methods, such as Free Energy Perturbation, offer a more rigorous, physics-based approach to predicting solubility by calculating the free energy changes involved in the dissolution process.[12]

It is also important to consider the solid-state properties of the compound. The presence of different crystalline forms (polymorphs) can significantly impact solubility, with metastable forms generally exhibiting higher solubility than the most stable form.[6] Characterization of the solid form before and after the solubility experiment (e.g., using X-ray powder diffraction) is a good practice to ensure the measured solubility corresponds to a specific and stable crystalline form.

Conclusion

The solubility of this compound is a multifaceted property that is critical to its potential development as a therapeutic agent. A thorough understanding and accurate measurement of this parameter are essential. This guide has provided a robust framework for approaching this challenge, emphasizing the importance of distinguishing between thermodynamic and kinetic solubility, presenting a detailed protocol for the reliable shake-flask method, and discussing the interpretation of the resulting data. By adhering to these principles and methodologies, researchers can generate high-quality, reliable solubility data that will be invaluable in guiding the rational design and development of new medicines.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Chen, I. J., & Yang, C. C. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]

  • Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

  • U.S. Pharmacopeia. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2000). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Computer-Aided Molecular Design. [Link]

  • Nanjing Finechem Holding Co.,Limited. (n.d.). 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile. Methylamine Supplier. [Link]

  • Dömling, A., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Wikipedia. [Link]

  • Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Singh, P., et al. (2019). Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. Journal of Molecular Liquids. [Link]

  • Sharma, A., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

  • Person, W. B., et al. (1977). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry. [Link]

  • Krackov, M. H., et al. (1966). 2-Pyridone, 2-Pyridthione, and 2-Pyridselenone. Hydrogen-Bonding Ability as Determined by Dipole Moment and Molecular Weight Determinations. Journal of the American Chemical Society. [Link]

  • Ibraheem, H. H., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University-Science. [Link]

  • Petzold-Welcke, K., et al. (2012). Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. Macromolecular Chemistry and Physics. [Link]

  • Pharmacy Education. (2022). Solubility Determination Methods Overview. YouTube. [Link]

  • Schrödinger. (2021). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Schrödinger. [Link]

  • Schmidt, A., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ARKIVOC. [Link]

  • Birtić, S., et al. (2011). Solubility of Flavonoids in Organic Solvents. Journal of Agricultural and Food Chemistry. [Link]

Sources

preliminary biological screening of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm now starting a thorough search to gather information. I'm focusing on the biological activities of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives. I'll be looking into its synthesis, known biological targets, and available screening data to form a basis for further analysis.

Outlining the Guide Structure

I've moved on to analyzing the gathered data to pinpoint promising areas for preliminary biological screening, taking into account its structure and potential actions. I'm now structuring the technical guide, beginning with an introduction and then covering therapeutic targets, experimental protocols, data analysis, and visual representations of workflows using Graphviz. I'll include the rationale behind the experimental choices and protocols.

Formulating the Technical Guide

I'm now devising a logical structure for the technical guide. This starts with an introduction to the compound. I'll then move onto potential therapeutic targets, protocols for screening assays, data analysis guidelines, and visual representations. I'll include the rationale behind the experimental choices and protocols. I'm focusing on creating structured tables for quantitative data and Graphviz diagrams.

Defining Biological Screening Scope

I'm currently focused on defining the scope for a technical guide on biological screening for 4-(Dimethyl amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile. The aim is to create a useful, autonomous guide for researchers, scientists, and drug developers. It needs an independent structure, and I'm exploring the best way to do that.

Analyzing Activity Parameters

I've just started focusing on the biological activities of the compound. I'm exploring the search results to define parameters of activities like anticancer, anti-inflammatory, and antimicrobial properties in the compound class. It seems like the "4-(dimethylamino)" group could influence some specific reactions. I'm taking notes on how to best translate this into a helpful, independent guide for experts.

Designing Screening Strategies

I'm now outlining a comprehensive guide tailored for researchers. I will adopt the persona of a Senior Application Scientist. My aim is to emphasize the reasoning behind all screening steps. All claims will be firmly backed by authoritative citations, complete with a full reference section. I plan to incorporate tables for quantitative data and graph diagrams to visually represent workflows and biological pathways. I've initiated a broad search on the molecule's biological activity, revealing that the dihydropyridine class exhibits diverse activities, including anticancer properties.

Planning The Screening Cascade

I'm now in the process of formulating a structured guide, and my thoughts are centered on an initial screening cascade for the compound. The cascade will start with cytotoxicity using the MTT assay, followed by antimicrobial screening (MIC determination), and finally, antioxidant activity assays (DPPH and ABTS). I will propose cell and organism panels for each, with explanations for these choices. I will use the persona of a Senior Application Scientist.

Conceptualizing a Screening Guide

I'm now outlining a detailed, step-by-step guide for researchers. I've conducted preliminary research, revealing that the specific molecule lacks detailed biological screening data, which is an advantage for this work. This will allow me to provide a proposed screening strategy based on the known activities of related compounds. The guide will include a tiered approach, starting with foundational assays and progressing to mechanistic and preliminary ADME-Tox profiling, complete with data presentation examples.

Formulating Research Protocols

I'm now integrating initial research on related dihydropyridines, focusing on established protocols for cytotoxicity (MTT assay), antimicrobial activity (MIC), and antioxidant screening (DPPH, ABTS). I'm conceptualizing the guide's structure, which includes a tiered approach starting with foundational assays and moving toward mechanistic and preliminary ADME-Tox profiling, complete with data presentation examples. I will write in the voice of a Senior Application Scientist.

Designing Guide Content

I'm now focusing on a detailed outline for a comprehensive screening guide, and I've structured its core components. The document will include an introduction and protocols for cytotoxicity, antimicrobial, and antioxidant assays. I'm also planning a section on mechanistic studies, enzyme inhibition, and ADME-Tox, all grounded in authoritative citations and visual aids.

Refining Guide Structure

I've now structured the guide, starting with an introduction to the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold, followed by a foundational screening cascade and mechanistic studies. The Tier 1 section will detail cytotoxicity, antimicrobial, and antioxidant assays. Tier 2 addresses mechanistic studies and preliminary ADME-Tox, ensuring a logical progression. The emphasis will be on reasoning behind each step, supported by citations and visual aids.

Designing Protocols for Testing

I'm developing detailed, self-contained protocols for essential assays, focusing on the MTT, broth microdilution, and DPPH methods, with an emphasis on controls and replicates. I'm writing in the voice of a Senior Application Scientist. I will include a detailed reference section, as well as tables for the quantitative data and visualizations.

Methodological & Application

Application Notes & Protocols for the Multicomponent Synthesis of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-pyridone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This is due to their ability to act as hydrogen bond donors and acceptors, combined with favorable physicochemical properties like metabolic stability and solubility.[1] Multicomponent reactions (MCRs) provide a highly efficient and atom-economical approach to synthesize these valuable heterocycles.[1][3][4] MCRs are convergent, one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the starting material atoms, thus minimizing waste and simplifying purification.[1][2] This document provides a detailed guide for the synthesis of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a highly functionalized pyridone derivative, via a strategic multicomponent approach. We will explore the underlying reaction mechanism, provide a robust experimental protocol, and discuss the rationale behind the selection of reagents and conditions.

Principle and Mechanistic Insights

The synthesis of the 2-oxo-1,2-dihydropyridine-3-carbonitrile core is typically achieved through the condensation of reactants that provide the necessary fragments for the heterocyclic ring. A common and effective strategy involves the reaction of a β-enaminone or a related activated enamine with an active methylene nitrile, such as cyanoacetamide or malononitrile, often in the presence of a basic catalyst.[5][6]

The introduction of the 4-(dimethylamino) group is accomplished by utilizing a starting material that contains this functionality. A plausible and efficient pathway involves a three-component reaction between an appropriate β-keto compound, an N,N-dimethylformamide derivative (acting as both a C1 source and the origin of the dimethylamino group), and an active methylene nitrile.

The proposed mechanism proceeds through a cascade of well-established organic reactions:

  • Knoevenagel Condensation: The reaction is initiated by the condensation of an active methylene compound (e.g., an aryl methyl ketone) with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step forms a β-dimethylamino-α,β-unsaturated ketone (an enaminone), which is a key reactive intermediate.

  • Michael Addition: A second active methylene compound, cyanoacetamide, is deprotonated by a base. The resulting carbanion acts as a nucleophile and attacks the electron-deficient β-carbon of the enaminone intermediate in a classic Michael addition.

  • Intramolecular Cyclization & Aromatization: The newly formed adduct undergoes an intramolecular cyclization, where the amide nitrogen attacks the ketone carbonyl. This is followed by the elimination of a water molecule and a dimethylamine molecule to yield the final, stable 2-pyridone aromatic ring.

Proposed Reaction Mechanism

G cluster_start Starting Materials cluster_steps Reaction Cascade A Aryl Methyl Ketone E Step 1: Knoevenagel Condensation A->E B DMF-DMA B->E C Cyanoacetamide G Step 2: Michael Addition C->G D Base (Catalyst) D->G Catalyzes F Intermediate: Enaminone E->F Forms F->G H Adduct Intermediate G->H Forms I Step 3: Cyclization & Elimination H->I J Final Product: 4-(Dimethylamino)-2-oxo-1,2- dihydropyridine-3-carbonitrile I->J Yields

Caption: Proposed mechanistic pathway for the multicomponent synthesis.

Application Notes: Rationale and Optimization

Causality Behind Experimental Choices
  • Core Building Blocks: The selection of starting materials is modular and dictates the final structure.

    • Cyanoacetamide: This reagent is a cornerstone of the synthesis, providing the C2-carbonyl, the C3-carbonitrile, and the N1-H of the pyridone ring in a single, efficient package.

    • β-Keto Compound (e.g., Acetophenone): This component ultimately forms the C6 position of the pyridone ring. By varying the substituent on the ketone (e.g., using different substituted acetophenones), a diverse library of 6-aryl-substituted pyridones can be generated.[5]

    • N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This versatile reagent serves a dual purpose. It reacts with the keto compound to form the enaminone intermediate in situ, and it is the source of the C4 and C5 carbons as well as the crucial 4-(dimethylamino) substituent.

  • Catalyst Selection:

    • A basic catalyst is essential for facilitating both the Michael addition and the subsequent cyclization steps. While various bases can be used, 4-(Dimethylamino)pyridine (DMAP) is a particularly effective nucleophilic catalyst for related multicomponent reactions.[3][7][8] Other common choices include piperidine or triethylamine, which are sufficient to deprotonate the active methylene compounds and drive the reaction forward.

Optimization of Reaction Conditions
  • Solvent: The choice of solvent can significantly impact reaction rate and yield. High-boiling polar aprotic solvents like ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often preferred as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures.[2] Ethanol is a good starting point due to its effectiveness and lower environmental impact.

  • Temperature: These condensations typically require heating to proceed at a reasonable rate. Refluxing in ethanol (approx. 78 °C) is a standard condition.[6] For higher-boiling solvents like DMSO, temperatures around 130 °C may be employed.[2]

  • Reaction Time: Reaction progress should be monitored using Thin Layer Chromatography (TLC).[9] Reactions can range from a few hours to over 12 hours depending on the reactivity of the specific substrates.[6]

  • Microwave Irradiation: For accelerated synthesis, microwave-assisted heating is a proven technique in MCRs. It can dramatically reduce reaction times from hours to minutes and often improves yields by providing uniform and rapid heating.[10]

Detailed Experimental Protocol

This protocol describes a general, robust procedure for the one-pot, three-component synthesis of a 6-Aryl-4-(dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.

Materials and Equipment
  • Reagents:

    • Substituted Acetophenone (e.g., 4'-Bromoacetophenone) (≥98%)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (≥97%)

    • Cyanoacetamide (≥99%)

    • Piperidine or 4-(Dimethylamino)pyridine (DMAP) (≥99%)

    • Ethanol (Absolute)

    • Diethyl Ether (Anhydrous)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter paper

    • TLC plates (silica gel 60 F254)

    • Standard laboratory glassware

Experimental Workflow Diagram

G A 1. Combine Reactants - Acetophenone Derivative - DMF-DMA - Cyanoacetamide - Catalyst (Piperidine/DMAP) - Ethanol B 2. Reaction - Heat to reflux - Stir for 8-12 hours A->B C 3. Monitor Progress - Use Thin Layer Chromatography (TLC) B->C C->B If incomplete D 4. Product Isolation - Cool reaction mixture - Collect precipitate via filtration C->D If complete E 5. Purification - Wash solid with cold Ethanol - Wash with Diethyl Ether D->E F 6. Drying - Dry product under vacuum E->F G 7. Characterization - Obtain ¹H NMR, IR, MS data - Determine yield and purity F->G

Sources

Application Note: Comprehensive Analytical Characterization of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical characterization of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a substituted pyridone of significant interest in medicinal chemistry and materials science. Substituted dihydropyridines are recognized for a wide range of biological activities.[1][2] The structural complexity of this molecule, featuring a pyridone core, a dimethylamino group, and a carbonitrile moiety, necessitates a multi-technique approach for unambiguous identification, purity assessment, and quantification. This guide details robust protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, alongside a validated High-Performance Liquid Chromatography (HPLC) method for purity and assay determination. The methodologies are designed to be self-validating, ensuring scientific rigor and trustworthiness for researchers in academic and industrial settings.

Introduction

This compound belongs to the 2-pyridone class of N-heterocyclic compounds. The 2-pyridone scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active agents.[1][3] The incorporation of a strong electron-donating dimethylamino group at the C4 position and an electron-withdrawing nitrile group at the C3 position creates a push-pull system, suggesting potential for unique photophysical properties and utility as a synthetic building block.

Given its potential applications, a definitive and comprehensive analytical workflow is critical to ensure the compound's identity, purity, and quality. This application note establishes an integrated strategy, explaining the causality behind each experimental choice to provide a field-proven guide for researchers.

Physicochemical Properties

A summary of the key physicochemical properties for the target compound is provided below. These values are essential for selecting appropriate analytical conditions, such as solvents for spectroscopy and mobile phases for chromatography.

PropertyValueSource
Molecular Formula C₈H₉N₃O-
Molecular Weight 163.18 g/mol -
Monoisotopic Mass 163.07456 DaPubChem CID 10606782 (Analogue)[4]
Appearance Expected to be a solid at room temperatureBased on similar structures[5]
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol)General chemical principles

Structural Elucidation and Confirmation Workflow

Unambiguous confirmation of the chemical structure is the foundational step in characterization. A combination of NMR, MS, and IR spectroscopy provides orthogonal data points that, when combined, leave no structural ambiguity.

cluster_0 Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure Definitive Structure C₈H₉N₃O NMR->Structure Provides: - Proton/Carbon Environment - Connectivity (via 2D NMR) - Atom Count MS Mass Spectrometry (ESI-MS) MS->Structure Provides: - Molecular Weight - Elemental Composition (High-Res MS) IR IR Spectroscopy (FTIR-ATR) IR->Structure Provides: - Functional Group  Identification

Figure 1: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for de novo structure determination of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Scientist's Note: DMSO-d₆ is an excellent solvent for many polar organic molecules. The broad N-H proton of the pyridone ring is readily observable in DMSO-d₆, whereas it might exchange too rapidly in protic solvents like CD₃OD.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of at least 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Accumulate a minimum of 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • Set a spectral width of ~220 ppm.

    • A longer relaxation delay (5 seconds) and a higher number of scans (>1024) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Expected Spectral Data & Interpretation

¹H NMR δ (ppm)MultiplicityIntegrationAssignmentRationale & Cited Analogue Data
N-H~11.5-12.5broad singlet1HPyridone N-HThe acidic proton on the pyridone ring appears significantly downfield.[5]
H-6~7.5-7.8doublet1HPyridine Ring HCoupled to H-5, deshielded by adjacent nitrogen and carbonyl.
H-5~6.0-6.3doublet1HPyridine Ring HCoupled to H-6, upfield shift due to electron-donating effect of the amino group.
N(CH₃)₂~3.1-3.3singlet6HDimethylaminoCharacteristic singlet for two equivalent methyl groups on nitrogen.[6]
¹³C NMR δ (ppm)AssignmentRationale & Cited Analogue Data
C=O~160-165C2 (Carbonyl)Typical chemical shift for an amide/lactam carbonyl.[5]
C-N(CH₃)₂~155-158C4Strongly deshielded by the directly attached electron-donating amino group.
C-H~140-145C6Deshielded by adjacent nitrogen.
C≡N~117-120CNCharacteristic range for a nitrile carbon.[7]
C-CN~95-100C3Shielded carbon due to electronic effects of adjacent groups.
C-H~90-95C5Shielded by the strong donating effect of the C4-amino group.
N(CH₃)₂~40-45DimethylaminoTypical range for N-methyl carbons.[7]
Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules, typically yielding the protonated molecular ion [M+H]⁺.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ adduct.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Determine the monoisotopic mass of the most intense peak in the spectrum and compare it to the theoretical mass.

Expected Results & Interpretation

  • Molecular Ion: The primary ion observed should be the protonated molecule [M+H]⁺.

  • Theoretical m/z of [C₈H₉N₃O + H]⁺: 164.0818

  • Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Potential fragmentation pathways for pyridone derivatives include the loss of CO (carbonyl group).[8][9] The loss of fragments from the dimethylamino group is also possible.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies.

Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Scan: Perform a background scan with a clean ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added.

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupRationale & Cited Analogue Data
~3200-3400Medium, BroadN-H stretchCharacteristic of the pyridone N-H bond.[2]
~2900-3000MediumC-H stretchAliphatic C-H from the dimethylamino group.
~2210-2230Strong, SharpC≡N stretchThe nitrile group gives a very distinct, strong absorption.[3][5]
~1640-1670StrongC=O stretchAmide I band from the pyridone carbonyl.[5]
~1580-1620StrongC=C stretchAromatic/vinyl stretching within the pyridine ring.

Purity Determination and Quantification

Once the structure is confirmed, assessing the purity of the compound is paramount. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for this purpose.

cluster_0 HPLC Method Development cluster_1 Method Validation (ICH Guidelines) Col Column Selection (e.g., C18) SST System Suitability Test (Daily Check) Col->SST MP Mobile Phase (ACN/Water/Buffer) MP->SST Det Detection (UV) (Select λmax) Det->SST Spec Specificity Analysis Routine Sample Analysis (Purity / Assay) Spec->Analysis Lin Linearity & Range Lin->Analysis Acc Accuracy Acc->Analysis Prec Precision Prec->Analysis LoD LOD / LOQ LoD->Analysis SST->Analysis Pass

Figure 2: HPLC method development and validation workflow.

High-Performance Liquid Chromatography (HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Polar compounds elute first, while nonpolar compounds are retained longer. The high conjugation in the target molecule makes it an excellent chromophore for UV detection. A validated HPLC method ensures reliable and reproducible purity measurements.[10]

Protocol: RP-HPLC Method for Purity Analysis

ParameterRecommended Condition
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Hypersil ODS)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 320 nm (or λmax determined by PDA)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Sample Conc. ~0.5 mg/mL

Scientist's Note: A gradient elution is proposed to ensure that any impurities with significantly different polarities are eluted and detected. The use of formic acid as a mobile phase modifier helps to protonate the dimethylamino group, leading to sharper, more symmetrical peaks.[11]

Trustworthiness: Self-Validating System Suitability Test (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step for ensuring data integrity.[10]

  • Procedure: Inject a standard solution of the analyte five times consecutively.

  • Acceptance Criteria:

SST ParameterAcceptance LimitPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Retention Time ≤ 1.0%Confirms flow rate stability.
%RSD of Peak Area ≤ 2.0%Confirms injector precision.

Method Validation Outline (ICH Q2(R1) Principles)

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that no other components interfere with the main analyte peak.

  • Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the target concentration. Plot peak area versus concentration; the correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the same sample. The %RSD of the results should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine experimentally based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) or from the linearity curve.[10]

Conclusion

The analytical characterization of this compound requires a systematic and orthogonal approach. The combination of NMR, MS, and IR spectroscopy provides an unassailable confirmation of the molecular structure. The detailed RP-HPLC method, underpinned by rigorous system suitability testing and principles of method validation, ensures that purity and assay values are accurate, precise, and reliable. Adherence to these protocols will provide researchers and drug development professionals with the high-quality data necessary to advance their scientific objectives.

References

  • Michelson, A. Z., Petronico, A., & Lee, J. K. (2011). 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability. The Journal of Organic Chemistry. [Link]

  • Serry, A. M., Luik, S., Laufer, S., & Abadi, A. H. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry. [Link]

  • Wikipedia contributors. (2023). 2-Pyridone. Wikipedia, The Free Encyclopedia. [Link]

  • Reddy, C. R., et al. (2014). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. Organic Letters. [Link]

  • Glenn, D. F., & Edwards, W. B. (1974). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. [Link]

  • Rácz, Á., et al. (2013). Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases. Acta Poloniae Pharmaceutica. [Link]

  • Patel, H., et al. (2015). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. [Link]

  • MassBank. (2008). pyridine. MassBank Database. [Link]

  • Abadi, A. H., et al. (2011). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. DARU Journal of Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)pyridine. PubChem Compound Database. [Link]

  • Muszalska, I., et al. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Wagh, S. S., Kothari, S., & Lokhande, M. V. (2016). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Structure of a Privileged Scaffold

The 2-pyridone motif is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds. The specific analogue, 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 62321-91-9), combines several key functional groups onto this privileged scaffold: a powerful electron-donating dimethylamino group, an electron-withdrawing nitrile group, and the characteristic pyridone ring system.[1] This unique electronic arrangement makes it a valuable synthon for creating diverse molecular libraries.

Accurate structural elucidation is paramount for its application in drug discovery and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of such molecular structures in solution.[2] This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound, including a robust experimental protocol and an in-depth interpretation of its spectral features. The causality behind spectral assignments is explained by considering the interplay of electronic effects within the molecule.

Principle of the Method

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong external magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.[3]

For this compound, the analysis hinges on understanding how the substituents modulate the electron density around each proton and carbon atom of the pyridone ring.

  • ¹H NMR: Provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting or multiplicity).[4]

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment, offering a direct look at the carbon skeleton.[5]

The workflow for this analysis follows a systematic approach from sample preparation to final spectral interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation prep_start Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6) prep_start->dissolve filter Filter into 5mm NMR Tube using glass wool plug dissolve->filter prep_end Sample Ready for Analysis filter->prep_end instrument Insert Sample into NMR Spectrometer (≥400 MHz) prep_end->instrument shim Shim Magnetic Field instrument->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum shim->acquire_C13 process Process FID (Fourier Transform, Phasing, Baseline Correction) acquire_H1->process acquire_C13->process assign_H1 Assign ¹H Signals (Shift, Integration, Multiplicity) process->assign_H1 assign_C13 Assign ¹³C Signals process->assign_C13 correlate Correlate ¹H and ¹³C Data assign_H1->correlate assign_C13->correlate structure Confirm Molecular Structure correlate->structure

Caption: NMR Analysis Workflow for Structural Elucidation.

Detailed Experimental Protocol

This protocol ensures the acquisition of high-quality, high-resolution NMR spectra. Trustworthiness in NMR data begins with meticulous sample preparation.[6]

3.1. Materials and Equipment

  • Analyte: this compound (>95% purity).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D.

  • Internal Standard: Tetramethylsilane (TMS). Often included in the deuterated solvent by the manufacturer.

  • NMR Tubes: 5 mm high-precision NMR tubes (e.g., Wilmad 528-PP-7 or equivalent).

  • Equipment: Analytical balance, volumetric pipette (1 mL), Pasteur pipettes, glass wool, vortex mixer.

  • Spectrometer: NMR Spectrometer with a field strength of 400 MHz or higher.

3.2. Sample Preparation Procedure

  • Weighing: Accurately weigh approximately 5-10 mg of the analyte for ¹H NMR. For ¹³C NMR, a more concentrated sample of 15-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Using a pipette, add approximately 0.6-0.7 mL of DMSO-d₆.[8] This solvent is chosen for its excellent solvating power for polar organic molecules and its high boiling point.

  • Homogenization: Gently vortex the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is required.

  • Filtration: Prepare a filtration pipette by pushing a small plug of glass wool or cotton into the neck of a Pasteur pipette.[7] Transfer the sample solution through this filter directly into the NMR tube. This critical step removes any particulate matter that can degrade spectral resolution by disrupting the magnetic field homogeneity.[6][8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

3.3. Instrument Parameters and Data Acquisition

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This is essential for obtaining sharp, symmetrical peaks.[9]

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45°

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Mode: Proton-decoupled

    • Pulse Angle: 30-45°

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096 (or more, depending on concentration)

    • Spectral Width: 0 to 200 ppm

Spectral Analysis and Interpretation

The molecular structure with atom numbering for NMR assignment is shown below.

G cluster_mol This compound mol N1_label N1-H C2_label C2 C3_label C3 C4_label C4 C5_label C5-H C6_label C6-H N_Me2_label N(CH₃)₂ CN_label C≡N O_label O

Caption: Molecular Structure and Atom Numbering Scheme.

4.1. ¹H NMR Spectrum Analysis

The strong electron-donating effect of the dimethylamino group at the C4 position and the electron-withdrawing nature of the nitrile at C3 and the carbonyl at C2 create a highly polarized π-system. This results in a significant difference in the electronic environments of the ring protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~11.0 - 12.0Broad Singlet1HNH The amide proton is acidic and often appears as a broad signal at a very downfield position due to hydrogen bonding and exchange. Its chemical shift is highly dependent on concentration and solvent.[10]
~7.5 - 7.7Doublet1HH6This proton is adjacent to the electronegative ring nitrogen (N1) and is part of an α,β-unsaturated system, shifting it downfield. It is coupled to H5.
~5.8 - 6.0Doublet1HH5The dimethylamino group at C4 is a powerful electron-donating group. Through resonance, it significantly increases electron density at C5 (and C3), causing a strong shielding effect. This moves the H5 signal significantly upfield compared to typical pyridine protons. It is coupled to H6.
~3.1 - 3.3Singlet6HN(CH ₃)₂The six protons of the two methyl groups are equivalent due to free rotation around the C4-N bond. They appear as a single, sharp peak in a region typical for methyl groups attached to nitrogen.[11]

4.2. ¹³C NMR Spectrum Analysis

The carbon chemical shifts reflect the same electronic effects observed in the ¹H spectrum. Quaternary carbons (those without attached protons) often show weaker signals.[5]

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~162 - 165C 2Carbonyl carbons in amide-like systems are highly deshielded and appear far downfield.
~155 - 158C 4This carbon is directly attached to the electron-donating nitrogen atom of the dimethylamino group, which causes a strong deshielding effect, placing it significantly downfield.
~145 - 148C 6Similar to H6, this carbon is adjacent to the ring nitrogen and part of the conjugated system, resulting in a downfield shift.
~118 - 120C ≡NThe carbon of a nitrile group typically resonates in this region.
~95 - 98C 5The strong electron-donating resonance effect from the C4-dimethylamino group pushes significant electron density onto C5, causing a pronounced upfield (shielded) shift.
~85 - 88C 3This quaternary carbon is shielded by the resonance effect from the C4-dimethylamino group but deshielded by the adjacent electron-withdrawing nitrile group. The net effect places it in a relatively upfield position for a quaternary sp² carbon.
~40 - 42N(C H₃)₂The methyl carbons attached to nitrogen appear in the typical aliphatic region.

Conclusion

The detailed ¹H and ¹³C NMR analysis provides a definitive structural fingerprint for this compound. The predicted spectral data, grounded in fundamental principles of chemical shifts and electronic effects, offer a reliable reference for researchers working with this compound. The key to the interpretation is recognizing the powerful push-pull electronic system established by the dimethylamino group at C4 and the electron-withdrawing groups at C2 and C3. This guide provides a self-validating framework for experimental verification, ensuring high confidence in the structural assignment for applications in synthesis, medicinal chemistry, and materials development.

References

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC - NIH. (2023). Available at: [Link]

  • NMR Sample Preparation - University of Reading. Available at: [Link]

  • NMR spectra of 2‐pyrone and 2‐pyrone derivatives - Scilit. Available at: [Link]

  • Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives - PubMed. (2016). Available at: [Link]

  • NMR Sample Preparation - JEOL. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2020). Available at: [Link]

  • Proton magnetic resonance spectra of several 2-substituted pyridines - ACS Publications. (1962). Available at: [Link]

  • 3-Pyridinecarbonitrile, 1,2-dihydro-4-(dimethylamino)-6-methyl-2-oxo - LookChem. Available at: [Link]

  • NMR Sample Preparation - University of Notre Dame. Available at: [Link]

  • How to make an NMR sample - University of Edinburgh. Available at: [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives - MDPI. (2022). Available at: [Link]

  • Interpreting 1H NMR Spectra - OpenOChem Learn. Available at: [Link]

  • Chemical shifts - University of Potsdam. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - Semantic Scholar. (1997). Available at: [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. (2017). Available at: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • Spectroscopic studies of isotopically substituted 2-pyridones - ACS Publications. (1997). Available at: [Link]

  • 4-Aminopyrimidine - 13C NMR Chemical Shifts - SpectraBase. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • 13C NMR Spectrum of Dimethylamine - Human Metabolome Database. Available at: [Link]

  • 1H and 13C dynamic nuclear magnetic resonance study of hindered internal rotation in (N,N-dimethylamino)pyrimidines - RSC Publishing. (1980). Available at: [Link]

  • NMR - Interpretation - Chemistry LibreTexts. (2023). Available at: [Link]

  • 4-(DIMETHYLAMINO) PYRIDINE - Loba Chemie. Available at: [Link]

  • Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2 - Semantic Scholar. (2021). Available at: [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. Available at: [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents - Springer. (2021). Available at: [Link]

  • Synthesis, Crystal Structure and Infrared Characterization of Bis(4-dimethylamino-pyridinium) Tetrachlorocuprate - ResearchGate. (2015). Available at: [Link]

  • Interpreting NMR Example 1 - YouTube. (2018). Available at: [Link]

  • 4-DIMETHYLAMINO-3-OXO-2-PHENYL-BUTANENITRILE (CAS No. 6309-83-7) Suppliers - ChemicalRegister.com. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2018). Available at: [Link]

  • Dasb | C16H17N3S - PubChem. Available at: [Link]

  • Synthesis and pharmacological evaluation of N-(dimethylamino)ethyl derivatives of benzo- and pyridopyridazinones - PubMed. (2009). Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available at: [Link]

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The - DergiPark. (2019). Available at: [Link]

  • 4-(Dimethylamino)benzonitrile | C9H10N2 - PubChem. Available at: [Link]

Sources

mass spectrometry of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Authored by: A Senior Application Scientist

Introduction: Unveiling the Molecular Identity of a Novel Pyridinone Derivative

This compound and its analogs represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. A recent study has highlighted the evaluation of a novel 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative as a potent PDE-3 inhibitor, demonstrating the therapeutic relevance of this scaffold[1]. Accurate and reliable analytical methods are paramount for the characterization, quantification, and metabolic profiling of such compounds. Mass spectrometry (MS), with its high sensitivity and specificity, stands as a cornerstone technique for these applications. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for analyzing complex mixtures and identifying novel chemical entities.

This comprehensive guide provides a detailed protocol for the mass spectrometric analysis of this compound. We will delve into the rationale behind experimental choices, from sample preparation to the selection of ionization techniques and the interpretation of fragmentation patterns. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical workflow for this and related compounds.

Part 1: Foundational Principles and Strategic Considerations

Physicochemical Properties and their Implications for MS Analysis

Understanding the physicochemical properties of this compound is crucial for developing an effective MS method. The molecule possesses several key functional groups that influence its ionization and fragmentation behavior:

  • A basic dimethylamino group: This group is readily protonated, making positive-ion mode electrospray ionization (ESI) a highly suitable technique[2].

  • A polar pyridinone ring system: The presence of nitrogen and oxygen atoms contributes to the molecule's polarity, making it amenable to reversed-phase liquid chromatography.

  • A nitrile group: This group can influence the electronic properties and fragmentation pathways of the molecule.

Choosing the Right Ionization Technique: A Comparative Overview

The choice of ionization method is critical for obtaining high-quality mass spectra. For polar molecules like this compound, soft ionization techniques are preferred to minimize in-source fragmentation and preserve the molecular ion.

Ionization TechniquePrincipleSuitability for the Target Analyte
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of charged droplets and ultimately gas-phase ions[3].Highly Suitable: ESI is a soft ionization technique ideal for polar molecules and is readily coupled with liquid chromatography. The basic dimethylamino group is expected to be efficiently protonated in positive-ion mode[2].
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reagent gas ions that then ionize the analyte molecules through chemical reactions.Potentially Suitable: APCI is effective for less polar to moderately polar compounds and can be an alternative if ESI proves to be inefficient, though ESI is the primary recommendation.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte[3].Less Suitable for LC-MS: MALDI is primarily used for the analysis of large biomolecules and is not typically coupled with liquid chromatography for small molecule analysis.

Based on this analysis, Electrospray Ionization (ESI) in the positive-ion mode is the recommended technique for the analysis of this compound.

Part 2: Experimental Protocols and Workflow

This section provides a step-by-step guide for the mass spectrometric analysis of this compound, from sample preparation to data acquisition.

Sample Preparation: Ensuring High-Quality Data

Proper sample preparation is crucial to avoid contamination and ensure reproducible results. The goal is to dissolve the analyte in a suitable solvent at an appropriate concentration, free of interfering substances like salts and particulates.

Protocol 1: Standard Sample Preparation
  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a high-purity organic solvent such as methanol or acetonitrile to create a stock solution of 1 mg/mL.

  • Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration in the low µg/mL to high ng/mL range. The optimal concentration should be determined empirically.

  • Filtration (if necessary): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC-MS system.

  • Vial Transfer: Transfer the final solution to an appropriate autosampler vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For complex mixtures or when high sensitivity is required, coupling liquid chromatography with tandem mass spectrometry is the method of choice.

Protocol 2: LC-MS/MS Method Parameters
ParameterRecommended SettingRationale
LC Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for polar to moderately nonpolar compounds.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier promotes protonation of the analyte for enhanced ESI+ signal.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA generic gradient to elute a wide range of compounds. This should be optimized for specific applications.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA starting point that can be adjusted based on sensitivity.
Ionization Mode ESI PositiveTo protonate the basic dimethylamino group.
Capillary Voltage 3.5 kVA typical starting voltage for ESI.
Source Temperature 150 °CTo aid in desolvation.
Desolvation Temperature 350 °CTo facilitate the evaporation of solvent from the ESI droplets.
Cone Gas Flow 50 L/hrTo help nebulize the eluent.
Desolvation Gas Flow 800 L/hrTo aid in solvent evaporation.
Collision Gas ArgonAn inert gas for collision-induced dissociation (CID).
MS Scan Mode Full Scan (m/z 50-500) and Product Ion ScanTo identify the precursor ion and its fragment ions.
Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Weigh Compound dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (Optional) dilute->filter vial Transfer to Vial filter->vial lc LC Separation vial->lc esi ESI Source lc->esi ms1 MS1 (Full Scan) esi->ms1 cid Collision Cell (CID) ms1->cid ms2 MS2 (Product Ion Scan) cid->ms2 detector Detector ms2->detector spectrum Mass Spectrum detector->spectrum fragmentation Fragmentation Analysis spectrum->fragmentation identification Compound Identification fragmentation->identification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Part 3: Data Interpretation and Fragmentation Analysis

Expected Molecular Ion

The molecular formula for this compound is C₈H₉N₃O. The expected monoisotopic mass is 179.0746 g/mol . In positive-ion ESI, the protonated molecule [M+H]⁺ will be observed at an m/z of 180.0824 .

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺ at m/z 180.0824) will provide structural information through collision-induced dissociation (CID). Based on the principles of mass spectral fragmentation and studies of related pyridinone and aminopyridine structures, a plausible fragmentation pathway can be proposed[4][5][6].

Key fragmentation reactions in mass spectrometry often involve the loss of small, stable neutral molecules and cleavage at bonds adjacent to heteroatoms or functional groups[7][8]. For the target compound, likely fragmentation pathways include:

  • Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the dimethylamino moiety.

  • Loss of dimethylamine (HN(CH₃)₂): A common loss from compounds containing a dimethylamino group.

  • Loss of carbon monoxide (CO): Characteristic of carbonyl-containing compounds.

  • Ring cleavage: Fragmentation of the pyridinone ring system.

Fragmentation Diagram

fragmentation_pathway parent [M+H]⁺ m/z 180.0824 frag1 Loss of •CH₃ [M+H-15]⁺ m/z 165.0588 parent->frag1 - •CH₃ frag2 Loss of CO [M+H-28]⁺ m/z 152.0729 parent->frag2 - CO frag3 Loss of HN(CH₃)₂ [M+H-45]⁺ m/z 135.0399 parent->frag3 - HN(CH₃)₂ frag4 [Frag2 - •CH₃]⁺ m/z 137.0493 frag2->frag4 - •CH₃

Caption: Proposed fragmentation pathway for protonated this compound.

Table of Expected Fragment Ions
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
180.0824165.0588•CH₃ (15.0236 Da)[M+H - •CH₃]⁺
180.0824152.0729CO (27.9949 Da)[M+H - CO]⁺
180.0824135.0399HN(CH₃)₂ (45.0578 Da)[M+H - HN(CH₃)₂]⁺
152.0729137.0493•CH₃ (15.0236 Da)[M+H - CO - •CH₃]⁺

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. By leveraging the principles of electrospray ionization and tandem mass spectrometry, researchers can confidently identify and characterize this and related compounds. The provided protocols and proposed fragmentation pathways serve as a robust starting point for method development and structural elucidation studies. As with any analytical method, empirical optimization is key to achieving the highest levels of performance and data quality.

References

  • Cicalini, I., De Filippis, B., Gambacorta, N., Di Michele, A., Valentinuzzi, S., Ammazzalorso, A., Della Valle, A., Amoroso, R., Nicolotti, O., Del Boccio, P., & Giampietro, L. (2020). Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study: Application and Computational Analysis for Evaluating the Effect of a Novel 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivative as PDE-3 Inhibitor. Molecules, 25(8), 1817. [Link]

  • Horváth, G., Gömöry, Á., & Kuki, Á. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1141-1148. [Link]

  • Li, Y., Chen, Z., Wu, A., & Chen, H. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Journal of the American Society for Mass Spectrometry. (2004). An Introduction to Mass Spectrometry Ionization. [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

Sources

Application Notes & Protocols: Characterization of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile as a p38 MAP Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guide: This document provides a comprehensive framework for the experimental evaluation of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile as a potential inhibitor of p38 MAP Kinase. The protocols detailed herein are based on established, robust methodologies for characterizing small molecule kinase inhibitors. Researchers should adapt these guidelines as necessary for their specific experimental systems.

Introduction: Targeting the p38 MAP Kinase Pathway

The p38 Mitogen-Activated Protein (MAP) Kinases are a family of serine/threonine kinases that are central regulators of the cellular response to external stressors, such as osmotic shock, ultraviolet light, and inflammatory cytokines.[1][2] This signaling cascade plays a pivotal role in controlling the biosynthesis of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1][2] Dysregulation of the p38 MAPK pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it a compelling therapeutic target for drug development.[3][4]

Small molecule inhibitors that can selectively block the activity of p38 MAP kinase offer a promising therapeutic strategy to mitigate the inflammatory responses central to these pathologies.[3][5] The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has been identified as a promising core structure for developing p38 MAP kinase inhibitors.[6] This guide focuses on this compound, a compound from this class, and outlines a systematic approach to validate its inhibitory activity from initial biochemical potency to cellular target engagement and functional impact.

The following sections provide detailed, field-proven protocols designed to rigorously assess the compound's potential as a specific p38 MAP kinase inhibitor.

Compound Profile: this compound

Property Details Source / Notes
IUPAC Name This compound---
Molecular Formula C₈H₉N₃ODerived from structure.
Molecular Weight 163.18 g/mol Derived from formula.
Appearance Assumed to be a solid (e.g., white to off-white).Based on similar structures.[7]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.Based on similar structures.[7]
Storage Store stock solutions at -20°C or -80°C. Aliquot to avoid freeze-thaw cycles.Standard practice for small molecule inhibitors.[8]

Preparation of Stock Solutions: The rationale for using Dimethyl Sulfoxide (DMSO) as a solvent is its high solubilizing capacity for a wide range of organic compounds and its miscibility with aqueous cell culture media and assay buffers.

  • Prepare a high-concentration primary stock solution (e.g., 10 mM or 20 mM) of the compound in 100% DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Create smaller-volume aliquots of the primary stock solution in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Store aliquots at -20°C for short-term use (1-2 months) or -80°C for long-term storage (6+ months).[8]

  • For experiments, prepare working solutions by diluting the primary stock in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Section 1: Biochemical Potency and Selectivity

Expert Rationale: The first crucial step in characterizing any potential enzyme inhibitor is to determine its direct effect on the purified target protein in a cell-free system. This approach isolates the interaction between the compound and the kinase, eliminating the complexities of cellular uptake, metabolism, and off-target effects. The primary goal is to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the inhibitor's potency.

Protocol 1.1: In Vitro p38α Kinase Assay (ADP-Glo™ Luminescent Assay)

This protocol utilizes the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9] The amount of ADP is directly proportional to kinase activity, and its conversion to a luminescent signal allows for highly sensitive and quantitative measurement.

Workflow Diagram: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of Inhibitor in DMSO add_reagents Dispense Inhibitor, Kinase, Substrate, and ATP into 384-well plate prep_inhibitor->add_reagents prep_enzyme Dilute p38α Kinase and ATF-2 Substrate in Kinase Buffer prep_enzyme->add_reagents prep_atp Prepare ATP Solution in Kinase Buffer prep_atp->add_reagents incubate Incubate at RT (e.g., 60 minutes) add_reagents->incubate add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP incubate->add_adpglo incubate_adpglo Incubate at RT (40 minutes) add_adpglo->incubate_adpglo add_detect Add Kinase Detection Reagent to convert ADP to ATP, then to light incubate_adpglo->add_detect read_lum Read Luminescence on Plate Reader add_detect->read_lum analyze Normalize data and plot % Inhibition vs. [Inhibitor] read_lum->analyze calculate_ic50 Calculate IC50 value using non-linear regression analyze->calculate_ic50

Caption: Workflow for determining inhibitor IC₅₀ using the ADP-Glo™ kinase assay.

Materials:

  • Recombinant active p38α kinase

  • ATF-2 protein (substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[9]

  • ATP, high purity

  • DMSO, molecular biology grade

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 2-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Assay Plate Setup: Transfer a small volume (e.g., 1 µL) of each inhibitor dilution into the wells of a 384-well plate.[9] Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme/Substrate Mix: Prepare a solution containing the p38α kinase and its substrate, ATF-2, in kinase buffer. The optimal concentrations should be determined empirically but are typically in the low nM range for the enzyme.

  • Reaction Initiation: Add the enzyme/substrate mix to the wells containing the inhibitor. Subsequently, add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for p38α, if known.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[9]

  • Reaction Termination & ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Subtract the background signal (no enzyme control) from all other readings.

  • Normalize the data by setting the "no inhibitor" control as 100% kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Section 2: Cellular Target Engagement and Downstream Effects

Expert Rationale: While a biochemical assay confirms direct enzyme inhibition, it is critical to demonstrate that the compound can enter a living cell and engage its intended target. We assess this by measuring the phosphorylation status of p38 itself. Activation of p38 requires dual phosphorylation on specific threonine and tyrosine residues (Thr180/Tyr182).[10][11] An effective inhibitor will prevent this phosphorylation event in cells stimulated with a known p38 activator. Furthermore, we must verify that inhibiting p38 leads to a corresponding decrease in the phosphorylation of its downstream substrates, providing evidence of a functional break in the signaling cascade.

p38 MAP Kinase Signaling Pathway

G Stimuli Stress / Cytokines (UV, LPS, TNF-α) MAP3K MAP3K (ASK1, TAK1, MEKKs) Stimuli->MAP3K activates MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates (Thr180/Tyr182) Downstream_Kinases Downstream Kinases (MAPKAPK2, MSK1) p38->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (ATF-2, p53, MEF2C) p38->Transcription_Factors phosphorylates Inhibitor 4-(Dimethylamino)-2-oxo-1,2- dihydropyridine-3-carbonitrile Inhibitor->p38 inhibits Cellular_Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) Downstream_Kinases->Cellular_Response Transcription_Factors->Cellular_Response

Caption: Simplified p38 MAP Kinase signaling cascade and the point of inhibition.

Protocol 2.1: Western Blot Analysis of p38 and ATF-2 Phosphorylation

This protocol uses Western blotting, a widely used technique to detect specific proteins in a complex mixture, to measure the levels of phosphorylated p38 (p-p38) and phosphorylated ATF-2 (p-ATF-2).

Materials:

  • HeLa or HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Anisomycin or Lipopolysaccharide (LPS) as a stimulant

  • Compound of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-ATF-2 (Thr71), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1 hour.

    • Stimulate the cells with a p38 activator (e.g., 10 µM anisomycin) for 30 minutes.[10] Include an unstimulated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal with an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 and then a loading control like GAPDH.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.

Section 3: Cellular Functional Assay

Expert Rationale: The ultimate validation of an anti-inflammatory p38 inhibitor is its ability to suppress a key physiological response, such as the production of pro-inflammatory cytokines. The THP-1 human monocytic cell line is an excellent model system as it robustly produces TNF-α upon stimulation with LPS, a process heavily dependent on p38 activity. Measuring the reduction in secreted TNF-α provides strong evidence of the compound's functional efficacy.

Protocol 3.1: TNF-α Release Assay in LPS-Stimulated THP-1 Cells

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of TNF-α secreted into the cell culture medium.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Compound of interest

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Plating: Plate THP-1 cells in a 96-well plate at a density of approximately 2 x 10⁵ cells/well.

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of the inhibitor or DMSO vehicle control for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate TNF-α production. Include an unstimulated control group.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant, which contains the secreted TNF-α.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a conjugated secondary antibody and a colorimetric substrate.

  • Data Acquisition and Analysis:

    • Read the absorbance on a microplate reader at the appropriate wavelength.

    • Calculate the concentration of TNF-α in each sample using a standard curve generated from recombinant TNF-α.

    • Plot the TNF-α concentration versus the inhibitor concentration to determine the IC₅₀ for functional inhibition.

References

  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Canovas, B., & Nebreda, A. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 78(9), 4303–4323.
  • QIAGEN GeneGlobe. (n.d.). p38 MAPK Signaling. Retrieved from [Link]

  • Li, J., Xu, Q., & Zhao, J. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry, 280, 116950.
  • Goldstein, D. M., et al. (2006). Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of Ten Chemotypes Selected for Development. Current Topics in Medicinal Chemistry, 6(1), 1-22.
  • Lee, J. K., & Kim, N. J. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287.
  • BioWorld. (2004). New p38 MAP kinase inhibitors identified by GSK researchers. Retrieved from [Link]

  • Kandeel, M. M., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry, 18(11), 3779-3786.
  • ResearchGate. (n.d.). P38 mediated binding and phosphorylation of ATF2 TAD a Luciferase.... Retrieved from [Link]

  • Browne, C. J., et al. (2011). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. Journal of Biomedicine and Biotechnology, 2011, 238314.
  • Diskin, R., et al. (2010). Precisely Ordered Phosphorylation Reactions in the p38 Mitogen-activated Protein (MAP) Kinase Cascade. Journal of Biological Chemistry, 285(22), 16979–16987.
  • Breitwieser, W., et al. (2007). Feedback regulation of p38 activity via ATF2 is essential for survival of embryonic liver cells. Genes & Development, 21(16), 2069–2082.
  • Hossain, M. I., et al. (2018). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. ChemistrySelect, 3(32), 9226-9231.
  • Held, M. A., et al. (2019). Phenotype-Based Screens with Conformation-Specific Inhibitors Reveal p38 Gamma and Delta as Targets for HCC Polypharmacology. Molecular Cancer Research, 17(7), 1511–1522.
  • Moustafa, A. H., et al. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)
  • Kumar, D., et al. (2012). 4-Dimethylamino Pyridine-Promoted One-Pot Three-Component Regioselective Synthesis of Highly Functionalized 4H-thiopyrans via Heteroannulation of β-oxodithioesters.
  • Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • PubChem. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). p38 MAP Kinase Inhibitor IV. Retrieved from [Link]

  • Denny, W. A. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets, 22(3), 209-220.
  • Li, H., et al. (2023). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus Chimie, 26(S1), 1-13.

Sources

In Vitro Assay for p38 MAP Kinase Inhibition by Novel Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a high-value target for therapeutic intervention in a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions.[1][2][3] Developing novel compounds that selectively inhibit p38 kinase activity is a key focus of modern drug discovery.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and execution of robust in vitro assays to characterize and validate novel p38 MAPK inhibitors. We detail both biochemical and cell-based assay formats, providing step-by-step protocols, explaining the scientific rationale behind methodological choices, and offering insights into data interpretation and troubleshooting.

Introduction: The p38 MAPK Signaling Cascade as a Therapeutic Target

The p38 MAPK family comprises four isoforms (p38α, p38β, p38γ, and p38δ), with p38α being the most extensively studied and implicated in inflammatory processes.[1][6] These serine/threonine kinases are key components of a three-tiered signaling module.[7] External stimuli, such as stress or inflammatory cytokines (e.g., TNF-α, IL-1β), activate a MAP Kinase Kinase Kinase (MAPKKK), which in turn phosphorylates and activates a MAP Kinase Kinase (MAPKK), specifically MKK3 and MKK6 for the p38 pathway.[8][9][10] Activated MKK3/6 then dually phosphorylates p38 on specific threonine (Thr180) and tyrosine (Tyr182) residues within its activation loop, leading to a conformational change and full kinase activation.[11]

Once activated, p38 MAPK phosphorylates a host of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as Activating Transcription Factor 2 (ATF-2).[7][11] This cascade culminates in the transcriptional and translational regulation of genes involved in inflammation, apoptosis, and cell cycle control.[8][12] The central role of p38α in mediating the production of pro-inflammatory cytokines has made it an attractive target for small molecule inhibitors.[6][8]

// Nodes extracellular [label="Environmental Stress / \nInflammatory Cytokines (TNF-α, IL-1β)", fillcolor="#F1F3F4", fontcolor="#202124"]; mapkkk [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; mapkk [label="MAPKK\n(MKK3, MKK6)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK\n(p38α, β, γ, δ)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,bold"]; inhibitor [label="Novel Compound\n(Inhibitor)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,bold"]; downstream_kinase [label="Downstream Kinase\n(e.g., MAPKAPK-2)", fillcolor="#FBBC05", fontcolor="#202124"]; transcription_factor [label="Transcription Factor\n(e.g., ATF-2)", fillcolor="#FBBC05", fontcolor="#202124"]; cellular_response [label="Cellular Response\n(Inflammation, Apoptosis, Cytokine Production)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges extracellular -> mapkkk [label="Activates"]; mapkkk -> mapkk [label="Phosphorylates"]; mapkk -> p38 [label="Phosphorylates\n(Thr180/Tyr182)"]; p38 -> downstream_kinase [label="Phosphorylates"]; p38 -> transcription_factor [label="Phosphorylates"]; inhibitor -> p38 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; downstream_kinase -> cellular_response; transcription_factor -> cellular_response; } Figure 1: Simplified p38 MAPK signaling pathway and point of inhibition.

Choosing the Right In Vitro Assay: A Strategic Decision

The selection of an appropriate assay format is critical and depends on the specific goals of the study, such as high-throughput screening (HTS), lead optimization, or mechanism of action (MoA) studies.[13] In vitro assays for kinase inhibitors can be broadly categorized into two types: biochemical assays and cell-based assays.

Assay Type Principle Advantages Limitations Typical Application
Biochemical Assays Measures direct inhibition of purified, recombinant p38 kinase activity.[14][15]High throughput, precise IC50 determination, allows MoA studies (e.g., ATP competition).Lacks physiological context (no cell membrane, metabolism, or off-target effects).Primary HTS, lead optimization, structure-activity relationship (SAR).
Cell-Based Assays Measures the inhibition of p38 phosphorylation or downstream signaling within a cellular context.[2][16]Physiologically relevant, accounts for cell permeability and potential cytotoxicity.Lower throughput, more complex data interpretation, indirect measure of target engagement.Secondary screening, validation of biochemical hits, cytotoxicity assessment.

Table 1: Comparison of Biochemical and Cell-Based Assay Formats for p38 MAPK Inhibition.

Protocol: Biochemical p38α Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust, high-throughput biochemical assay using a luminescence-based method to quantify ADP production, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common example of this format.[17]

Principle of the Assay

The assay is performed in two steps. First, the p38α kinase reaction is performed, where the enzyme transfers phosphate from ATP to a substrate (e.g., ATF-2), producing ADP.[18] In the second step, the reaction is stopped, and a detection reagent is added to convert the generated ADP into ATP. This newly synthesized ATP is then used by a luciferase to produce a light signal that is proportional to the initial kinase activity. Inhibitors of p38α will reduce the amount of ADP produced, resulting in a lower luminescence signal.[17]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection p38 p38α Kinase atp ATP substrate Substrate (ATF-2) adp ADP adp_reagent ADP-Glo™ Reagent adp->adp_reagent Transfer ADP p_substrate Phospho-Substrate inhibitor Inhibitor new_atp ATP luciferase Luciferase light Luminescent Signal

Materials and Reagents
  • Enzyme: Recombinant active p38α kinase

  • Substrate: Recombinant ATF-2 protein

  • ATP: Adenosine 5'-triphosphate, high purity

  • Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[17][18]

  • Test Compounds: Novel inhibitors dissolved in 100% DMSO

  • Positive Control: Known p38 inhibitor (e.g., SB203580)

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (or equivalent)

  • Plates: White, opaque 384-well assay plates (low volume)

  • Instruments: Multichannel pipettes, microplate reader with luminescence detection capability

Step-by-Step Protocol

Self-Validation Checkpoint: The reliability of this protocol hinges on careful reagent preparation and consistent execution. The final DMSO concentration should be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.[19]

  • Compound Preparation: Prepare a serial dilution of the novel compounds and the positive control inhibitor (e.g., SB203580) in 100% DMSO. A typical starting concentration might be 1 mM, followed by 1:3 or 1:10 dilutions.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO for the 100% activity control (no inhibition) and 1 µL of a high concentration of the control inhibitor for the 0% activity control (maximum inhibition).[18]

  • Enzyme Addition: Dilute the p38α enzyme to the desired working concentration (previously optimized) in kinase buffer. Add 2 µL of the diluted enzyme to each well.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This step allows the compounds to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare a substrate/ATP mixture in kinase buffer. The final concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[18] Initiate the kinase reaction by adding 2 µL of this mixture to each well.

  • Kinase Reaction Incubation: Mix the plate and incubate at room temperature for 60 minutes.[18] The duration should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

  • Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step to ATP and contains luciferase to produce light. Incubate for 30 minutes at room temperature.[17]

  • Data Acquisition: Read the luminescence on a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Luminescence from wells with the test compound.

    • Signal_Max: Average luminescence from DMSO-only wells (100% activity).

    • Signal_Min: Average luminescence from wells with the positive control inhibitor (0% activity).

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Compound IC50 (nM) Hill Slope Max Inhibition (%)
Novel Compound A15.21.198.5
Novel Compound B250.70.995.2
SB203580 (Control)34.51.099.1

Table 2: Example Data from a Biochemical p38α Inhibition Assay.

Protocol: Cell-Based Phospho-p38 MAPK (Thr180/Tyr182) Assay (HTRF)

This protocol outlines a cell-based assay to measure the phosphorylation status of p38 MAPK using Homogeneous Time-Resolved Fluorescence (HTRF) technology. This assay quantifies the direct activation of p38 within a cellular environment.[20]

Principle of the Assay

HTRF is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[21] In this assay, cells are first stimulated to activate the p38 pathway and then lysed. Two specific antibodies are added to the lysate: one antibody recognizes the phosphorylated p38 (at Thr180/Tyr182) and is labeled with a donor fluorophore (e.g., Europium cryptate), while the second antibody recognizes total p38 and is labeled with an acceptor fluorophore (e.g., XL665). When both antibodies bind to the same activated p38 protein, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. The resulting signal is proportional to the amount of phosphorylated p38.[20] Novel inhibitors will prevent p38 phosphorylation, leading to a decrease in the HTRF signal.

// Nodes cell_culture [label="1. Seed & Culture Cells\n(e.g., 96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; compound_treatment [label="2. Pre-treat with\nNovel Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; stimulation [label="3. Stimulate Pathway\n(e.g., Anisomycin, LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="4. Lyse Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; detection [label="5. Add HTRF Antibodies\n(Anti-Total p38 & Anti-Phospho-p38)", fillcolor="#FBBC05", fontcolor="#202124"]; readout [label="6. Incubate & Read Plate\n(TR-FRET Signal)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges cell_culture -> compound_treatment; compound_treatment -> stimulation; stimulation -> lysis; lysis -> detection; detection -> readout; } Figure 3: Workflow for a cell-based HTRF phospho-p38 assay.

Materials and Reagents
  • Cell Line: A relevant cell line known to have a robust p38 signaling response (e.g., HeLa, THP-1, NIH-3T3).

  • Cell Culture Medium: Appropriate medium supplemented with serum and antibiotics.

  • Stimulant: Anisomycin, Lipopolysaccharide (LPS), or another known p38 activator.

  • Test Compounds: Novel inhibitors dissolved in DMSO.

  • Detection Kit: HTRF Phospho-p38 (Thr180/Tyr182) Assay Kit.

  • Plates: Cell culture-treated 96- or 384-well plates.

  • Instruments: Standard cell culture equipment, multichannel pipettes, HTRF-compatible microplate reader.

Step-by-Step Protocol

Trustworthiness Check: A key to a reliable cell-based assay is maintaining healthy, consistent cell cultures. Ensure cells are within a low passage number and are plated at a consistent density to guarantee reproducible stimulation and inhibition results.

  • Cell Plating: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel compounds in cell culture medium (maintaining a constant final DMSO concentration). Remove the old medium from the cells and add the compound dilutions. Incubate for 1-2 hours.

  • Pathway Stimulation: Add the p38 pathway stimulant (e.g., anisomycin) to all wells except the unstimulated controls. Incubate for a pre-determined optimal time (e.g., 15-30 minutes).[20]

  • Cell Lysis: Remove the medium and add the lysis buffer provided in the HTRF kit. Incubate for 30 minutes with gentle shaking.[20]

  • Detection: Transfer the cell lysates to a low-volume 384-well detection plate. Add the HTRF antibody mixture (pre-mixed anti-phospho-p38-donor and anti-total-p38-acceptor) to each well.

  • Incubation: Seal the plate and incubate at room temperature for 4 hours or overnight, as recommended by the kit manufacturer.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both the acceptor and donor wavelengths.

Data Analysis and Interpretation
  • Calculate HTRF Ratio: HTRF Ratio = (Acceptor Signal / Donor Signal) * 10,000

  • Calculate Percent Inhibition: Use the HTRF ratios to calculate percent inhibition as described in section 3.4, using stimulated/DMSO-treated cells as the maximum signal and unstimulated or positive control-inhibited cells as the minimum signal.

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value. A significant rightward shift in the IC50 value compared to the biochemical assay may indicate poor cell permeability or engagement with efflux pumps.

Conclusion and Future Directions

The protocols detailed in this guide provide robust and reliable methods for the in vitro characterization of novel p38 MAPK inhibitors. A tiered screening approach, beginning with a high-throughput biochemical assay to identify direct inhibitors and determine SAR, followed by a physiologically relevant cell-based assay to confirm on-target activity in a cellular context, is a highly effective strategy in early-stage drug discovery.[13] Future work should involve expanding the analysis to include isoform selectivity profiling (p38α vs. β, γ, δ) and assessing the effects on downstream substrate phosphorylation (e.g., MAPKAPK-2) to build a comprehensive pharmacological profile of promising lead compounds.

References

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (n.d.). ResearchGate. Retrieved from [Link]

  • P38 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Cuenda, A., & Rousseau, S. (2007). p38 MAPKs signalling pathways. Biochemical Journal, 406(1), 85-104. Retrieved from [Link]

  • p38 MAPK Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020). Journal of Leukocyte Biology. Retrieved from [Link]

  • p38 MAPK Colorimetric Cell-Based ELISA Kit. (n.d.). Assay Genie. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved from [Link]

  • Kinase Profiling & Screening. (n.d.). Reaction Biology. Retrieved from [Link]

  • p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. (n.d.). Boster Bio. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). Current Chemical Genomics. Retrieved from [Link]

  • A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. (2019). International Journal of Molecular Sciences. Retrieved from [Link]

  • LanthaScreen Technology on microplate readers. (2022). BMG Labtech. Retrieved from [Link]

  • Kaminska, B. (2005). Mitogen activated protein kinase inhibitors: where are we now and where are we going?. Annals of the Rheumatic Diseases, 64(Suppl 4), iv24-iv28. Retrieved from [Link]

  • English, J. M., & Cobb, M. H. (2002). Pharmacological inhibitors of MAPK pathways. Trends in Pharmacological Sciences, 23(1), 40-45. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]

Sources

Applications of Dihydropyridine Derivatives in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile template for developing drugs with a wide array of therapeutic applications.[1][2] This guide provides an in-depth exploration of the applications of DHP derivatives, focusing on their well-established role as cardiovascular agents and their emerging potential in other therapeutic areas. Detailed protocols for synthesis and in vitro evaluation are provided to empower researchers in their drug discovery endeavors.

Cardiovascular Applications: The Bedrock of Dihydropyridine Chemistry

The most prominent application of dihydropyridine derivatives lies in their function as L-type calcium channel blockers.[3][4] These drugs are a first-line treatment for hypertension and are also used to manage angina and other cardiovascular conditions.[5][6][7]

Mechanism of Action: L-Type Calcium Channel Blockade

Dihydropyridines exert their therapeutic effects by selectively binding to the α1-subunit of L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle.[8] This binding inhibits the influx of extracellular calcium ions into the smooth muscle cells.[5][8] The reduced intracellular calcium concentration leads to vascular smooth muscle relaxation (vasodilation), which in turn lowers peripheral vascular resistance and, consequently, blood pressure.[5][7][8][9] Unlike non-dihydropyridine calcium channel blockers such as verapamil and diltiazem, dihydropyridines have minimal effects on cardiac muscle and conduction at therapeutic doses.[3][8][9]

Signaling Pathway of Dihydropyridine Action

DHP_Mechanism Depolarization Depolarization L-type_Ca_Channel L-type Ca²⁺ Channel Depolarization->L-type_Ca_Channel Opens Intracellular_Ca Intracellular Ca²⁺ L-type_Ca_Channel->Intracellular_Ca Increases Ca_ion Ca²⁺ (extracellular) Ca_ion->L-type_Ca_Channel Influx DHP Dihydropyridine Derivative DHP->L-type_Ca_Channel Blocks Relaxation Vasodilation DHP->Relaxation Promotes Calmodulin Calmodulin Intracellular_Ca->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Light Chain Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Leads to BP_Lowering Lowered Blood Pressure Relaxation->BP_Lowering Results in

Caption: Mechanism of action of dihydropyridine derivatives as L-type calcium channel blockers.

Therapeutic Indications

The primary clinical applications of dihydropyridine calcium channel blockers include:

  • Hypertension: They are effective as both monotherapy and in combination with other antihypertensive agents.[8]

  • Angina Pectoris: Particularly effective for vasospastic (Prinzmetal's) angina by preventing coronary artery spasm and for exertional angina by reducing myocardial oxygen demand.[5][8]

  • Raynaud's Syndrome: Their peripheral vasodilatory effects can alleviate symptoms.[7][8]

  • Cerebral Vasospasm: Used to prevent narrowing of blood vessels in the brain following a subarachnoid hemorrhage.[7][9]

Table 1: Representative Dihydropyridine Calcium Channel Blockers

Drug NameBrand Name(s)Key Features
AmlodipineNorvasc, IstinLong-acting, with a half-life of 30-50 hours.[3]
NifedipineAdalat, ProcardiaShort-acting and long-acting formulations available.[3]
FelodipinePlendilLong-acting with high vascular selectivity.[3]
NicardipineCardeneAvailable in intravenous formulations for hypertensive emergencies.[3]
NimodipineNimotopHigh affinity for cerebral blood vessels, used for subarachnoid hemorrhage.[3][10]
LercanidipineZanidipThird-generation DHP with high lipophilicity and vascular selectivity.

Expanding Therapeutic Horizons: Beyond Cardiovascular Disease

While their role in cardiovascular medicine is well-established, the therapeutic potential of dihydropyridine derivatives extends to other areas, including oncology, neuroprotection, and anti-inflammatory applications.[1][4][11]

Anticancer Activity

Several studies have highlighted the potential of 1,4-dihydropyridine derivatives as anticancer agents.[12][13][14] Their mechanisms of action in this context are multifaceted and can include:

  • Reversal of Multidrug Resistance (MDR): Some DHP derivatives can inhibit the function of P-glycoprotein, a transporter protein that pumps chemotherapeutic drugs out of cancer cells, thereby restoring their efficacy.[13][14]

  • Induction of Apoptosis: Certain DHP analogs have been shown to induce programmed cell death in various cancer cell lines.

  • Cytotoxicity: Direct cytotoxic effects against tumor cells have been observed for specific DHP compounds.[14][15]

Research has demonstrated the in vitro anticancer activity of novel DHP derivatives against cell lines such as glioblastoma (U87MG), lung cancer (A549), colorectal adenocarcinoma (Caco-2), human cervical adenocarcinoma (HeLa), and human breast carcinoma (MCF-7).[12][14]

Neuroprotective Effects

Atypical 1,4-dihydropyridine derivatives, which may lack significant calcium channel blocking activity, have shown promise as neuroprotective and memory-enhancing agents.[16] These compounds have demonstrated efficacy in various animal models of neurodegeneration, including models of Alzheimer's disease.[16][17] The proposed mechanisms for their neuroprotective effects include:

  • Modulation of Neurotransmitter Systems: Some derivatives can normalize the expression of proteins involved in neurotransmission, particularly within the GABAergic system.[16]

  • Antioxidant and Anti-inflammatory Properties: Newer DHP analogs have been designed as multitarget ligands with potent antioxidant and anti-inflammatory activities.[17][18]

  • Inhibition of GSK-3β: Some derivatives can inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[17][18]

  • Modulation of Intracellular Calcium Homeostasis: Dysregulation of cytosolic calcium is linked to neuronal death, and some DHPs can help restore this balance.[17][18]

Experimental Protocols

Synthesis of 1,4-Dihydropyridine Derivatives via Hantzsch Reaction

The Hantzsch synthesis is a classic and versatile one-pot multicomponent reaction for the preparation of 1,4-dihydropyridines.[19][20][21]

Workflow for Hantzsch Dihydropyridine Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product Aldehyde Aldehyde One_Pot One-Pot Reaction (Reflux in Ethanol) Aldehyde->One_Pot Beta_Ketoester β-Ketoester (2 eq.) Beta_Ketoester->One_Pot Ammonia_Source Ammonia Source (e.g., NH₄OAc) Ammonia_Source->One_Pot Cooling Cool and Pour into Ice Water One_Pot->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallize (e.g., from Ethanol) Washing->Recrystallization DHP_Product 1,4-Dihydropyridine Derivative Recrystallization->DHP_Product

Caption: General workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Protocol: Synthesis of a Model 1,4-Dihydropyridine

This protocol describes the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in ethanol.[19]

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.[19]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it into crushed ice.[13]

  • Collect the resulting solid precipitate by filtration using a Buchner funnel.[13]

  • Wash the solid with cold water.[13]

  • Purify the crude product by recrystallization from ethanol to yield the pure 1,4-dihydropyridine derivative.[13]

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

In Vitro Evaluation of Calcium Channel Blocking Activity

The calcium channel blocking potential of synthesized dihydropyridine derivatives can be assessed using various in vitro assays.[22] A common method involves measuring the relaxation of pre-contracted arterial smooth muscle strips.[23]

Protocol: Aortic Ring Assay for Vasodilatory Activity

Principle: This assay measures the ability of a test compound to relax isolated segments of rat thoracic aorta that have been pre-contracted with a vasoconstrictor, such as potassium chloride (KCl) or phenylephrine. The relaxation is indicative of calcium channel blockade.[22]

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Potassium chloride (KCl)

  • Test dihydropyridine derivative

  • Reference calcium channel blocker (e.g., nifedipine)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize a rat and excise the thoracic aorta.

  • Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, replacing the buffer every 15-20 minutes.

  • Induce a sustained contraction by adding a high concentration of KCl (e.g., 60-80 mM) to the bath. This depolarizes the smooth muscle cells and opens voltage-gated calcium channels.

  • Once the contraction has reached a stable plateau, add the test dihydropyridine derivative to the bath in a cumulative concentration-dependent manner.

  • Record the relaxation response at each concentration.

  • Calculate the percentage of relaxation relative to the maximal contraction induced by KCl.

  • Construct a concentration-response curve and determine the IC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

  • Compare the IC₅₀ value of the test compound to that of a known calcium channel blocker like nifedipine.[22]

Self-Validation: The experiment should include a vehicle control (the solvent used to dissolve the test compound) to ensure that the observed relaxation is not due to the solvent itself. A positive control (a known calcium channel blocker) should also be run in parallel to validate the assay system.

Alternative In Vitro Assays:

  • Fluorescent-based assays: These assays use calcium-sensitive fluorescent dyes (e.g., Fluo-4) to measure changes in intracellular calcium concentrations in cell lines (such as A7R5 vascular smooth muscle cells or SH-SY5Y neuroblastoma cells) upon application of the test compound.[24][25] This method is amenable to high-throughput screening.[22]

  • Electrophysiology (Patch-Clamp): This technique provides a direct measurement of the effect of a compound on the current flowing through calcium channels in individual cells.[22]

Conclusion and Future Directions

Dihydropyridine derivatives remain a highly significant class of compounds in medicinal chemistry. Their well-established role as cardiovascular drugs continues to be vital in the management of hypertension and angina.[26][27] Furthermore, the expanding research into their anticancer, neuroprotective, and other therapeutic activities underscores the versatility of the DHP scaffold.[2][11][26] The development of novel synthetic methodologies and the exploration of new biological targets will undoubtedly lead to the discovery of next-generation dihydropyridine-based therapeutics with improved efficacy and safety profiles.

References

  • BuzzRx. (2022, October 13). How Do Dihydropyridine Calcium Channel Blockers Work? Retrieved from [Link]

  • RxList. (2021, June 22). How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. Retrieved from [Link]

  • Wikipedia. Dihydropyridine calcium channel blockers. Retrieved from [Link]

  • Klusa, V., et al. (2016). Atypical 1,4-dihydropyridine derivatives, an approach to neuroprotection and memory enhancement. Pharmacological Research, 111, 483-491. Retrieved from [Link]

  • PubMed. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Retrieved from [Link]

  • de la Torre, E., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants, 9(8), 650. Retrieved from [Link]

  • Dr.Oracle. (2025, July 12). What are the dihydropyridines (calcium channel blockers)? Retrieved from [Link]

  • International Journal of Sciences: Basic and Applied Research. (2016). Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. Retrieved from [Link]

  • Life Science and Bioengineering. (2022). A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. Retrieved from [Link]

  • Molecules. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Retrieved from [Link]

  • Taylor & Francis Online. (2014). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Retrieved from [Link]

  • Bentham Science. (2012). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Retrieved from [Link]

  • Cleveland Clinic. Calcium Channel Blockers. Retrieved from [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • PubMed. (1993). Neuroprotective effects of a dihydropyridine derivative... Retrieved from [Link]

  • PubMed. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Retrieved from [Link]

  • PubMed. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Retrieved from [Link]

  • PubMed. (1997). Calcium channel blocking activity: Screening methods for plant derived compounds. Retrieved from [Link]

  • AME Publishing Company. (2024). Synthesis and significance of 1,4-dihydropyridine drug analogs. Retrieved from [Link]

  • ResearchGate. (2025). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • Dove Press. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

  • Dove Medical Press. (2025). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Calcium Channel Blockers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). New generations of dihydropyridines for treatment of hypertension. Retrieved from [Link]

  • National Center for Biotechnology Information. (1995). In vitro testing of calcium channel blockers and cytotoxic chemotherapy in B-cell low-grade non-Hodgkin's lymphoma. Retrieved from [Link]

  • ResearchGate. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? Retrieved from [Link]

  • European Cardiology Review. (2006). The Role of Dihydropyridine Calcium Channel Blockers in the Treatment of Hypertension and Cardiovascular Disease - An Update. Retrieved from [Link]

  • Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]

  • Oxford Academic. (2018). Resolving the Reversed Rate Effect of Calcium Channel Blockers on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes and the Impact on In Vitro Cardiac Safety Evaluation. Retrieved from [Link]

  • YouTube. (2023). Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. Retrieved from [Link]

  • MedCrave. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the difference between dihydropyridine (DHP) and non-dihydropyridine calcium channel blockers? Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its unique electronic and structural properties make it a privileged structure in drug discovery.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of a specific, highly functionalized subclass: 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. These compounds are of significant interest due to their potential as kinase inhibitors and anticancer agents.[3][4] We will focus on a robust and efficient one-pot, four-component reaction strategy, elucidating the underlying mechanism and providing step-by-step experimental procedures designed for reproducibility and scalability.

Introduction: The Significance of the 2-Pyridone Core

The 2-pyridone ring system is a vital heteroaromatic motif found in a wide array of biologically active molecules.[5] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive scaffold for designing new therapeutic agents.[2] The introduction of specific functional groups onto this core allows for the fine-tuning of pharmacological activity.

The target scaffold, featuring a dimethylamino group at the C4 position and a carbonitrile at C3, combines several key pharmacophoric elements:

  • 2-Oxo Group: Engages in crucial hydrogen bonding interactions with biological targets.

  • 3-Carbonitrile Group: A versatile functional group that can act as a hydrogen bond acceptor or be further elaborated chemically.

  • 4-(Dimethylamino) Group: A strong electron-donating group that can significantly modulate the electronic properties of the ring and participate in specific binding interactions.

Given this structural importance, the development of efficient and versatile synthetic routes is paramount. While classical methods like the Guareschi-Thorpe condensation exist, modern approaches favoring efficiency, atom economy, and diversity have led to the prominence of multicomponent reactions (MCRs).[5][6]

Synthetic Strategy: The Power of Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are exceptionally well-suited for building molecular complexity.[2] For the synthesis of polysubstituted 2-pyridones, a one-pot, four-component approach is particularly effective.[4]

This strategy involves the condensation of:

  • An aromatic or aliphatic ketone (provides C5 and C6 of the ring).

  • An aromatic aldehyde (provides C4 of the ring).

  • An active methylene nitrile, such as ethyl cyanoacetate (provides C2, C3, and the nitrile group).

  • Ammonium acetate (serves as the nitrogen source for N1 and as a catalyst).

This convergent approach allows for the rapid generation of a library of diverse derivatives by simply varying the ketone and aldehyde starting materials.

Plausible Reaction Mechanism

The formation of the 2-pyridone ring proceeds through a domino cascade of classical organic reactions. The proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition, and finally an intramolecular cyclization and dehydration/aromatization.

The key steps are outlined below:

  • Knoevenagel Condensation: The aromatic aldehyde reacts with ethyl cyanoacetate, catalyzed by the mild base (ammonia from ammonium acetate), to form a reactive α,β-unsaturated intermediate (a benzylidene derivative).

  • Michael Addition: The enolate of the ketone, also formed under the reaction conditions, acts as a nucleophile and attacks the electron-deficient β-carbon of the benzylidene intermediate. This step forms a new carbon-carbon bond and creates an open-chain adduct.

  • Intramolecular Cyclization: The ammonia generated from ammonium acetate attacks one of the carbonyl groups (the ester carbonyl of the original ethyl cyanoacetate is most reactive). This is followed by an intramolecular attack of the newly formed amino group onto the ketone carbonyl, leading to a cyclic intermediate.

  • Dehydration & Tautomerization: The cyclic intermediate readily loses water to form the dihydropyridine ring. Tautomerization of the resulting 2-hydroxypyridine to the more stable 2-pyridone form yields the final product.[7]

The entire sequence is illustrated in the following diagram:

G cluster_start Starting Materials cluster_cascade Reaction Cascade cluster_end Final Product ketone Aromatic Ketone michael Step 2: Michael Addition ketone->michael aldehyde 4-(Dimethylamino)benzaldehyde knoevenagel Step 1: Knoevenagel Condensation aldehyde->knoevenagel eca Ethyl Cyanoacetate eca->knoevenagel nh4oac Ammonium Acetate nh4oac->knoevenagel Catalyst cyclization Step 3: Intramolecular Cyclization nh4oac->cyclization Nitrogen Source knoevenagel->michael α,β-Unsaturated Intermediate michael->cyclization Acyclic Adduct dehydration Step 4: Dehydration & Tautomerization cyclization->dehydration Cyclic Intermediate product 4-(Dimethylamino)-2-oxo-1,2- dihydropyridine-3-carbonitrile Derivative dehydration->product

Caption: Proposed mechanistic pathway for the four-component synthesis of 2-pyridone derivatives.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative compound: 4-(4-(Dimethylamino)phenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Materials and Reagents
  • Acetophenone (1.0 mmol, 120.2 mg)

  • 4-(Dimethylamino)benzaldehyde (1.0 mmol, 149.2 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.1 mg)

  • Ammonium acetate (8.0 mmol, 616.8 mg)

  • Absolute Ethanol (25-30 mL)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Filtration apparatus (Büchner funnel)

Synthetic Procedure

The overall workflow for the synthesis and purification is as follows:

G A 1. Reagent Combination (Ketone, Aldehyde, ECA, NH4OAc in EtOH) B 2. Reflux Reaction (10-12 hours) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Product Precipitation (Cool & Pour into Ice Water) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization from Ethanol) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: Experimental workflow from reaction setup to final product characterization.

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 mmol), 4-(dimethylamino)benzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (8.0 mmol).

  • Solvent Addition: Add absolute ethanol (30 mL) to the flask.

  • Reflux: Attach a reflux condenser and place the flask in a heating mantle or oil bath on a magnetic stirrer hotplate. Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitoring: Allow the reaction to proceed under reflux for 10-12 hours. The progress can be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase) by observing the consumption of the starting materials.[8]

  • Work-up: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove any soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from absolute ethanol to yield the final product as a crystalline solid.

  • Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.

Data Summary and Scope of the Reaction

The described four-component synthesis is highly versatile. By substituting the starting ketone and aldehyde, a wide range of derivatives can be prepared. The table below summarizes representative examples based on literature data.

EntryKetone (R¹)Aldehyde (R²)ProductYield (%)M.p. (°C)
1Acetophenone4-(Dimethylamino)benzaldehyde4-(4-(Dimethylamino)phenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile~85-90>280
24'-Chloroacetophenone4-(Dimethylamino)benzaldehyde4-(4-(Dimethylamino)phenyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile~90-95>290
3Acetone4-(Dimethylamino)benzaldehyde4-(4-(Dimethylamino)phenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile~80-85>280
4Acetophenone3,4-Dimethoxybenzaldehyde4-(3,4-Dimethoxyphenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile~83290-292

Data adapted from similar syntheses reported in the literature.[4][8][9]

Trustworthiness and Self-Validation

The robustness of this protocol is validated by several key aspects:

  • High Yields: The reaction consistently produces the desired products in excellent yields, minimizing waste and maximizing efficiency.[3]

  • Simple Purification: The final product often precipitates directly from the reaction mixture upon addition to water, allowing for a simple filtration and recrystallization without the need for complex chromatographic purification.

  • Broad Substrate Scope: The methodology is tolerant of a wide range of functional groups on both the ketone and aldehyde starting materials, demonstrating its versatility.[5]

  • Reproducibility: As a well-established one-pot reaction, the procedure is highly reproducible, making it suitable for both discovery and scale-up operations.

Conclusion

The one-pot, four-component synthesis represents a highly efficient, atom-economical, and versatile strategy for accessing this compound derivatives. The operational simplicity, coupled with the high yields and ease of purification, makes this protocol an invaluable tool for researchers in medicinal chemistry and drug development. The ability to readily generate diverse libraries of these promising scaffolds will undoubtedly accelerate the discovery of new therapeutic agents.

References

  • Zhang, Y., et al. (2021). Synthesis of Highly Conjugated Functionalized 2-Pyridones by Palladium-Catalyzed Aerobic Oxidative Dicarbonation Reactions of N-(Furan-2-ylmethyl) Alkyne Amides and Alkenes as Coupling Partners. The Journal of Organic Chemistry, 86(3), 2748-2759. Available at: [Link]

  • Zhang, Y., et al. (2021). Synthesis of Highly Conjugated Functionalized 2-Pyridones by Palladium-Catalyzed Aerobic Oxidative Dicarbonation Reactions of N-(Furan-2-ylmethyl) Alkyne Amides and Alkenes as Coupling Partners. PubMed. Available at: [Link]

  • Wang, L., et al. (2018). Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. RSC Advances, 8(52), 29853-29859. Available at: [Link]

  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. . Available at: [Link]

  • Chen, K., & Yu, J. Q. (2019). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 10(1), 29-42. Available at: [Link]

  • Martinez, A., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 12(10), 1636-1655. Available at: [Link]

  • Chemeurope.com. (n.d.). 2-Pyridone. . Available at: [Link]

  • Kumar, A. (n.d.). Synthetic Access to 2-Pyridone Scaffolds. IIP Series. Available at: [Link]

  • Wikipedia. (n.d.). 2-Pyridone. en.wikipedia.org. Available at: [Link]

  • Serry, A. M., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a new scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry, 12(4), 559-565. Available at: [Link]

  • Abadi, A. H., et al. (2012). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Medicinal Chemistry, 8(5), 875-883. Available at: [Link]

  • Gao, B., et al. (2024). Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H -pyran-3-carbonitrile Derivatives. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2012). 4-Dimethylamino pyridine-promoted one-pot three-component regioselective synthesis of highly functionalized 4H-thiopyrans via heteroannulation of β-oxodithioesters. ACS Combinatorial Science, 14(3), 224-230. Available at: [Link]

  • Reddy, C. R., et al. (2015). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. Organic Letters, 17(23), 5788-5791. Available at: [Link]

  • Guezguez, L., et al. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. Molecules, 28(17), 6358. Available at: [Link]

  • Ibraheem, H. H., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University, 21(2), 45-50. Available at: [Link]

  • Thanh, N. H., et al. (2021). 4-(Dimethylamino)pyridine as an Efficient Catalyst for One-Pot Synthesis of 1,4-Pyranonaphthoquinone Derivatives via Microwave-Assisted Sequential Three Component Reaction in Green Solvent. Molecules, 26(22), 6937. Available at: [Link]

  • Hussein, M. A., et al. (2023). Three‐component synthetic route for pyridine dicarbonitrile derivatives. Journal of Heterocyclic Chemistry, 60(12), 2171-2180. Available at: [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251-1254. Available at: [Link]

  • PubChem. (n.d.). 4-(Dibenzylamino)-2-(dimethylamino)nicotinonitrile. PubChem. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Developing Kinase Inhibitors from a 1,4-Dihydropyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The 1,4-dihydropyridine (DHP) is a well-established "privileged scaffold" in medicinal chemistry.[3] While renowned for its role in L-type calcium channel blockers like Nifedipine and Amlodipine, the DHP core's structural versatility allows for extensive chemical modification, unlocking its potential to interact with a diverse range of biological targets, including protein kinases.[4][5][6][7] Recent studies have demonstrated that DHP derivatives can exhibit potent anticancer activities by targeting key signaling kinases.[8][9] This guide provides an in-depth, experience-driven framework for researchers and drug development professionals, detailing the synthesis, structure-activity relationship (SAR) optimization, and biological evaluation of novel kinase inhibitors derived from the 1,4-dihydropyridine scaffold.

Part 1: Foundational Chemistry: Synthesis of the 1,4-Dihydropyridine Core

The cornerstone of this discovery pipeline is the robust and versatile synthesis of the DHP scaffold. The classical Hantzsch synthesis, a multicomponent reaction first reported in 1881, remains the most common and efficient method for assembling the 1,4-DHP ring system.[7][9][10][11] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source. The causality behind its enduring utility lies in its operational simplicity and the ability to introduce diversity at four key positions in a single step, making it ideal for generating compound libraries for screening. Modern adaptations, such as microwave-assisted and solvent-free conditions, have been developed to enhance reaction rates and improve yields.[4]

Hantzsch_Synthesis_Workflow reagents Starting Materials: - Aldehyde (R1-CHO) - 2x β-Ketoester - Ammonia Source (NH3) mixing Combine Reagents in Solvent (e.g., Ethanol) reagents->mixing reaction Reaction Condition (e.g., Reflux or Microwave) mixing->reaction workup Reaction Work-up (Cooling & Filtration) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Final 1,4-DHP Product purification->product

Caption: General workflow for the Hantzsch 1,4-Dihydropyridine synthesis.

Protocol 1: General Hantzsch Synthesis of a Symmetrical 1,4-DHP

This protocol provides a self-validating system where the formation of the product can be easily monitored by Thin Layer Chromatography (TLC) and confirmed by standard analytical techniques.

Materials:

  • Substituted Aldehyde (10 mmol, 1.0 eq)

  • Ethyl Acetoacetate (20 mmol, 2.0 eq)

  • Ammonium Acetate (15 mmol, 1.5 eq)

  • Ethanol (30 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates, developing chamber, UV lamp

  • Filtration apparatus

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the substituted aldehyde (1.0 eq) and ethanol (30 mL). Stir until the aldehyde is fully dissolved.

  • Addition of Reagents: Add ethyl acetoacetate (2.0 eq) to the solution, followed by ammonium acetate (1.5 eq).

  • Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

    • Expert Insight: The reaction progress should be monitored every 30-60 minutes using TLC (e.g., 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, UV-active spot indicates product formation. The reaction is typically complete within 2-4 hours.

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying & Characterization: Dry the purified product under vacuum. The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A sharp melting point is a good indicator of purity.

Part 2: Structure-Activity Relationship (SAR) and Lead Optimization

Once a hit is identified from an initial screen, the next phase involves systematically modifying the DHP scaffold to improve potency, selectivity, and drug-like properties. The DHP core offers several "handles" for chemical modification. Understanding the SAR provides a logical framework for these modifications.[3] Computer-aided drug design (CADD) methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools to rationalize SAR and guide the design of next-generation compounds.[12][13][14]

DHP_Scaffold_SAR N1 N1: H is critical. Substitution often reduces activity. C4 C4-Aryl (R1): Essential for activity. Substituents (ortho, meta) critically modulate potency. C35 C3/C5 Esters (R2): Modulate potency & PK. Asymmetry creates chirality. C26 C2/C6 (R3): Typically small alkyl groups. Larger groups can be explored for selectivity. scaffold

Caption: Key modification points on the 1,4-DHP scaffold for SAR studies.

Key SAR Insights for Dihydropyridine Derivatives

The following table summarizes established SAR principles, primarily derived from studies on calcium channel modulation, which serve as an authoritative starting point for kinase inhibitor design.[15][16]

PositionStructural FeatureImpact on ActivityRationale & Causality
1,4-DHP Ring Unsubstituted N1-H and intact dihydropyridine ringEssential. The boat-like conformation of the DHP ring is crucial for fitting into the binding pocket. Oxidation to a pyridine or reduction of the ring abolishes activity.[17]
C4 Position Substituted Phenyl RingEssential. This group acts as a key binding anchor. The substitution pattern on the phenyl ring (ortho or meta is preferred over para) is critical for orienting the molecule correctly and maximizing potency.[15][17]
C3 & C5 Positions Ester GroupsOptimal for activity. These groups engage in hydrogen bonding and other interactions within the target's active site. Varying the ester alkyl chain length can modulate lipophilicity and pharmacokinetic properties.[16]
C3 & C5 Positions Non-identical EstersIntroduces chirality. The C4 carbon becomes a chiral center. Enantiomers often exhibit significantly different biological activities, allowing for the development of more specific and potent single-isomer drugs.[17]
C2 & C6 Positions Small Alkyl Groups (e.g., Methyl)Generally preferred. These groups provide a steric foundation. Larger substituents may be detrimental or could be explored to achieve selectivity against specific kinases by probing unique sub-pockets.

Part 3: Biological Evaluation: Screening for Kinase Inhibition

The evaluation of synthesized DHP compounds requires a tiered approach, starting with direct biochemical assays against the purified kinase target and progressing to cell-based assays that assess activity in a more physiologically relevant environment.[1][18][19]

Tier 1: In Vitro Biochemical Kinase Assays

The primary goal of a biochemical assay is to determine if a compound directly inhibits the enzymatic activity of the target kinase and to quantify its potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). While radiometric assays using radio-labeled ATP (e.g., [γ-³²P]ATP) are considered the gold standard for their directness and sensitivity, non-radioactive methods, particularly luminescence-based assays, are now widely used in both primary screening and lead optimization due to their safety, simplicity, and high-throughput compatibility.[2][20][21][22]

In_Vitro_Screening_Workflow start Prepare Reagents: - Kinase Enzyme - Substrate (Peptide/Protein) - DHP Compound Dilutions - ATP incubation1 Pre-incubation: Kinase + DHP Compound start->incubation1 reaction_start Initiate Reaction: Add ATP + Substrate incubation1->reaction_start incubation2 Kinase Reaction (e.g., 30-60 min at 30°C) reaction_start->incubation2 reaction_stop Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ Reagent) incubation2->reaction_stop readout Measure Signal (Luminescence) reaction_stop->readout analysis Data Analysis: - Normalize to Controls - Plot Dose-Response Curve - Calculate IC50 Value readout->analysis result Potency (IC50) Determined analysis->result

Caption: Workflow for a typical in vitro luminescence-based kinase assay.

Protocol 2: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

This protocol describes a homogenous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2]

Materials:

  • Purified active kinase of interest

  • Specific peptide or protein substrate for the kinase

  • DHP test compounds serially diluted in DMSO

  • ATP solution at an appropriate concentration (often Km)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Dispense 1 µL of each DHP compound dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without enzyme for "background" controls.

  • Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in kinase reaction buffer. Add 4 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[23]

  • Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to start the reaction.

  • Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes.

    • Trustworthiness Check: The reaction time and enzyme concentration should be optimized beforehand to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data by setting the average signal of the DMSO controls to 100% activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cell-Based Kinase Assays

Confirming that a potent biochemical inhibitor is also active in a cellular context is a critical validation step. Cell-based assays provide essential information on cell permeability, target engagement in the complex cellular milieu, and the compound's ultimate effect on a biological pathway.[19]

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor DHP Kinase Inhibitor Inhibitor->MEK

Caption: A simplified MAPK/ERK signaling pathway, a common target in cancer.

Protocol 3: Western Blotting to Measure Inhibition of Substrate Phosphorylation

This protocol allows for the direct visualization of a kinase's activity in cells by measuring the phosphorylation status of its downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR pathway)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • DHP test compounds dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow until they reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, you may replace the growth medium with serum-free medium for 12-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the DHP compound (and a DMSO vehicle control) for a predetermined time (e.g., 1-4 hours).

  • Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate ligand (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) before harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply a chemiluminescent substrate and capture the image.

  • Stripping and Re-probing: To validate the results, the membrane can be stripped and re-probed with an antibody for the total amount of the substrate protein (e.g., anti-total-ERK) to confirm that the observed decrease in signal is due to inhibition of phosphorylation, not protein degradation.

  • Analysis: A dose-dependent decrease in the phosphorylated protein signal, relative to the total protein signal, confirms the compound's inhibitory activity in a cellular context.

Part 4: Early Assessment of ADME/Tox Properties

A potent and selective inhibitor is of little therapeutic value if it has poor drug-like properties. Therefore, early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is a critical, self-validating step to deprioritize compounds that are likely to fail later in development, saving significant time and resources.[24][25]

Recommended Panel of Early ADME-Tox Assays

This table outlines a standard set of in vitro assays to profile lead compounds.

PropertyAssayPurpose & Rationale
Absorption PAMPA (Parallel Artificial Membrane Permeability Assay)Provides a high-throughput, cell-free measure of passive membrane permeability, a key factor for oral absorption.[25]
Metabolism Liver Microsomal Stability AssayMeasures the rate at which the compound is metabolized by liver enzymes (microsomes), giving an early indication of its metabolic half-life and potential dosing frequency.[25]
Metabolism Cytochrome P450 (CYP) Inhibition AssayAssesses the compound's potential to inhibit major CYP enzymes (e.g., 3A4, 2D6). Inhibition can lead to dangerous drug-drug interactions.[25][26]
Distribution Plasma Protein Binding AssayDetermines the fraction of the compound bound to plasma proteins. High binding can limit the amount of free drug available to act on the target.[25]
Toxicity Cytotoxicity Assay (e.g., in a non-cancerous cell line like HEK293)Measures general cellular toxicity. A good candidate should be potent against the cancer cell line but have minimal toxicity against normal cells, indicating a favorable therapeutic window.
Physicochemical Kinetic Solubility AssayMeasures the solubility of the compound in a buffer, which is critical for absorption and formulation.

Conclusion

The 1,4-dihydropyridine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. By leveraging the robust Hantzsch synthesis to create a diverse chemical library, employing a systematic SAR-driven optimization strategy, and utilizing a tiered biological evaluation workflow—from direct biochemical assays to confirmatory cell-based pathway analysis—researchers can efficiently advance hits to leads. Integrating early ADME-Tox profiling ensures that developmental resources are focused on compounds with the highest probability of success. This comprehensive guide provides the foundational protocols and expert rationale necessary to navigate the path from chemical scaffold to promising kinase inhibitor candidate.

References

  • In vitro kinase assay . protocols.io. [Link]

  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology . PubMed. [Link]

  • Cell-based test for kinase inhibitors . INiTS. [Link]

  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology . Bentham Science Publishers. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service . Creative Biolabs. [Link]

  • 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets . PubMed. [Link]

  • Kinase Inhibitor Screening Services . BioAssay Systems. [Link]

  • In vitro NLK Kinase Assay . PMC - NIH. [Link]

  • Kinase Screening Assay Services . Reaction Biology. [Link]

  • Spotlight: Cell-based kinase assay formats . Reaction Biology. [Link]

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives . Journal of Pharmacological Sciences. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast . CORE. [Link]

  • SAR of Dihydropyridines - Antianginals . Pharmacy 180. [Link]

  • In vitro kinase assay . Bio-protocol. [Link]

  • 1,4-Dihydropyridine Scaffold in Medicinal Chemistry, The Story So Far And Perspectives (Part 2): Action in Other Targets and Antitargets . R Discovery. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . Celtarys Research. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance . PLOS One. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays . Eurofins Discovery. [Link]

  • Cell Based Kinase Assays . Luceome Biotechnologies. [Link]

  • In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition . PMC - NIH. [Link]

  • Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents . Bentham Science Publisher. [Link]

  • Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions . PubMed Central. [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives . ResearchGate. [Link]

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase . I.R.I.S.. [Link]

  • Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions . RSC Publishing. [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches . MDPI. [Link]

  • Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study . PMC - NIH. [Link]

  • Structure-activity relationship of dihydropyridines for rhabdomyosarcoma . PubMed. [Link]

  • Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition . RSC Publishing. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 . PMC - PubMed Central. [Link]

  • Quantitative Structure-Activity Relationship and Quantitative Structure-Pharmacokinetics Relationship of 1,4-dihydropyridines and Pyridines as Multidrug Resistance Modulators . PubMed. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors . PubMed Central. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors . bioRxiv. [Link]

  • Current methodology for the assessment of ADME-Tox properties on drug candidate molecules . ResearchGate. [Link]

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold . MDPI. [Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy . PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile. This molecule is a key heterocyclic scaffold, a privileged structure in medicinal chemistry and drug development due to the versatile biological activities exhibited by 2-pyridone derivatives.[1][] The synthesis, often approached via multicomponent reactions, is elegant in its convergence but can present challenges related to yield, purity, and reproducibility.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering causal explanations for common issues and data-driven solutions. Our goal is to empower you to diagnose problems effectively and optimize your synthesis for robust and high-yield production.

Reaction Overview and Mechanism

The synthesis of this compound is typically achieved through a base-catalyzed condensation reaction. A common and efficient route involves the reaction of a β-enaminone, specifically (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one , with 2-cyanoacetamide . This reaction is a variant of the well-established Guareschi-Thorpe condensation for 2-pyridone synthesis.[3][4]

The reaction proceeds through a sequence of nucleophilic addition and cyclization steps, as outlined below:

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product SM1 β-Enaminone I1 Michael Adduct (Acyclic Intermediate) SM1->I1 Michael Addition (Base-catalyzed) SM2 2-Cyanoacetamide SM2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P 4-(Dimethylamino)-2-oxo- 1,2-dihydropyridine-3-carbonitrile I2->P Dehydration/ Aromatization

Caption: Generalized reaction mechanism for 2-pyridone synthesis.

The base deprotonates the cyanoacetamide, generating a potent nucleophile that attacks the β-carbon of the enaminone (Michael Addition). The resulting acyclic intermediate then undergoes an intramolecular cyclization, followed by dehydration to yield the stable 2-pyridone aromatic ring.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<30%) or I'm getting no product at all. What are the primary causes?

Low yield is the most frequent complaint and can stem from several factors. A systematic approach to troubleshooting is essential.[5]

Answer: The root cause can typically be traced to one of four areas: Reagent Quality, Reaction Conditions, Catalyst Choice, or Inefficient Mixing.

Potential Cause Explanation & Recommended Action
1. Reagent Purity & Solvents Impurities in starting materials can act as catalyst poisons or participate in side reactions. Solvents containing water can hydrolyze intermediates or quench the base. Action: Use freshly purified starting materials. Ensure solvents (e.g., ethanol, DMF) are anhydrous. Using reagents of appropriate purity is critical for success.[5]
2. Suboptimal Reaction Conditions Temperature: Too low, and the reaction rate will be impractically slow. Too high, and you risk decomposition of starting materials or the final product. Action: The optimal temperature is often the reflux temperature of the solvent (e.g., ethanol).[4] Run small-scale trials at different temperatures (e.g., 60°C, 80°C, 100°C) and monitor by TLC or LC-MS to find the sweet spot.[5]
3. Incorrect Base Selection/Amount The choice of base is critical. Strong inorganic bases (NaOH, KOH) can sometimes promote side reactions or hydrolysis.[6] Organic bases like piperidine or triethylamine are commonly preferred.[4] The amount is also crucial; catalytic amounts are often sufficient. Action: Piperidine is a well-documented and effective catalyst for this condensation.[4] Start with 0.1-0.2 equivalents. If the reaction is slow, consider a stronger, non-nucleophilic base like DBU.
4. Inefficient Mixing In heterogeneous reactions (e.g., if starting materials are not fully soluble), poor stirring can lead to localized concentration gradients and reduced reaction rates. Action: Ensure vigorous stirring throughout the reaction, especially during the initial phase. A mechanical stirrer is recommended for larger-scale reactions.[5]
Question 2: My final product is impure. I see multiple spots on TLC and have difficulty with purification. What are the likely side products and how can I prevent them?

Answer: Impurity formation is often due to competing reaction pathways or degradation. Understanding these pathways is key to suppressing them.

Side_Reactions Start Starting Materials (Enaminone + Cyanoacetamide) DesiredPath Desired Pathway: Michael Addition -> Cyclization Start->DesiredPath SidePath1 Side Pathway 1: Hydrolysis of Enaminone Start->SidePath1 Trace H₂O SidePath2 Side Pathway 2: Cyanoacetamide Dimerization Start->SidePath2 Excess Base SidePath3 Side Pathway 3: Oxidative Decyanation DesiredPath->SidePath3 Presence of O₂ Product Target 2-Pyridone DesiredPath->Product Impurity1 1,3-Diketone SidePath1->Impurity1 Impurity2 Dimer Impurity SidePath2->Impurity2 Impurity3 3-Unsubstituted Pyridone SidePath3->Impurity3

Caption: Potential side reactions in 2-pyridone synthesis.

  • Hydrolysis: If your solvent is not anhydrous, the enaminone starting material can hydrolyze back to the corresponding 1,3-dicarbonyl compound. This unreacted starting material will complicate purification.

  • Dimerization/Polymerization: Cyanoacetamide can self-condense under strongly basic conditions. This is more prevalent if the enaminone is not reactive enough or is added too slowly.

  • Oxidative Decyanation: In some cases, particularly with strong bases like potassium t-butoxide, the reaction intermediate can be oxidized, especially if oxygen is present, leading to the loss of the nitrile group and the formation of a 3-unsubstituted 2-pyridone.[7][8]

Preventative Measures:

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment. This is crucial to prevent oxidative side reactions.[5]

  • Controlled Addition: Add the base slowly to the mixture of the enaminone and cyanoacetamide. This maintains a low instantaneous concentration of the deprotonated cyanoacetamide, minimizing self-condensation.

  • Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product. Stop the reaction once the limiting reagent is consumed to prevent product degradation over time.[5]

Question 3: I'm struggling with the workup and purification. The product seems to be water-soluble or difficult to crystallize.

Answer: The presence of the dimethylamino group and the pyridone ring can increase the polarity and water solubility of the target compound, making extraction and crystallization challenging.

Recommended Purification Protocol:

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent (e.g., ethanol) under reduced pressure.

  • Aqueous Workup: Add cold water to the residue. The product may precipitate. If it does, it can be collected by filtration. If it remains dissolved or forms an oil, proceed to the next step.

  • pH Adjustment & Extraction: The pyridone nitrogen is weakly acidic. Acidify the aqueous solution with dilute HCl to pH ~5-6. This can sometimes induce precipitation. Extract the aqueous layer with a more polar solvent like dichloromethane (DCM) or a 9:1 mixture of DCM:isopropanol. The dimethylamino group can be protonated at low pH, which would increase water solubility, so avoid strongly acidic conditions.

  • Crystallization: The crude product can often be purified by recrystallization from ethanol, isopropanol, or acetonitrile.

  • Chromatography: If crystallization is ineffective, silica gel column chromatography is a viable option. Use a gradient elution system, starting with a less polar solvent system (e.g., 100% DCM) and gradually increasing the polarity with methanol (e.g., 0-5% MeOH in DCM).

Frequently Asked Questions (FAQs)

  • Q: What is the ideal stoichiometry of reactants?

    • A: A 1:1 to 1:1.2 molar ratio of the β-enaminone to 2-cyanoacetamide is typically optimal. A slight excess of the cyanoacetamide can help drive the reaction to completion.

  • Q: How do I best monitor the reaction?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 10% Methanol in Dichloromethane. The product is typically UV-active and will likely have a lower Rf than the starting enaminone. Staining with potassium permanganate can also be effective. For more precise monitoring, LC-MS is ideal.

  • Q: Can this reaction be scaled up? What are the main considerations?

    • A: Yes, but with caution. The primary considerations for scale-up are heat management and mixing. The reaction can be exothermic, so ensure adequate cooling and controlled addition of reagents. As noted earlier, efficient mechanical stirring is critical to maintain homogeneity and prevent localized hot spots.

  • Q: My β-enaminone starting material is not pure. Will this affect the reaction?

    • A: Absolutely. The purity of the enaminone is paramount. Impurities from its synthesis can carry through and significantly complicate the pyridone formation and purification. It is highly recommended to purify the enaminone (e.g., by recrystallization or chromatography) before use.

Detailed Experimental Protocol

This is a representative protocol. Optimization may be required based on your specific laboratory conditions and reagent purity.

Synthesis of this compound

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (10 mmol, 1.0 eq).

  • Reagent Addition: Add 2-cyanoacetamide (12 mmol, 1.2 eq) to the flask.

  • Solvent: Add 40 mL of anhydrous ethanol.

  • Inert Atmosphere: Purge the flask with dry nitrogen for 5-10 minutes.

  • Catalyst: Add piperidine (1.0 mmol, 0.1 eq) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC every hour.

  • Workup: Once the reaction is complete (disappearance of the limiting starting material), cool the flask to room temperature. Remove the ethanol under reduced pressure.

  • Isolation: Add 50 mL of cold deionized water to the residue and stir for 30 minutes. The product should precipitate as a pale yellow or off-white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and then with a small amount of cold diethyl ether (10 mL). Dry the solid under vacuum. If necessary, recrystallize from hot ethanol.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • Al-Ostath, A., et al. (2019). Multi-component Reaction Synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles Using Ultrasonication and Dmap as Catalyst.
  • Serry, A. M., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry, 12(4), 559-65. [Link]

  • Abadi, A. H., et al. (n.d.). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents.
  • Patel, H., et al. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(Special Issue II).
  • Verma, R. K., et al. (2012). 4-Dimethylamino Pyridine-Promoted One-Pot Three-Component Regioselective Synthesis of Highly Functionalized 4H-Thiopyrans via Heteroannulation of β-Oxodithioesters. ACS Combinatorial Science, 14(3), 224–230. [Link]

  • Patel, R. (1998). Synthesis of 2-pyridones. University of Bristol.
  • Prajapati, D., et al. (n.d.). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones.
  • Rodríguez-Hernández, G., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry.
  • Verma, R. K., et al. (2012). 4-Dimethylamino Pyridine-Promoted One-Pot Three-Component Regioselective Synthesis of Highly Functionalized 4H-thiopyrans via Heteroannulation of β-oxodithioesters. ACS Combinatorial Science, 14(3), 224-30. [Link]

  • O'Farrill, I., et al. (2010). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 75(11), 3863–3866. [Link]

  • O'Farrill, I., et al. (2010). ChemInform Abstract: 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B.
  • Wikipedia. (n.d.). 2-Pyridone.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds.
  • Al-Majid, A. M., et al. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)
  • Misic-Vukovic, M., et al. (1998). Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. Journal of the Serbian Chemical Society, 63(8), 585-599.
  • ResearchGate. (n.d.).
  • Dotsenko, V. V., et al. (2021). Synthesis and Properties of 4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and 3-Amino-4,6-dimethyl-5-pentylthieno[2,3-b]pyridines.
  • Mijin, D. Z., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone.
  • Almutairi, S. M., et al. (2021). Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterization. Arabian Journal of Chemistry & Environmental Research, 8, 19-46.
  • Zhang, Y., et al. (2023).
  • BOC Sciences. (n.d.). Advanced Strategies in Heterocyclic Compound Synthesis.
  • Nguyen, T. H. T., et al. (2021). 4-(Dimethylamino)pyridine as an Efficient Catalyst for One-Pot Synthesis of 1,4-Pyranonaphthoquinone Derivatives via Microwave-Assisted Sequential Three Component Reaction in Green Solvent.
  • Frolova, Y., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 28(11), 4381.
  • Al-Masoudi, W. A., & Al-Amery, K. H. A. (2021). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity.
  • University of Bath. (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS.
  • ResearchGate. (2024).

Sources

Technical Support Center: Purification of 2-Oxo-Dihydropyridine-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-oxo-dihydropyridine-3-carbonitriles. This guide is designed for researchers, chemists, and drug development professionals who work with this important class of heterocyclic compounds. The unique structural features of these molecules, including the polar pyridone ring, the electron-withdrawing nitrile group, and their propensity for hydrogen bonding, present specific purification challenges.

This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity for your target compounds.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of 2-oxo-dihydropyridine-3-carbonitriles in a direct question-and-answer format.

Issue 1: Persistent Impurities After Initial Synthesis

Question: My crude 2-oxo-dihydropyridine-3-carbonitrile shows multiple spots on my TLC plate, and a simple aqueous work-up isn't cleaning it up. What are these impurities and what's the best strategy to remove them?

Answer: This is a common issue stemming from the nature of the multi-component reactions often used to synthesize the pyridone core.[1][2] Impurities are typically unreacted starting materials or by-products from side reactions.

Common Impurities & Their Characteristics:

  • Unreacted Aldehydes/Ketones: Often less polar than the desired product.

  • Active Methylene Nitriles (e.g., Malononitrile, Ethyl Cyanoacetate): Polar and can be difficult to remove completely with a simple extraction.

  • Ammonium Acetate/Bases: Water-soluble salts that should be removed during aqueous work-up, but can persist if emulsions form.[1]

  • Open-Chain Intermediates: The reaction can stall, leaving linear, unsaturated amide intermediates which are often highly colored.[3]

  • Isomeric By-products: Depending on the reactants, regioisomers can form, which may have very similar polarity to the desired product, making separation difficult.[3]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to tackling an impure crude product.

G start Crude Product Analysis (TLC, ¹H NMR) check_polarity Are impurities significantly less polar? start->check_polarity wash Perform Organic Solvent Wash (e.g., with cold EtOAc or Et₂O) check_polarity->wash Yes check_solubility Is product sparingly soluble in a suitable solvent at RT, but soluble when hot? check_polarity->check_solubility No/Partially wash->check_solubility recrystallize Proceed to Recrystallization (Protocol 1) check_solubility->recrystallize Yes check_separation Are spots separable on analytical TLC? check_solubility->check_separation No pure_product Pure Product recrystallize->pure_product chromatography Perform Column Chromatography (Protocol 2) check_separation->chromatography Yes failure Complex Mixture or Isomers. Consider re-synthesis or advanced chromatography (HPLC). check_separation->failure No (Spots Overlap) chromatography->pure_product

Caption: Troubleshooting workflow for purification strategy.

Issue 2: Difficulty with Recrystallization

Question: I'm trying to recrystallize my product, but it keeps oiling out, or my recovery is extremely low. How can I develop a reliable recrystallization protocol?

Answer: Oiling out occurs when a compound comes out of solution above its melting point, while low recovery is typically due to using too much solvent or choosing a solvent in which the compound is too soluble at room temperature. The key is methodical solvent selection.[4] These compounds are often white to off-white solids.[1][5]

Causality: The polar pyridone core makes these compounds soluble in polar solvents like ethanol, methanol, and DMSO, but poorly soluble in non-polar solvents like hexanes.[5] The challenge is finding a solvent (or solvent system) that provides a large solubility differential between hot and cold conditions.

Solvent Selection Guide:

Solvent/SystemSuitability & Rationale
Ethanol or Methanol Often a good starting point. Many pyridones dissolve when hot and crystallize upon cooling. Frequently cited in literature.[1][6]
Isopropanol Less polar than EtOH/MeOH. Can sometimes provide a better solubility curve if the compound is too soluble in methanol.
Acetonitrile A polar aprotic solvent that can be effective for moderately polar compounds.
Ethyl Acetate Useful for less polar derivatives. Can be paired with hexanes.
Ethanol/Water Excellent Solvent Pair. Dissolve the compound in a minimum of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (saturation point). Allow to cool slowly.[4]
DCM/Hexane For less polar analogues. Dissolve in dichloromethane (DCM) and add hexanes as the anti-solvent. Be cautious due to DCM's low boiling point.
Protocol 1: Optimized Recrystallization
  • Solvent Screening: In parallel test tubes, add ~20 mg of your crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it is sparingly soluble, heat the tube. If it dissolves completely upon heating, this is a good candidate solvent.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This is a critical step to ensure high recovery.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] Do not disturb the flask.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Confirm purity by TLC and melting point analysis.

Issue 3: Poor Separation with Column Chromatography

Question: My compound streaks badly on the silica gel column, leading to poor separation and mixed fractions. How can I improve my chromatographic purification?

Answer: Streaking (or tailing) is a classic sign of strong, undesirable interactions between your polar compound and the acidic silica gel stationary phase. The pyridone nitrogen and the carbonyl oxygen can interact strongly with the silanol (Si-OH) groups on the silica surface.

Causality: This interaction slows the compound's elution in a non-uniform way, causing it to spread out rather than move as a tight band. To achieve good separation, we must moderate this interaction.

Strategies for Improved Chromatography:

  • Choose the Right Mobile Phase: Start with a moderately polar system and adjust the polarity gradually. A common starting point is a mixture of a non-polar solvent (like Hexane or Toluene) and a more polar one (like Ethyl Acetate). For more polar pyridones, a Dichloromethane/Methanol system is often effective.

  • Use a Mobile Phase Modifier: This is often the most effective solution.

    • For Neutral/Slightly Basic Compounds: Add 0.5-1% triethylamine (TEA) to your mobile phase. The basic TEA will preferentially bind to the acidic silanol groups, preventing your compound from sticking and allowing it to elute as a sharper band.

    • For Acidic Compounds: Add 0.5-1% acetic acid (AcOH) to the mobile phase. This can help by protonating the compound, reducing its interaction with the silica, and ensuring a consistent ionic state.

  • Use a Different Stationary Phase: If silica gel fails, consider using a less acidic alternative like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase chromatography).

Mobile Phase Recommendations:

Polarity of CompoundRecommended SystemModifier
Low to MediumHexane / Ethyl Acetate0.5% TEA
Medium to HighDichloromethane / Methanol0.5% TEA
AcidicDichloromethane / Methanol1% AcOH
Protocol 2: Flash Column Chromatography
  • Dry Loading: For compounds that are not highly soluble in the mobile phase, pre-adsorb your crude material onto a small amount of silica gel. Dissolve the compound in a suitable solvent (e.g., DCM or acetone), add silica gel, and evaporate the solvent under vacuum until a fine, free-flowing powder is obtained. This ensures a narrow starting band on the column.

  • Column Packing: Pack the column with silica gel in your chosen mobile phase. Ensure there are no air bubbles or cracks.

  • Loading: Carefully add the dry-loaded silica to the top of the column bed.

  • Elution: Run the column using your optimized mobile phase (with modifier, if needed), collecting fractions. Use TLC to monitor the elution and identify the fractions containing your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove any residual solvent and modifier (TEA is volatile, but may require slight heating).

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-oxo-dihydropyridine-3-carbonitriles that I should be aware of during purification? A: Their properties are dominated by the polar pyridone core. They typically have low solubility in water but are soluble in polar organic solvents like DMSO and DMF.[5] They are generally stable solids but can be susceptible to degradation by strong oxidizing or reducing agents.[5] Their ability to act as both hydrogen bond donors (N-H) and acceptors (C=O, C≡N) governs their solubility and interaction with chromatographic media.

Q2: How can I definitively characterize the purity of my final product? A: A combination of methods is essential for establishing purity:

  • ¹H and ¹³C NMR: Should show sharp peaks corresponding to the desired structure with no significant impurity peaks.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A powerful tool to assess purity. A pure sample should show a single, sharp peak in the chromatogram with the correct mass-to-charge ratio (m/z).

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.[1]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups, such as the nitrile (C≡N) stretch (~2220 cm⁻¹) and the carbonyl (C=O) stretch (~1650 cm⁻¹).[6]

Q3: My purified compound is a pale yellow solid, not pure white. Is it impure? A: Not necessarily. While many simple 2-oxo-dihydropyridine-3-carbonitriles are white or off-white solids, extended conjugation from aromatic substituents can impart a pale yellow color to the pure compound.[7] However, a dark red or brown color often indicates the presence of persistent, likely polymeric or oxidized, impurities from the synthesis. If NMR and LC-MS confirm high purity, the pale color is likely intrinsic to the molecule.

Q4: Can these compounds degrade during storage? A: Yes, while generally stable, long-term storage requires proper conditions. They should be stored in a cool, dry, dark place in a well-sealed container to prevent moisture absorption and potential degradation.[5] For sensitive analogues, storage under an inert atmosphere (Nitrogen or Argon) is recommended.

References

  • 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.
  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2020). MDPI. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. (2018). ResearchGate. [Link]

  • 2-oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile. (n.d.). PubChem. [Link]

  • Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. (2015). ResearchGate. [Link]

  • Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. (2009). ResearchGate. [Link]

  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (2023). Royal Society of Chemistry. [Link]

  • Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. (2015). PubMed. [Link]

  • 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE | CAS 20577-27-9. (n.d.). Molbase. [Link]

  • SYNTHETIC STRATEGIES AND PHARMACOLOGY OF 2-OXO-3-CYANOPYRIDINE DERIVATIVES: A REVIEW. (2018). ResearchGate. [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. (2013). ResearchGate. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2004). PubMed. [Link]

  • Influence of Column Chromatography and Soxhlet Extraction on the Composition of Coal Pyridine-Soluble. (2013). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Multicomponent Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for multicomponent pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing substituted pyridine scaffolds. Pyridine rings are a cornerstone in pharmaceuticals and agrochemicals, and multicomponent reactions (MCRs) offer an efficient, atom-economical approach to their synthesis.[1][2][3] However, the convergence of multiple reactants in a single pot can present unique optimization challenges.[4]

This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions. We will delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic planning of multicomponent pyridine syntheses.

Q1: What are the most common multicomponent reactions for pyridine synthesis, and how do I choose the right one?

The choice of MCR depends on the desired substitution pattern of the target pyridine. The most prevalent methods include:

  • Hantzsch Pyridine Synthesis: This is arguably the most well-known MCR for pyridines, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][5] It initially forms a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the corresponding pyridine.[5][6] This method is ideal for producing symmetrically substituted 3,5-dicarboxylate pyridines.[1] Modern variations allow for asymmetric products by using a pre-formed enamine ester and an enone.[7]

  • Bohlmann-Rahtz Pyridine Synthesis: This reaction provides a direct route to trisubstituted pyridines without the need for a separate oxidation step.[8][9] It involves the reaction of an enamine with an ethynyl ketone.[8] Microwave-assisted protocols have been shown to significantly improve yields and reduce reaction times for this synthesis.[8][10]

  • Kröhnke Pyridine Synthesis: This method is highly versatile for preparing a wide range of functionalized pyridines.[11] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate as the nitrogen source.[11]

The selection of the appropriate MCR should be guided by the target molecule's structure and the availability of starting materials.

Q2: How does the choice of catalyst impact the yield and selectivity of my pyridine synthesis?

The catalyst is a critical determinant of reaction efficiency and can influence reaction pathways.[12]

  • Acid/Base Catalysis: Many MCRs for pyridine synthesis are catalyzed by Brønsted or Lewis acids/bases.[8] For instance, p-toluenesulfonic acid (PTSA) has been shown to significantly improve yields in the Hantzsch synthesis, especially under ultrasonic irradiation.[4][5] Amine bases like piperidine and ionic bases like tetrabutylammonium hydroxide (TBAH) can also be effective, with their performance being solvent-dependent.[13][14][15]

  • Transition Metal Catalysis: Transition metals like palladium, copper, and zinc can catalyze pyridine synthesis through various mechanisms, including C-H activation and coupling reactions.[16][17][18] These catalysts can offer unique reactivity and selectivity profiles.

  • Nanocatalysts: The use of nanoparticles as catalysts in MCRs for pyridine synthesis is a growing area of research.[19][20][21] Nanocatalysts can offer high activity, selectivity, and recyclability, contributing to greener synthetic protocols.[21]

Q3: What role does the solvent play in optimizing my reaction?

The solvent can have a profound impact on reactant solubility, reaction rates, and even the mechanistic pathway.[12][13][14][15] For example, in the synthesis of certain pyridine-3,5-dicarbonitriles, changing the solvent from ethanol to acetonitrile can be crucial for success, especially with sterically hindered aldehydes.[13][14][15] Greener approaches often utilize water, ionic liquids, or even solvent-free conditions, which can lead to improved yields and easier workups.[5][11][22]

Q4: Can microwave irradiation improve my pyridine synthesis?

Microwave-assisted organic synthesis (MAOS) is a powerful tool for accelerating many organic reactions, including multicomponent pyridine syntheses.[8][10][23][24] The benefits of microwave heating include significantly reduced reaction times, often from hours to minutes, and improved yields.[10][23][25] This is attributed to efficient and uniform heating of the reaction mixture.[8]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during multicomponent pyridine synthesis.

Issue 1: Low or No Product Formation

Q: I've set up my Hantzsch pyridine synthesis, but I'm getting a very low yield or no desired product. What should I check?

A low yield in the Hantzsch synthesis is a frequent issue and can be attributed to several factors:

  • Purity of Starting Materials: Impurities in your aldehyde, β-ketoester, or ammonia source can inhibit the reaction.[26]

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.[26]

  • Inefficient Reaction Conditions: Classical Hantzsch synthesis often requires prolonged heating, which can lead to degradation of reactants or products.[4][5]

    • Solution: Consider using a catalyst like p-toluenesulfonic acid (PTSA) or exploring microwave-assisted synthesis to reduce reaction times and improve yields.[4][5]

  • Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is crucial for obtaining the pyridine product.[4]

    • Solution: Traditional oxidants like nitric acid or potassium permanganate can be harsh.[5] Consider milder and more efficient oxidizing agents. A one-pot synthesis with direct aromatization using ferric chloride has been shown to be effective.[5]

Issue 2: Formation of Multiple Products and Purification Challenges

Q: My reaction is producing a mixture of products, making purification difficult. How can I improve selectivity and simplify purification?

The formation of multiple products is a common challenge in MCRs due to competing reaction pathways.[4]

  • Strategies to Enhance Selectivity:

    • Optimize Reaction Temperature: Temperature can influence the rates of competing reactions. Systematically varying the temperature may favor the desired pathway.[4]

    • Change the Order of Reagent Addition: In some cases, a stepwise addition of reagents can prevent the formation of side products. Pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[4]

  • Purification Strategies:

    • Column Chromatography: This is the most common method for separating closely related products. A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing polarity, is recommended.[26]

    • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.[4]

    • Work-up Procedure: A thorough aqueous work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[26]

Issue 3: Poor Regioselectivity

Q: I'm attempting to synthesize an unsymmetrically substituted pyridine, but I'm getting a mixture of regioisomers. How can I control the regiochemistry?

Controlling regioselectivity is a key challenge when using unsymmetrical starting materials.

  • Influence of Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regioselectivity of the reaction.[26]

  • Stepwise Approach: As mentioned earlier, a stepwise synthesis where key intermediates are formed sequentially can provide better regiochemical control compared to a one-pot approach.

  • Modern Synthetic Methods: Certain advanced synthetic methods, such as those involving transition-metal catalysis, can offer high levels of regioselectivity.[27]

Part 3: Experimental Protocols and Data

This section provides detailed experimental protocols for key pyridine syntheses and summarizes relevant data in a tabular format.

Protocol 1: Microwave-Assisted Hantzsch Pyridine Synthesis

This protocol describes a rapid and efficient synthesis of a 1,4-dihydropyridine intermediate followed by in-situ oxidation.

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ferric chloride (FeCl₃) (1 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a 10 mL microwave reaction vial, combine the aldehyde, ethyl acetoacetate, ammonium acetate, and ferric chloride in ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 5-10 minutes.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization from ethanol.[4]

Protocol 2: Bohlmann-Rahtz Pyridine Synthesis under Microwave Irradiation

This protocol details a one-pot synthesis of a trisubstituted pyridine.[10]

Materials:

  • Ethyl β-aminocrotonate (1 mmol)

  • Alkynone (1 mmol)

  • Acetic acid (catalytic amount)

  • Dimethyl sulfoxide (DMSO) (3 mL)

Procedure:

  • Combine ethyl β-aminocrotonate, the alkynone, and a catalytic amount of acetic acid in DMSO in a microwave reaction vial.[10]

  • Seal the vial and irradiate at 170°C for 10-20 minutes.[10]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic phase, dry, and concentrate.

  • Purify the residue by column chromatography.

Data Summary: Comparison of Reaction Conditions
ReactionCatalystSolventTemperature (°C)TimeTypical Yield (%)Reference
Hantzsch Synthesis (Conventional) NoneEthanolRefluxSeveral hoursLow to moderate[5]
Hantzsch Synthesis (Microwave) FeCl₃Ethanol1205-10 min82-94[4]
Hantzsch Synthesis (Ultrasonic) PTSAAqueous micellesRT1-2 hoursup to 96[5]
Bohlmann-Rahtz (Microwave) Acetic AcidDMSO17010-20 minup to 98[10]
Kröhnke Synthesis (Solvent-Free) NoneNone100-12015-30 min>90[11]

Part 4: Visualizing Reaction Mechanisms and Workflows

Visual representations can greatly aid in understanding complex reaction pathways and experimental setups.

Diagram 1: Generalized Hantzsch Pyridine Synthesis Mechanism

Hantzsch_Mechanism cluster_intermediates Intermediate Formation cluster_cyclization Cyclization and Aromatization Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct Knoevenagel Condensation β-Ketoester_1 β-Ketoester (1 eq) β-Ketoester_1->Knoevenagel Adduct β-Ketoester_2 β-Ketoester (1 eq) Enamine Enamine β-Ketoester_2->Enamine Condensation Ammonia Ammonia Ammonia->Enamine Michael Adduct Michael Adduct Knoevenagel Adduct->Michael Adduct Michael Addition Enamine->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Cyclization 1,4-Dihydropyridine 1,4-Dihydropyridine Cyclized Intermediate->1,4-Dihydropyridine Dehydration Pyridine Pyridine 1,4-Dihydropyridine->Pyridine Oxidation (Aromatization)

Caption: Mechanism of the Hantzsch pyridine synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Pyridine Synthesis check_purity Check Purity of Starting Materials start->check_purity purify Purify/Recrystallize Reactants check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal optimize_time Optimize Reaction Time check_conditions->optimize_time Suboptimal add_catalyst Introduce/Change Catalyst check_conditions->add_catalyst Suboptimal use_microwave Consider Microwave Irradiation check_conditions->use_microwave Suboptimal check_oxidation Is Oxidation Step Required/Efficient? check_conditions->check_oxidation Optimal optimize_temp->check_oxidation optimize_time->check_oxidation add_catalyst->check_oxidation use_microwave->check_oxidation optimize_oxidant Optimize Oxidant/ Conditions check_oxidation->optimize_oxidant Yes/Inefficient analyze_side_products Analyze Side Products (TLC, LC-MS, NMR) check_oxidation->analyze_side_products No/Efficient optimize_oxidant->analyze_side_products end Improved Yield analyze_side_products->end

Caption: A decision tree for troubleshooting low yields.

References

  • New Journal of Chemistry. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(28), 12389-12411. [Link]

  • RSC Advances. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances, 5(10), 7375-7380. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Dong, D., et al. (2010). Multicomponent Synthesis of Polysubstituted Pyridines. Synfacts, 2010(09), 0998-0998. [Link]

  • Bagley, M. C., et al. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 8, 1443-1453. [Link]

  • ResearchGate. (2023). Synthesis of pyridine derivatives using multicomponent reactions. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Ask this paper. (2022). A mini-review on the multicomponent synthesis of pyridine derivatives. [Link]

  • Allais, C., et al. (2014). Metal-Free Multicomponent Syntheses of Pyridines. Chemical Reviews, 114(21), 10829-10868. [Link]

  • Chen, J., et al. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 74(20), 7850-7856. [Link]

  • Valizadeh, H., et al. (2024). Synthesis of Polysubstituted Pyridines via Nitrogen-doped Graphene Catalyzed One-Pot Multicomponent Reaction under Solvent-Free Conditions. Current Organic Chemistry, 28(11), 890-895. [Link]

  • NIH. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • ResearchGate. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. [Link]

  • RSC Publishing. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. [Link]

  • ACS Publications. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 74(20), 7850-7856. [Link]

  • MDPI. (2020). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules, 25(21), 5028. [Link]

  • ACS Publications. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 584-594. [Link]

  • ACS Publications. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 74(20), 7850-7856. [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]

  • SciSpace. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • American Chemical Society. (2026). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • ResearchGate. (2023). Zn(II)-Catalyzed Multicomponent Sustainable Synthesis of Pyridines in Air. [Link]

  • MDPI. (2023). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 21(1), 47. [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14358-14364. [Link]

  • ACS Publications. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337. [Link]

  • NIH. (2015). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • NIH. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • OUCI. (2023). Synthesis of pyridine derivatives using multicomponent reactions. [Link]

  • ResearchGate. (2025). Study on catalyst for pyridine synthesis. [Link]

  • Google Patents. (1982).
  • NIH. (2018). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. [Link]

  • ACS Publications. (2023). Zn(II)-Catalyzed Multicomponent Sustainable Synthesis of Pyridines in Air. The Journal of Organic Chemistry, 88(6), 3567-3580. [Link]

  • Google Patents. (2016).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

Sources

Technical Support Center: A Guide to Increasing the Purity of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of achieving high purity for this valuable heterocyclic building block. Instead of a rigid manual, this guide functions as a direct line to a seasoned application scientist, addressing the practical issues encountered in the lab with scientifically grounded, field-proven solutions.

The synthesis of highly functionalized pyridones is a cornerstone of modern medicinal chemistry. However, achieving the desired purity can be a significant hurdle, often plagued by persistent impurities, difficult work-ups, and challenging purifications. This guide provides a systematic approach to troubleshooting these issues, explaining not just what to do, but why each step is critical for success.

Section 1: Understanding the Synthetic Landscape and Potential Impurities

The first step in troubleshooting purity is to understand the reaction itself. The synthesis of 2-pyridone structures often involves multi-component reactions where starting materials, intermediates, and the final product exist in a dynamic equilibrium, creating a complex crude mixture.[1][2]

A plausible and common route to this scaffold involves the reaction of an enaminone with an active methylene compound like malononitrile, followed by cyclization. Understanding this pathway is key to predicting and mitigating the formation of impurities.

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_reaction Reaction Pathway cluster_impurities Common Impurities SM1 Enaminone Precursor (e.g., 4-(Dimethylamino)but-3-en-2-one) Intermediate Acyclic Intermediate (e.g., Dienamide) SM1->Intermediate Reaction Impurity1 Unreacted Starting Materials SM1->Impurity1 SM2 Malononitrile SM2->Intermediate SM2->Impurity1 Product Target Product 4-(Dimethylamino)-2-oxo-1,2- dihydropyridine-3-carbonitrile Intermediate->Product Cyclization (Desired) Impurity2 Isomeric Byproduct (e.g., 4-methyl-2-oxo isomer) Intermediate->Impurity2 Alternative Cyclization Impurity3 Hydrolyzed Intermediate Intermediate->Impurity3 Hydrolysis

Caption: Synthetic pathway and common impurity sources.

Frequently Asked Questions: Impurity Formation

Q: What are the most common impurities I should expect in my crude product?

A: Based on the general reaction mechanism, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Incomplete reactions will leave residual enaminone precursors or malononitrile. These are often highly polar and can complicate downstream processing.

  • Acyclic Intermediates: The initial condensation product may not fully cyclize. Studies on similar reactions have shown that open-chain intermediates can be isolated, especially if the reaction conditions (e.g., temperature, acid/base catalyst) are not optimized.[3]

  • Isomeric Byproducts: Depending on the exact structure of your starting materials, alternative cyclization pathways can lead to isomeric pyridones. For example, a regioisomeric product could form that is difficult to separate from the desired compound.[3]

  • Hydrolysis Products: The nitrile group or other functionalities can be susceptible to hydrolysis, especially during aqueous work-ups under acidic or basic conditions.

Q: How can I minimize the formation of these impurities during the synthesis itself?

A: Proactive control is always better than reactive purification.

  • Stoichiometry: Ensure precise control over the molar ratios of your reactants. A slight excess of one reactant may drive the reaction to completion but can also lead to specific byproducts.

  • Temperature Control: Many of these condensations are exothermic. Runaway temperatures can lead to side reactions and decomposition. Maintain a consistent and optimized reaction temperature. In some cases, lowering the reaction temperature can prevent the formation of byproducts from solvent decomposition (e.g., pyrolysis of DMF).[4]

  • Reaction Time: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Stopping the reaction at the optimal time—when product formation is maximized and byproduct formation is minimal—is crucial.

  • Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve the purity profile of the crude product.

Section 2: Troubleshooting Guide for Purification

This section addresses the most common purification challenges in a question-and-answer format, guiding you through a logical decision-making process.

Purification_Workflow decision decision process process start_end start_end start Crude Product d1 Is it an oil or a solid? start->d1 p1 Perform Liquid-Liquid Extraction to remove baseline impurities d1->p1 Oil p2 Proceed to Recrystallization d1->p2 Solid p1->p2 d2 Recrystallization Successful? p2->d2 p3 Perform Column Chromatography d2->p3 No / Oiled Out d3 Purity >98% by analytical method? d2->d3 Yes p3->d3 end_success High-Purity Product d3->end_success Yes end_fail Re-evaluate impurity identity & repeat purification d3->end_fail No

Caption: A logical workflow for product purification.

Q: My crude product is a dark, intractable oil. Where do I even begin?

A: An oily crude product often indicates the presence of low-molecular-weight impurities, residual high-boiling solvents, or byproducts that depress the melting point.

  • Causality: The dimethylamino group imparts significant polarity and can increase the solubility of the compound in many solvents, making precipitation difficult.

  • Solution:

    • Solvent Removal: First, ensure all reaction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove traces of high-boiling solvents like DMF or DMSO.

    • Liquid-Liquid Extraction: Dissolve the oil in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Wash this solution sequentially with a mild acid (e.g., 5% citric acid solution) to remove basic impurities, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and finally with brine. This removes many polar impurities that prevent crystallization.

    • Trituration: After concentrating the washed organic layer, attempt to induce solidification by trituration. Add a poor solvent (e.g., hexanes, diethyl ether) to the concentrated oil and scratch the flask with a glass rod or add a seed crystal. This mechanical agitation can often initiate crystallization.

Q: I've tried recrystallizing my solid product, but the purity isn't improving significantly, or the compound 'oils out'. What should I do?

A: This is a classic purification problem indicating that you haven't found the ideal solvent system.

  • Causality: For effective recrystallization, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (removed with the mother liquor). "Oiling out" occurs when the solution becomes supersaturated before it reaches the optimal crystallization temperature, causing the compound to separate as a liquid phase.

  • Solution: Systematic Solvent Screening. Do not randomly try solvents. Follow a methodical approach (see Protocol 3.1). The goal is to find a single solvent or a binary solvent system that meets the criteria.

Solvent Class Examples Rationale for Use
Polar Protic Ethanol, Isopropanol, WaterGood for dissolving polar compounds; often used in binary systems.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateVersatile solvents with a wide range of solvating power.
Non-Polar Toluene, Heptane, HexanesOften used as the "poor" solvent (anti-solvent) in a binary system.

Q: My product looks clean by TLC, but HPLC and/or NMR analysis shows a persistent impurity. What is it and how do I remove it?

A: This suggests the presence of an impurity with very similar physicochemical properties to your target compound.

  • Causality: The impurity likely has a similar polarity and structure, causing it to co-elute in TLC and co-crystallize. This is often an isomer or a closely related byproduct.

  • Solution:

    • Identification: Use high-resolution mass spectrometry (HRMS) to get an exact mass of the impurity. If it has the same mass as your product, it is an isomer. If not, the mass can give clues to its structure. Detailed 1H and 2D NMR (like COSY and HSQC) can help elucidate its structure.

    • High-Resolution Purification: Standard gravity column chromatography may not be sufficient.

      • Flash Column Chromatography: Use a finer silica gel and an optimized solvent system with a shallow gradient to improve resolution (see Protocol 3.2).

      • Preparative HPLC: For the highest purity, preparative reverse-phase HPLC is the most powerful tool. It separates compounds based on hydrophobicity and can often resolve very similar structures.[6]

Section 3: Standard Operating Protocols
Protocol 3.1: Systematic Solvent Screening for Recrystallization
  • Preparation: Place approximately 10-20 mg of your crude, dry solid into several small test tubes.

  • Single Solvent Screening (Room Temp): To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise. Note if the solid dissolves readily at room temperature. If it does, that solvent is unsuitable as a primary recrystallization solvent.

  • Single Solvent Screening (Hot): To the tubes where the solid was insoluble at room temperature, gently heat the solvent to its boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath. Observe which solvent yields good quality crystals. This is your ideal single-recrystallization solvent.

  • Binary Solvent System: If no single solvent is ideal, select a "good" solvent (one that dissolves the compound well when hot) and a "poor" solvent (one in which the compound is insoluble). Dissolve the compound in a minimum amount of the hot "good" solvent. Add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.

Protocol 3.2: Flash Column Chromatography
  • Stationary Phase Selection: Standard silica gel (40-63 µm) is a good starting point.

  • Mobile Phase Selection: Use TLC to find an eluent system that gives your product an Rf value of ~0.25-0.35 and provides good separation from all impurities. A common starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This technique generally provides better resolution than loading the sample as a solution ("wet loading").

  • Elution: Start with a mobile phase composition that is slightly less polar than the one determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3.3: Standardized HPLC Method for Purity Assessment

This protocol provides a starting point for analytical method development. Optimization will be required.[6][7]

Parameter Recommended Starting Condition
Column C18 Reverse-Phase (e.g., Hypersil ODS), 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with 95:5 (A:B), ramp to 5:95 (A:B) over 20 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at a wavelength of maximum absorbance (e.g., 254 nm or scan for λmax)
Injection Volume 10 µL
Column Temp 30-40 °C
Section 4: Final Validation Workflow

Achieving high purity requires orthogonal analytical validation. No single technique is sufficient to declare a compound "pure."

Validation_Workflow Start Purified Compound TLC 1. TLC Analysis (Single Spot) Start->TLC HPLC 2. HPLC Analysis (Purity > 98%) TLC->HPLC NMR 3. NMR Spectroscopy (1H, 13C) Structural Confirmation HPLC->NMR MS 4. Mass Spectrometry (HRMS) Correct Molecular Weight NMR->MS Final High-Purity, Validated Product MS->Final

Caption: Comprehensive workflow for analytical validation.

  • 1H NMR: Confirms the proton environment of the structure and can reveal impurities with distinct signals, even at low levels.

  • 13C NMR: Confirms the carbon backbone and the absence of isomeric impurities that may be difficult to distinguish by 1H NMR alone.

  • HRMS: Provides an exact mass, confirming the elemental composition of your molecule.

  • Melting Point: A sharp, narrow melting point range is a classic indicator of high purity.[8]

By following this structured approach—understanding potential impurities, troubleshooting systematically, employing robust purification protocols, and validating with orthogonal analytical methods—you can confidently and efficiently increase the purity of your synthesized this compound.

References
  • Al-Zaydi, K. M. (2014). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed Central. [Link]

  • Reddy, C. R., et al. (2015). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. Synfacts. [Link]

  • Ben-Yahia, I., et al. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. MDPI. [Link]

  • Kumar, A., et al. (2012). 4-Dimethylamino Pyridine-Promoted One-Pot Three-Component Regioselective Synthesis of Highly Functionalized 4H-thiopyrans via Heteroannulation of β-oxodithioesters. PubMed. [Link]

  • Li, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]

  • ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. (2010). Wiley Online Library. [Link]

  • Kopchuk, D. S., et al. (2020). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. MDPI. [Link]

  • Ibraheem, H. H., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. ResearchGate. [Link]

  • Gáspár, A., et al. (2011). Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases. Acta Pharmaceutica Hungarica. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. [Link]

  • Analytical Methods. (2025). Royal Society of Chemistry. [Link]

  • 4-(Dimethylamino)pyridine as an Efficient Catalyst for One-Pot Synthesis of 1,4-Pyranonaphthoquinone Derivatives via Microwave-Assisted Sequential Three Component Reaction in Green Solvent. (2021). ResearchGate. [Link]

  • Al-Awadi, N. A., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate. [Link]

  • 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. (2015). The Royal Society of Chemistry. [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. [Link]

Sources

Technical Support Center: Solvent Effects on the Yield of 2-Oxo-Dihydropyridine-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-oxo-dihydropyridine-3-carbonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important multicomponent reaction, with a specific focus on the critical role of solvents in determining reaction yield and purity. Here, we will address common challenges and provide evidence-based solutions to optimize your synthetic outcomes.

The synthesis of 2-oxo-dihydropyridine-3-carbonitriles is a cornerstone reaction in medicinal chemistry, as these scaffolds are present in a wide array of pharmacologically active compounds.[1][2] However, the seemingly straightforward one-pot synthesis can be deceptively sensitive to reaction conditions, with solvent choice being a paramount, yet often overlooked, factor.[3][4][5] This guide will provide in-depth, practical advice to empower you to troubleshoot and enhance your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of 2-oxo-dihydropyridine-3-carbonitrile consistently low?

A1: Low yields in this multicomponent reaction can stem from several factors, but solvent choice is a primary culprit. The polarity, proticity, and coordinating ability of the solvent can significantly influence the reaction pathway and the stability of key intermediates.[3][6]

  • Suboptimal Solvent Polarity: The reaction involves the formation of several charged intermediates. A solvent with inappropriate polarity can either fail to stabilize these intermediates, hindering the reaction, or overly stabilize them, preventing subsequent steps.

  • Incorrect Solvent Type: Protic solvents (e.g., ethanol, methanol) can participate in hydrogen bonding, which may be crucial for catalyzing certain steps of the reaction.[3] Aprotic solvents (e.g., DMF, DMSO), while excellent for dissolving reactants, may not facilitate these proton transfer steps as effectively.

  • Side Reactions: The chosen solvent can promote undesired side reactions. For instance, in the presence of a strong base, some solvents can participate in competing reactions, consuming starting materials and reducing the yield of the desired product.

Q2: I'm observing the formation of multiple byproducts. How can the solvent be contributing to this?

A2: The formation of byproducts is a clear indication that the reaction conditions are not selective for the desired pathway. The solvent plays a critical role in directing the chemoselectivity of multicomponent reactions.[3][6]

  • Reaction Pathway Selection: Different solvents can favor different mechanistic pathways, leading to a variety of products.[6] For example, a polar protic solvent might favor a pathway involving ionic intermediates, while a nonpolar aprotic solvent could promote a concerted pathway.

  • Intermediate Stability: The solvent can selectively stabilize certain reactive intermediates, steering the reaction towards a specific product. If an undesired intermediate is stabilized, byproduct formation will be favored.

  • Catalyst-Solvent Interactions: The solvent can modulate the activity and selectivity of the catalyst (if used).[3] For instance, a coordinating solvent might bind to the catalyst's active site, inhibiting its function or altering its selectivity.

Q3: Can changing the solvent improve the crystallization and purification of my final product?

A3: Absolutely. The solvent used for the reaction can have a direct impact on the physical properties of the product that precipitates.

  • Solubility of the Product: Ideally, the desired product should have low solubility in the reaction solvent at the end of the reaction (e.g., upon cooling), allowing for easy isolation by filtration. If the product is too soluble, you will experience losses during workup.

  • Crystal Morphology: The solvent can influence the crystal habit of the product. A well-chosen solvent can lead to the formation of well-defined crystals that are easier to filter and wash, resulting in a purer final product.

  • Impurity Profile: The solvent can affect which impurities co-precipitate with your product. Switching to a solvent where the impurities are more soluble can significantly improve the purity of the isolated solid.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 2-oxo-dihydropyridine-3-carbonitriles, with a focus on solvent-related solutions.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Inappropriate Solvent Polarity Solution: Screen a range of solvents with varying polarities. For a typical synthesis involving charged intermediates, polar solvents like ethanol, methanol, or DMF are often good starting points.[7][8] Rationale: The solvent needs to be polar enough to solubilize the starting materials and stabilize the ionic intermediates that form during the reaction cascade.
Suboptimal Reaction Temperature for the Chosen Solvent Solution: Optimize the reaction temperature for your specific solvent. Some reactions may proceed at room temperature in one solvent but require reflux in another. Rationale: The rate of reaction is temperature-dependent. A solvent with a higher boiling point allows for higher reaction temperatures, which can overcome activation energy barriers.
Poor Solubility of Reactants Solution: If your starting materials are not fully dissolved, consider using a co-solvent system or switching to a solvent with better solubilizing power, such as DMF or DMSO. Rationale: The reaction can only occur when the reactants are in solution and can interact. Poor solubility will lead to a slow or incomplete reaction.
Catalyst Incompatibility with the Solvent Solution: If using a catalyst, ensure it is active and stable in the chosen solvent. For example, some base catalysts may be more effective in aprotic polar solvents. Rationale: The solvent can influence the catalyst's activity by affecting its solubility, stability, and interaction with the reactants.[3]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps & Explanation
Solvent-Promoted Side Reactions Solution: Analyze the structure of your byproducts to understand the side reactions occurring. Switch to a solvent that is less likely to promote these specific side reactions. For example, if you observe byproducts from a Knoevenagel condensation, a less basic solvent might be beneficial. Rationale: The solvent can act as a reagent or a catalyst for undesired reaction pathways.
Incorrect Reaction Pathway Favored Solution: Experiment with solvents that have different properties (e.g., protic vs. aprotic, coordinating vs. non-coordinating). Rationale: The solvent can influence the transition state energies of different reaction pathways, thereby controlling the product distribution.[6]
Reaction Time Too Long Solution: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the formation of the desired product is maximized. Rationale: Prolonged reaction times, especially at elevated temperatures, can lead to the decomposition of the product or the formation of thermodynamically more stable, but undesired, byproducts.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps & Explanation
High Solubility of Product in Reaction Solvent Solution: After the reaction is complete, try adding a co-solvent in which your product is insoluble (an "anti-solvent") to induce precipitation. Alternatively, choose a reaction solvent in which the product has limited solubility at room temperature or below. Rationale: Efficient product isolation relies on the product being in a different phase (solid) from the reaction mixture (liquid).
Formation of an Oil or Amorphous Solid Solution: Try performing the reaction in a solvent that promotes crystallization. Sometimes, a slower reaction rate in a different solvent can lead to better crystal formation. Seeding the reaction mixture with a small crystal of the pure product can also help. Rationale: The rate of precipitation and the solvent environment can significantly impact the crystallinity of the solid product.
Co-precipitation of Impurities Solution: Wash the crude product with a solvent that selectively dissolves the impurities but not the desired product. Recrystallization from a suitable solvent is also a powerful purification technique.[9] Rationale: Different compounds have different solubilities in various solvents, a principle that can be exploited for purification.

Experimental Protocols & Data

General Protocol for the Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles

This protocol is a general starting point and should be optimized for specific substrates.[10][11]

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate acetophenone (1.0 eq.), aromatic aldehyde (1.0 eq.), and ethyl cyanoacetate (1.0 eq.).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, 10-20 mL per mmol of acetophenone) and ammonium acetate (8.0 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with a small amount of cold solvent (the same as the reaction solvent) and then with a non-polar solvent like hexane to remove any remaining starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, DMF/ethanol).[11]

Table 1: Effect of Solvent on the Yield of a Representative 2-Oxo-dihydropyridine-3-carbonitrile Synthesis

Reaction Conditions: 4-Bromoacetophenone (1 mmol), Benzaldehyde (1 mmol), Ethyl Cyanoacetate (1 mmol), Ammonium Acetate (8 mmol), Reflux, 12 h.

EntrySolventYield (%)Observations
1Ethanol85Clean reaction, product precipitates on cooling.
2Methanol82Similar to ethanol, slightly lower yield.
3Isopropanol75Slower reaction, lower yield.
4Acetonitrile60Incomplete reaction, starting materials remain.
5Toluene<10No significant product formation.
6DMF92High yield, but product is more soluble, requiring anti-solvent addition for precipitation.
7Water45Heterogeneous mixture, low conversion.

Note: The yields presented are illustrative and can vary depending on the specific substrates used.

Visualizing the Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and optimization of 2-oxo-dihydropyridine-3-carbonitriles.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Reactant & Catalyst Mixing B Solvent Addition & Heating A->B Step 1 C Reaction Monitoring (TLC/LC-MS) B->C Step 2 D Cooling & Precipitation C->D Step 3 E Filtration & Washing D->E Step 4 F Recrystallization E->F Optional Step 5 G Yield & Purity Determination E->G F->G

Caption: General workflow for the synthesis of 2-oxo-dihydropyridine-3-carbonitriles.

Mechanistic Insights: The Role of the Solvent

The synthesis of 2-oxo-dihydropyridine-3-carbonitriles is a multicomponent reaction, often proceeding through a Hantzsch-like pathway.[12][13][14] The solvent's influence is evident at several key stages of the proposed mechanism.

G cluster_mechanism Proposed Reaction Mechanism Start Starting Materials (Aldehyde, Ketone, Cyanoacetate) Knoevenagel Knoevenagel Condensation (Solvent can catalyze proton transfer) Start->Knoevenagel Michael Michael Addition (Solvent polarity stabilizes intermediates) Knoevenagel->Michael Cyclization Intramolecular Cyclization (Solvent can assist in protonation/deprotonation) Michael->Cyclization Dehydration Dehydration/Aromatization (Solvent can facilitate water removal) Cyclization->Dehydration Product 2-Oxo-dihydropyridine-3-carbonitrile Dehydration->Product

Caption: Key steps where solvent effects are prominent in the reaction mechanism.

  • Knoevenagel Condensation: The initial condensation between the aldehyde and the active methylene compound is often base-catalyzed. Protic solvents can act as proton shuttles, facilitating the necessary proton transfers.

  • Michael Addition: The subsequent Michael addition involves the formation of a charged enolate intermediate. Polar solvents are crucial for stabilizing this intermediate, thereby promoting the reaction.

  • Intramolecular Cyclization and Dehydration: The final steps involve cyclization and elimination of water. The solvent can influence the rate of these steps by assisting in the necessary protonation and deprotonation events and by solvating the leaving group (water).

By understanding these fundamental principles, researchers can make more informed decisions when selecting a solvent, leading to higher yields and purer products.

References

  • Neto, B. A. D., Eberlin, M. N., & Sherwood, J. R. (2022). Solvent Screening Is Not Solvent Effect: A Review on the Most Neglected Aspect of Multicomponent Reactions. Chemistry – A European Journal, 28(35), e202200339. [Link]

  • de la Torre, J. G., & Rossi, S. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Molecules, 27(1), 138. [Link]

  • ResearchGate. (n.d.). Solvent Screening Is Not Solvent Effect: A Review on the Most Neglected Aspect of Multicomponent Reactions | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHETIC STRATEGIES AND PHARMACOLOGY OF 2-OXO-3-CYANOPYRIDINE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect over reaction selectivity affording the multicomponent... | Download Scientific Diagram. Retrieved from [Link]

  • Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • ACS Omega. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies for Innovation in Multicomponent Reaction Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Multicomponent Reactions and Solvent Effect. Retrieved from [Link]

  • Multicomponent Reactions Concepts and Applications for Design and Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of pyridone derivatives using 2D rod like bifunctional Fe based MOF and CuO nanocomposites as a novel heterogeneous catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a] | Download Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Retrieved from [Link]

  • ResearchGate. (n.d.). A Chemist's Guide to Multi-Objective Optimization Solvers for Reaction Optimization | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Cs2CO3 -mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Multicomponent Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-Step Synthesis of (Z)-2-[2Oxo2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamide Derivatives from 2-Chloro-6-methylpyridine-3-carbonitrile. Retrieved from [Link]

  • ACS Publications. (2010). One-Pot Synthesis of 4,6-Diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38α MAP Kinase Inhibition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Chemist's guide to multi-objective optimization solvers for reaction optimization. Retrieved from [Link]

  • YouTube. (2021). Hantzsch Dihydropyridine synthesis | Prepare for GATE, NET, JAM. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. (n.d.). Retrieved from [Link]

  • YouTube. (2023). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Preventing Side Reactions in Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch dihydropyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multi-component reaction. The Hantzsch synthesis is a cornerstone for creating 1,4-dihydropyridines (1,4-DHPs), a scaffold present in numerous biologically active molecules, including vital calcium channel blockers like nifedipine and amlodipine.[1][2][3]

While elegant, the classical Hantzsch reaction, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source, can be prone to side reactions that complicate purification and reduce yields.[1][4] This guide provides in-depth, troubleshooting-focused answers to common challenges, explaining the mechanistic origins of these issues and offering field-proven protocols to mitigate them.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered problems during Hantzsch dihydropyridine synthesis. Each entry is structured as a question you might ask, followed by a detailed, expert-level answer.

Q1: My primary product is the aromatized pyridine, not the desired dihydropyridine. How can I prevent this over-oxidation?

A: This is one of the most common issues. The dihydropyridine ring is susceptible to oxidation, which leads to the formation of a thermodynamically stable pyridine ring.[1] This process can be accelerated by air (oxygen), harsh reaction conditions, or certain reagents. In biological systems, this oxidation is a key metabolic pathway, often mediated by cytochrome P-450 enzymes in the liver.[1][5]

Root Causes & Mechanistic Insight: The oxidation mechanism often involves the removal of a hydride from the dihydropyridine.[6] The driving force is the gain in aromatic stabilization.[1] Studies have shown that the process can be initiated by the deprotonation of the N1-H on the dihydropyridine ring, forming an anion that is more easily oxidized.[7][8]

Solutions & Protocols:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Avoid Excess Heat and Prolonged Reaction Times: Over-refluxing or unnecessarily long reaction times can promote oxidation.[4] Monitor the reaction by TLC and work it up promptly upon completion.

  • Mild Oxidizing Agents (if aromatization is desired): If the pyridine is the target molecule, controlled oxidation is necessary. However, strong oxidants can lead to low yields and side products.[1] Milder and more efficient conditions have been developed, including using iodine in refluxing methanol, DDQ, or photochemical methods.[1][6] For a one-pot synthesis of the pyridine, agents like ferric chloride or manganese dioxide can be used.[1]

  • Solvent Choice: While traditional solvents like ethanol or acetic acid are common, they are not always optimal.[4] Greener solvents like water or glycerol have been shown to be effective and can sometimes disfavor oxidation pathways.[2][9]

Q2: My reaction has a low yield, and TLC shows multiple byproducts. I suspect Michael adducts or other condensation products. What's going wrong?

A: Low yields are often a direct result of competing side reactions.[1][4] The Hantzsch synthesis is a cascade of several reactions (Knoevenagel condensation, enamine formation, Michael addition, and cyclization), and if conditions are not optimal, intermediates can be diverted into non-productive pathways.[2][10][11]

Root Causes & Mechanistic Insight: The core of the Hantzsch synthesis involves the Michael addition of an enamine (from one equivalent of β-ketoester + ammonia) to a Knoevenagel adduct (from the second equivalent of β-ketoester + aldehyde).[2][12]

  • Michael Side Reactions: If the stoichiometry is not carefully controlled, or if one reaction intermediate forms much faster than the other, the highly reactive Knoevenagel adduct can react with other nucleophiles present, or the enamine can react with another molecule of the Knoevenagel adduct, leading to complex mixtures.

  • Incomplete Cyclization: The intermediate formed after the Michael addition must undergo cyclization and dehydration to form the dihydropyridine ring. If this step is slow, the open-chain intermediate may degrade or participate in other reactions.[5]

  • Aldehyde Self-Condensation: Some aldehydes, particularly those with α-hydrogens, can undergo self-condensation under the reaction conditions.

Solutions & Protocols:

  • Stoichiometric Control: Ensure precise molar ratios of reactants. The typical ratio is 1 equivalent of aldehyde to 2 equivalents of β-ketoester and 1 to 1.3 equivalents of the ammonia source (e.g., ammonium acetate).[9][13]

  • Catalyst Use: The classical, uncatalyzed reaction often requires harsh conditions.[1] Using a catalyst can dramatically accelerate the desired pathway, minimizing the time for side reactions to occur.[4][14]

    • Lewis acids (e.g., Yb(OTf)₃, Ceric Ammonium Nitrate (CAN)) can activate the aldehyde's carbonyl group, promoting the initial Knoevenagel condensation.[4][15][16]

    • Brønsted acids (e.g., p-toluenesulfonic acid (PTSA)) are also effective catalysts.[4]

  • Solvent Optimization: The choice of solvent can influence reaction rates and selectivity.[4] Performing the reaction in aqueous micelles or under solvent-free conditions has been shown to improve yields and reduce side products.[4][14][15]

  • Order of Addition: In some cases, pre-forming one of the intermediates before adding the final component can improve selectivity, though this moves away from the simplicity of a one-pot reaction.

Q3: The reaction is very slow or fails to go to completion. How can I improve the conversion rate?

A: Sluggish or incomplete reactions are a common frustration, often stemming from suboptimal reaction kinetics.[4] The classical method is known for requiring long reaction times.[1][17]

Root Causes & Mechanistic Insight: The overall reaction rate depends on the successful progression of several equilibrium steps. The energy barriers for each step (Knoevenagel, enamine formation, Michael addition, cyclization) must be overcome efficiently. Sterically hindered aldehydes or electron-rich aldehydes can slow down the initial condensation step.[2]

Solutions & Protocols:

  • Catalysis is Key: As mentioned above, catalysts are crucial for modern, efficient Hantzsch synthesis. A wide array of catalysts, from simple acids to complex organocatalysts and nanoparticles, have been developed to accelerate the reaction.[4][12][16]

  • Alternative Energy Sources:

    • Microwave Irradiation: This is a well-established method for dramatically reducing reaction times from hours to minutes and often improving yields.[3][4][5]

    • Ultrasonic Irradiation: Sonication can also accelerate the reaction, particularly in heterogeneous or aqueous micellar systems.[1][4]

  • Solvent-Free Conditions: Running the reaction neat or with a minimal amount of a high-boiling solvent (like glycerol) can increase reactant concentration, driving the reaction forward and often simplifying workup.[2][4][14]

  • Reactant Purity: Ensure all starting materials—especially the aldehyde—are pure. Impurities can inhibit catalysts or introduce competing side reactions.[4][13]

Optimized General Protocol & Data

To provide a practical starting point, here is a general, optimized protocol for the Hantzsch synthesis that incorporates modern improvements to minimize side reactions.

Optimized Protocol: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis (Solvent-Free)

This protocol is adapted from modern, green chemistry approaches that demonstrate high efficiency and simple workup.[14][15]

  • Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 2.0 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst Addition: Add Ceric Ammonium Nitrate (CAN) (e.g., 0.1 mmol, 10 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 30-60 minutes. Monitor progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Workup: Once the starting aldehyde is consumed, add water to the reaction mixture. The solid 1,4-dihydropyridine product will often precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual starting materials. The product is often pure enough after this step, but it can be recrystallized from ethanol if necessary.[3]

Table 1: Comparison of Catalysts and Conditions
CatalystConditionTypical TimeTypical YieldReference
None (Classical) Refluxing Ethanol8-24 hours40-70%[1][4]
p-TSA Ultrasonic, Aqueous Micelles< 1 hour>90%[1][4]
CAN Solvent-Free, Room Temp.< 1 hour90-98%[14][15]
Microwave Solvent-Free5-15 minutes>90%[4][5]
CoFe₂O₄@SiO₂-NH₂-Co(II) Aqueous Ethanol2 hours~96%[12]
Mechanistic Visualizations

To better understand the process and potential pitfalls, the following diagrams illustrate the key reaction pathways.

Core Hantzsch Synthesis Pathway

Hantzsch_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel + Ketoester (1) Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine + Ammonia Ammonia Ammonia Source Ammonia->Enamine Michael_Adduct Michael Adduct (Open-Chain Intermediate) Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration Side_Reactions Start Hantzsch Reaction Intermediates DHP Desired 1,4-DHP Product Start->DHP Successful Cyclization Michael Michael Side Products Start->Michael Cause: Poor Stoichiometry Solution: Control ratios, Catalyst Incomplete Degradation Products Start->Incomplete Cause: Sluggish Cyclization Solution: Catalyst, Heat/Microwave Oxidation Oxidation Side Product (Pyridine) DHP->Oxidation Cause: Air, Heat, Oxidants Solution: Inert atm, Temp. control

Caption: A decision tree for troubleshooting common side products.

References
  • Benchchem. Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis.
  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • NIH. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Available from: [Link]

  • Benchchem. Troubleshooting low yields in the Hantzsch synthesis using Diacetonamine.
  • Scribd. Hantzsch Pyridine Synthesis | PDF. Available from: [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]

  • PubMed. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Available from: [Link]

  • ResearchGate. Proposed mechanism for the oxidation of Hantzsch dihydropyridines by electrogenerated superoxide in DMSO. Available from: [Link]

  • EPO. METHOD FOR PURIFICATION OF CALCIUM CHANNEL BLOCKERS OF DIHYDROPYRIDINE TYPE AND PREPARATION OF NANOPARTICLES THEREOF. Available from: [Link]

  • SciSpace. Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. Available from: [Link]

  • RSC Publishing. A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles. Available from: [Link]

  • Royal Society Publishing. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Available from: [Link]

  • YouTube. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Available from: [Link]

  • Banaras Hindu University. A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Available from: [Link]

  • P&F. Learning from the Hantzsch synthesis. Available from: [Link]

  • PubMed. Purification of the cardiac 1,4-dihydropyridine receptor/calcium channel complex. Available from: [Link]

  • PubMed. Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. Available from: [Link]

  • NIH. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Available from: [Link]

  • YouTube. HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. Available from: [Link]

  • ChemTube3D. Oxidation of dihydropyridine by DDQ. Available from: [Link]

  • Frontiers. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Available from: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • Taylor & Francis Online. A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Available from: [Link]

  • ResearchGate. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Available from: [Link]

  • NIH. Purification and affinity labeling of dihydropyridine receptor from rabbit skeletal muscle membranes. Available from: [Link]

  • NIH. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Available from: [Link]

  • ResearchGate. Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review | Request PDF. Available from: [Link]

  • ResearchGate. Combination of the Claisen-Schmidt reaction, the Michael addition, and the Hantzsch reaction in the synthesis of 2,6′-bis-aryl-3,4′-bipyridines | Request PDF. Available from: [Link]

Sources

Technical Support Center: Recrystallization of Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar organic compounds via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful purification technique. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to enhance your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of polar organic compounds. Each problem is presented with its likely causes and a step-by-step solution.

Issue 1: The compound "oils out" instead of forming crystals.

Q: My polar organic compound is separating from the solution as an oil or liquid droplets rather than solid crystals upon cooling. What is happening and how can I fix this?

A: "Oiling out" is a common problem in recrystallization, particularly with polar compounds. It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[1][2] This is often due to a high concentration of the solute, a very rapid cooling rate, or the presence of impurities that depress the melting point.[3] An oil is undesirable because it tends to trap impurities and solvent, leading to poor purification.[4]

Causality and Solution:

  • High Solute Concentration: The solution may be too supersaturated.

    • Solution: Reheat the solution until the oil completely redissolves.[1] Add a small amount of additional hot solvent to decrease the saturation level.[5] Then, allow the solution to cool much more slowly.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into a crystal lattice.

    • Solution: After redissolving the oil by heating, allow the flask to cool to room temperature undisturbed on a benchtop. Do not place it directly in an ice bath.[6] Insulating the flask with a beaker of warm water or paper towels can also promote slower cooling.

  • Solvent Choice: The boiling point of the solvent might be higher than the melting point of your compound.[1]

    • Solution: Select a solvent with a lower boiling point. Alternatively, a mixed-solvent system can be employed to adjust the polarity and boiling point of the crystallization medium.[7]

  • Presence of Impurities: Significant amounts of impurities can lower the melting point of the compound, leading to oiling out.[3]

    • Solution: If the initial purity of the compound is very low, consider a preliminary purification step such as column chromatography before attempting recrystallization.

Issue 2: No crystals form, even after the solution has cooled to room temperature or in an ice bath.

Q: I have followed the recrystallization procedure, but my compound remains fully dissolved in the cold solvent. What should I do?

A: The failure of a compound to crystallize from a cooled solution is typically due to one of two reasons: either the solution is not sufficiently saturated, or it has become supersaturated and requires nucleation to be initiated.[5]

Causality and Solution:

  • Excess Solvent: The most common reason for a lack of crystal formation is the use of too much solvent during the initial dissolution step.[8][9]

    • Solution: Reduce the volume of the solvent by gently heating the solution to evaporate some of the solvent.[6] Be careful not to boil it too vigorously, which could cause bumping. Once the volume is reduced, allow the solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility, but there are no nucleation sites for crystal growth to begin.

    • Solution - Inducing Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[10] The microscopic scratches on the glass can provide a surface for nucleation.

      • Seeding: Add a "seed crystal" of the pure compound to the solution.[10] This provides a template for further crystal growth. If you don't have a pure sample, you can sometimes obtain a seed crystal by dipping a glass rod into the solution, removing it, and allowing the solvent to evaporate, then reintroducing the rod with the solid residue into the solution.[10]

      • Further Cooling: If room temperature and a standard ice bath are ineffective, a lower temperature bath, such as a salt-ice bath, may be used to further decrease the solubility of the compound.[10]

Issue 3: Premature crystallization occurs during hot gravity filtration.

Q: When I perform a hot gravity filtration to remove insoluble impurities, my product crystallizes on the filter paper and in the funnel stem. How can I prevent this loss of yield?

A: Premature crystallization during hot filtration is a common issue that arises from the solution cooling as it passes through the funnel.[11][12] This clogs the filter paper and leads to a significant loss of the desired product.[12]

Causality and Solution:

  • Cooling of the Apparatus: The filter funnel and receiving flask are at a lower temperature than the boiling solution.

    • Solution:

      • Pre-heat the apparatus: Place the filter funnel and a small amount of the recrystallization solvent in the receiving flask on a hot plate.[13] The vapors from the boiling solvent will heat the entire apparatus, preventing premature crystallization.[11]

      • Use a stemless funnel: A short or stemless funnel is less likely to become clogged with crystals.[12]

      • Keep the solution hot: Ensure the solution being filtered is kept at or near its boiling point throughout the filtration process.[11] Filter the solution in small portions, returning the main flask to the heat source between additions.[12]

      • Use a fluted filter paper: This increases the surface area for filtration and allows for faster flow, minimizing the time for cooling.[11]

  • Insufficient Solvent: Using the absolute minimum amount of solvent can lead to a solution that is too close to its saturation point, even at high temperatures.

    • Solution: Add a slight excess of hot solvent before filtration to ensure the compound remains dissolved. This excess can be evaporated after filtration and before the cooling and crystallization step.[5] If crystals do form on the filter paper, they can be redissolved by washing with a small amount of fresh, hot solvent.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing a polar organic compound?

A1: The ideal solvent for recrystallization should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.[14] For polar compounds, the principle of "like dissolves like" is a good starting point, meaning polar solvents are generally suitable.[15][16]

Solvent Selection Workflow:

start Start: Crude Polar Compound test_solvents Test solubility in a range of polar solvents (e.g., water, ethanol, methanol, acetone) start->test_solvents sol_cold Is it soluble at room temperature? test_solvents->sol_cold sol_hot Is it insoluble in the hot solvent? sol_cold->sol_hot No unsuitable Solvent is unsuitable. sol_cold->unsuitable Yes suitable Single solvent is suitable. sol_hot->suitable No sol_hot->unsuitable Yes end End suitable->end Proceed with recrystallization unsuitable->test_solvents Try another solvent mixed_solvent Consider a mixed-solvent system. unsuitable->mixed_solvent

Caption: Solvent selection workflow for recrystallization.

A mixed-solvent system is often effective for polar compounds. This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[7] The two solvents must be miscible.[6] Common pairs for polar compounds include ethanol-water and acetone-water.[14]

Q2: What is the purpose of washing the crystals with cold solvent after filtration?

A2: Washing the collected crystals with a small amount of ice-cold solvent is crucial for removing any residual soluble impurities that may be adhering to the crystal surfaces from the mother liquor.[17] It is important to use a minimal amount of cold solvent to avoid redissolving a significant portion of the purified product.[8]

Q3: How can I determine if my recrystallized compound is pure?

A3: The most common methods for assessing the purity of a recrystallized compound are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Techniques: Techniques like NMR, IR, and mass spectrometry can be used to confirm the identity and purity of the compound.

Q4: Can I recrystallize highly polar compounds like amino acids or sugars?

A4: Yes, but it can be challenging. Water is often the solvent of choice for these compounds.[18][19] For amino acids, techniques like adjusting the pH to the isoelectric point can decrease solubility and promote crystallization. Induced crystallization by adding a seed crystal of one enantiomer can be used for chiral resolutions.[] For sugars, slow evaporation of a saturated aqueous solution is a common method.[19]

Section 3: Experimental Protocol

Standard Single-Solvent Recrystallization of a Polar Organic Compound (e.g., Acetanilide from Water)

This protocol outlines the steps for purifying a moderately polar compound like acetanilide using water as the solvent.

Materials:

  • Impure acetanilide

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the impure acetanilide in an Erlenmeyer flask with a boiling chip. Add a small amount of deionized water and heat the mixture to a boil on a hot plate. Continue adding hot water in small portions until the acetanilide just dissolves completely.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask containing a small amount of boiling water and a stemless funnel with fluted filter paper. Pour the hot acetanilide solution through the filter paper in portions.[11]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask with a watch glass.[6] Once at room temperature, place the flask in an ice bath for about 15-20 minutes to maximize crystal formation.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[8]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The final product can then be transferred to a watch glass to air dry.

Recrystallization Workflow Diagram:

cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve impure solid in minimum hot solvent hot_filt 2. Hot gravity filtration (if insoluble impurities exist) dissolve->hot_filt cool 3. Slow cooling to room temperature hot_filt->cool ice_bath 4. Cool in ice bath cool->ice_bath vac_filt 5. Vacuum filtration ice_bath->vac_filt wash 6. Wash with cold solvent vac_filt->wash dry 7. Dry crystals wash->dry

Caption: General workflow for a single-solvent recrystallization.

Section 4: Data Presentation

Table 1: Common Polar Solvents for Recrystallization
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.4Excellent for highly polar compounds, but slow to dry.[18]
Ethanol (95%)7824.3A versatile and excellent general-purpose solvent.[18]
Methanol6533.6Good for polar compounds; easily removed due to volatility.[18]
Acetone5620.7Dissolves many organic compounds, but its low boiling point can be a disadvantage.[18]
Acetonitrile8237.5Can be effective for compounds with aromatic rings.[21]
Isopropanol8218.3A good alternative to ethanol.

References

  • Recrystallization - Wired Chemist. Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • Recrystallization-1.pdf. Available at: [Link]

    • Crystallization. Available at: [Link]

  • Recrystallization. --->. Available at: [Link]

  • 9 Ways to Crystallize Organic Compounds - wikiHow. Available at: [Link]

  • Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • How to crystallize organic compounds - Quora. Available at: [Link]

  • Filtration methods. Available at: [Link]

  • 2.5: Hot Filtration - Chemistry LibreTexts. Available at: [Link]

  • 3.5E: Initiating Crystallization - Chemistry LibreTexts. Available at: [Link]

  • 1.5E: Hot Filtration - Chemistry LibreTexts. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Problems in recrystallization - Biocyclopedia. Available at: [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. Available at: [Link]

  • Experiment 2: Recrystallization. Available at: [Link]

  • Recrystallization of Sugar – Virtual Chemistry Experiments - IU Pressbooks. Available at: [Link]

  • Recrystallisation: organic chemistry practical techniques - YouTube. Available at: [Link]

Sources

Technical Support Center: Stabilizing 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. As a substituted dihydropyridine (DHP), this molecule possesses inherent stability challenges that must be carefully managed to ensure experimental accuracy and reproducibility. This document provides troubleshooting advice, frequently asked questions, and detailed protocols based on established principles of DHP chemistry.

Introduction to Stability Challenges

The core structure of this compound is the 1,4-dihydropyridine (DHP) ring. This scaffold is notoriously susceptible to degradation, primarily through oxidation, which leads to the aromatization of the ring system.[1][2][3] This process results in the formation of the corresponding pyridine derivative, causing a complete loss of the intended biological activity associated with the DHP structure.[1] This degradation is significantly accelerated by exposure to light (photodegradation) and is particularly rapid in solutions.[1]

Furthermore, the molecule's functional groups—the electron-donating dimethylamino group, the 2-oxo group, and the electron-withdrawing carbonitrile group—introduce additional potential routes for degradation, such as hydrolysis under certain pH conditions.[4][5][6] Trace metal ions, particularly Fe³⁺, can also act as catalysts for rapid degradation.[7]

This guide will help you navigate these challenges to ensure the integrity of your compound during experimentation.

Visualizing Potential Degradation Pathways

The primary degradation route for the dihydropyridine ring is oxidation. A secondary pathway, particularly under harsh pH conditions, could involve hydrolysis of the nitrile group.

G cluster_main This compound (Parent Compound) cluster_deg1 Primary Degradation Pathway cluster_deg2 Secondary Degradation Pathway parent Parent Compound (Dihydropyridine Core) product1 Oxidized Product (Pyridine Analog) parent->product1 Oxidation (Light, O₂, Metal Ions) product2 Hydrolyzed Product (Amide/Carboxylic Acid) parent->product2 Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways for the target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My solution of the compound has turned yellow/brown. What is causing this color change and is the compound degraded?

Answer: A color change is a strong indicator of degradation. The most probable cause is the oxidation of the dihydropyridine ring to its corresponding pyridine analog.[1][3] This aromatization process is often accompanied by the formation of colored byproducts.

  • Causality: This oxidation is most commonly triggered by:

    • Photodegradation: Exposure to ambient laboratory light or UV radiation. Dihydropyridines are highly light-sensitive.[1]

    • Chemical Oxidation: Presence of dissolved oxygen or trace metal ion contaminants (e.g., Fe³⁺) in your solvent or glassware.[7]

  • Immediate Actions:

    • Protect your solution from light immediately by wrapping the container in aluminum foil or using an amber vial.

    • Prepare a fresh solution using high-purity, degassed solvents.

    • Analyze the discolored solution using HPLC or LC-MS to confirm the presence of degradation products (see Protocol 3). A new, more polar peak is indicative of the pyridine analog.

Question 2: I observe a new peak in my HPLC/LC-MS chromatogram after my solution has been stored for a few hours. What could this be?

Answer: The appearance of a new peak, particularly one with a shorter retention time (more polar) on a reverse-phase column, is the classic sign of the formation of the oxidized pyridine derivative.[1] If the solution was prepared in a strongly acidic or basic aqueous buffer, a different new peak could also indicate hydrolysis of the carbonitrile group to an amide or a carboxylic acid.[4][6]

  • How to Differentiate:

    • Oxidation Product: The mass difference will be -2 Da (loss of two hydrogen atoms). The UV spectrum will also likely shift.

    • Hydrolysis to Amide: The mass difference will be +18 Da (addition of H₂O).

    • Hydrolysis to Carboxylic Acid: The mass difference will be +19 Da (addition of H₂O and loss of NH₃ from the nitrile, effectively adding O and OH and removing N).

  • Solution: Refer to the protocols in this guide for preparing and storing solutions to minimize degradation. Use the HPLC method (Protocol 3) to monitor stability over time.

Question 3: The potency of my compound seems to decrease in my cell-based assay. Could this be a stability issue?

Answer: Absolutely. A decrease in observed activity is a common consequence of compound degradation. The biological activity of dihydropyridines is typically tied to the integrity of the dihydropyridine ring. Its oxidation to the pyridine form results in a loss of this activity.[1]

  • Self-Validation Check:

    • Prepare a fresh stock solution of the compound immediately before treating your cells.

    • Concurrently, take an aliquot of the suspect (older) stock solution and the fresh stock solution and analyze both by HPLC (Protocol 3).

    • Compare the peak areas of the parent compound in both chromatograms. A significant decrease in the parent peak area in the older solution, coupled with the appearance of degradation peaks, confirms that stability is the root cause of the decreased potency.

Frequently Asked Questions (FAQs)

What is the single most important factor for maintaining stability in solution?

Light protection. Dihydropyridines are highly photosensitive.[1][8] All work with the compound in solution should be performed in amber glass vials or tubes, or in clear containers wrapped thoroughly in aluminum foil. Minimize exposure to ambient light whenever possible.

What is the best solvent for preparing a stock solution?

Anhydrous, high-purity dimethyl sulfoxide (DMSO) or ethanol are recommended for primary stock solutions.[2] Water should be avoided for long-term storage. When preparing aqueous working solutions for experiments, use deoxygenated buffers and prepare them fresh daily.

How does pH affect the stability of the compound?

The effect of pH is multifaceted:

  • Hydrolysis: Extreme pH (strong acid or base) can promote the hydrolysis of the carbonitrile group to an amide and eventually a carboxylic acid.[5][6]

  • Oxidation: While variable, some studies on DHPs have shown that degradation catalyzed by metal ions like Fe³⁺ is decreased at higher pH values (e.g., pH 6.8 vs. acidic pH).[7]

  • Recommendation: For aqueous buffers, a pH range of 6.0-7.5 is generally a safe starting point. The optimal pH should be determined empirically (see Protocol 2).

How should I store my stock solutions?

Store stock solutions in amber glass vials with tightly sealed caps at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, prepare smaller, single-use aliquots. Before freezing, it is good practice to flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the best practices for preparing a primary stock solution with maximum stability.

  • Preparation: Bring the solid compound and anhydrous DMSO (or ethanol) to room temperature inside a desiccator.

  • Weighing: Weigh the desired amount of the compound in a clean, dry vial. Perform this step quickly to minimize exposure to atmospheric moisture and light.

  • Dissolution: Add the appropriate volume of anhydrous DMSO (or ethanol) to achieve the target concentration.

  • Inert Gas Purge: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to remove dissolved oxygen.

  • Storage Container: Immediately transfer the solution to a clean, amber glass vial with a PTFE-lined screw cap.

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots in separate amber vials. This prevents contamination and degradation of the main stock from repeated use.

  • Final Storage: Flush the headspace of each aliquot vial with inert gas, seal tightly, and store at -80°C.

Workflow for Preparing Stable Solutions

G A Weigh Solid Compound (Minimize Light/Air Exposure) B Dissolve in Anhydrous Solvent (e.g., DMSO, EtOH) A->B C Purge with Inert Gas (Argon or Nitrogen) B->C D Transfer to Amber Vial C->D E Create Single-Use Aliquots D->E F Flush Headspace with Inert Gas E->F G Store at -80°C F->G

Caption: Recommended workflow for stock solution preparation.

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for understanding how your compound behaves under stress, as recommended by ICH guidelines.[9][10][11] This helps in developing a truly stability-indicating analytical method.

  • Prepare Solutions: Prepare separate solutions of the compound (~100 µg/mL) in the following solvents:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • Deionized Water (Neutral Hydrolysis)

    • 3% Hydrogen Peroxide (Oxidative)

  • Incubation:

    • Incubate the hydrolysis and oxidation solutions at 60°C for 24 hours.

    • For photostability, expose a solution in a clear vial (and a dark control in a wrapped vial) to a photostability chamber or direct sunlight for 24 hours.[1]

    • For thermal stability, store the solid compound at 60°C for 24 hours.

  • Sample Preparation: After incubation, cool the solutions to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the target concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 3.

  • Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation of the parent peak. If degradation is excessive, reduce the incubation time or temperature. If there is no degradation, increase the stress conditions.

Stress ConditionReagent/ConditionPurposeLikely Product
Acid Hydrolysis 0.1 M HCl, 60°CSimulates acidic environmentAmide/Carboxylic Acid
Base Hydrolysis 0.1 M NaOH, 60°CSimulates basic environmentAmide/Carboxylic Acid
Oxidation 3% H₂O₂, RTSimulates oxidative stressPyridine Analog
Photolytic Light Exposure (ICH Q1B)Tests light sensitivityPyridine Analog
Thermal 60°C (Solid)Tests heat sensitivityVarious
Protocol 3: Stability-Indicating HPLC-UV Method

This method can be used to separate the parent compound from its potential degradation products.[12][13]

  • System: HPLC with UV/PDA Detector

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 90 10
    15.0 10 90
    17.0 10 90
    17.1 90 10

    | 20.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of the parent compound (e.g., 254 nm and 360 nm, to be determined empirically). A PDA detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Validation: A method is considered "stability-indicating" if it can resolve the parent peak from all peaks generated during the forced degradation study (Protocol 2).

References
  • Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions. CNKI.
  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace.
  • Oxidation of Some Dihydropyridine Derivatives Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES.
  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Research Square.
  • Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. RSC Publishing.
  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed.
  • HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. PubMed.
  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES.
  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • 21.5. Hydrolysis of nitriles. Lumen Learning. Available at: [Link]

  • 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. Available at: [Link]

Sources

Validation & Comparative

Navigating the Inhibition of p38α MAP Kinase: A Comparative Guide for the Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly in the realms of inflammation, autoimmune disorders, and oncology, the p38 mitogen-activated protein kinase (MAPK) alpha stands as a pivotal therapeutic target.[1][2] Its central role in the cellular stress response and inflammatory cytokine production has made it the focus of intense investigation for the development of small-molecule inhibitors.[3] This guide offers a comprehensive overview for researchers and drug development professionals on assessing the inhibitory potential of novel compounds against p38α, using the chemical scaffold of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile as a conceptual framework. While specific inhibitory data for this particular compound against p38α is not prominently available in public-domain literature, the 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a recognized pharmacophore in kinase inhibition, meriting a detailed exploration of the methodologies to determine its potential efficacy.[2][3]

The p38α Signaling Cascade: A Key Inflammatory Mediator

The p38 MAP kinases are a family of serine/threonine kinases that respond to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), osmotic shock, and UV irradiation.[4][5] Of the four known isoforms (α, β, γ, and δ), p38α is the most extensively studied and is ubiquitously expressed.[6] Activation of the p38α pathway is a multi-tiered process initiated by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6, which dually phosphorylate p38α on threonine and tyrosine residues within its activation loop.[5] Once activated, p38α phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, leading to the transcriptional upregulation of pro-inflammatory cytokines and other key mediators of the inflammatory response.[7]

p38_signaling_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Cytokines Cytokines (TNF-α, IL-1β) MAP3K MAP3Ks (e.g., TAK1, ASK1) Cytokines->MAP3K Stress Cellular Stress (UV, Osmotic Shock) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38a p38α MKK3_6->p38a Phosphorylation (Thr180/Tyr182) MK2 MK2 p38a->MK2 ATF2 ATF2 p38a->ATF2 Inflammation Inflammation (Cytokine Production) MK2->Inflammation ATF2->Inflammation Inhibitor 4-(Dimethylamino)-2-oxo- 1,2-dihydropyridine-3-carbonitrile (and other inhibitors) Inhibitor->p38a Inhibition

Caption: The p38α MAP Kinase Signaling Pathway.

A Comparative Landscape of p38α Inhibitors

The quest for potent and selective p38α inhibitors has yielded a plethora of small molecules, several of which have advanced to clinical trials.[8] These compounds exhibit a wide range of potencies, typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value denotes a more potent inhibitor. For context, a selection of well-characterized p38α inhibitors and their reported IC50 values are presented below. This table serves as a benchmark for researchers aiming to characterize novel inhibitory compounds.

Compound Namep38α IC50 (nM)Reference
Doramapimod (BIRB 796)17[1]
Neflamapimod (VX-745)51[1]
SB203580300-500[8]
Pexmetinib (ARRY-614)4[8]
TAK-7157.1[8]
Skepinone-L5[8]
SD000616[8]
R148710[8]
PD 16931689[8]

Determining the p38α IC50: A Step-by-Step Experimental Protocol

To ascertain the inhibitory potency of a compound such as this compound against p38α, a robust and reproducible in vitro kinase assay is paramount. The following protocol outlines a common non-radioactive method for determining the IC50 value.

Principle of the Assay

This assay measures the phosphorylation of a specific substrate by p38α kinase in the presence of varying concentrations of the test inhibitor. The extent of phosphorylation is then quantified, typically using an antibody that specifically recognizes the phosphorylated form of the substrate.

Materials and Reagents
  • Recombinant human p38α kinase

  • p38α substrate (e.g., ATF2 fusion protein)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP solution

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., EDTA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Primary antibody (e.g., anti-phospho-ATF2)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Detection reagent (e.g., chemiluminescent substrate)

  • Microplate reader

Experimental Workflow

ic50_determination_workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of the test compound C Add test compound dilutions to microplate wells A->C B Prepare kinase reaction mix (p38α, substrate, buffer) D Add kinase reaction mix to wells B->D C->D E Initiate reaction by adding ATP D->E F Incubate at 30°C for a defined period (e.g., 30-60 min) E->F G Terminate reaction with stop solution (EDTA) F->G H Wash wells G->H I Add primary antibody (anti-phospho-substrate) H->I J Incubate and wash I->J K Add HRP-conjugated secondary antibody J->K L Incubate and wash K->L M Add chemiluminescent substrate L->M N Measure luminescence M->N O Plot % inhibition vs. log[inhibitor] N->O P Calculate IC50 value O->P

Caption: Experimental Workflow for IC50 Determination.

Detailed Protocol
  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Kinase Reaction Setup: In a microplate, add the diluted test compound or vehicle control.

  • Enzyme and Substrate Addition: Add the recombinant p38α kinase and its substrate (e.g., ATF2) to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km value for p38α to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Detection of Phosphorylation:

    • Wash the wells with wash buffer to remove unbound reagents.

    • Add the primary antibody that specifically recognizes the phosphorylated substrate and incubate.

    • Wash the wells again to remove unbound primary antibody.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the wells to remove unbound secondary antibody.

    • Add the detection reagent (e.g., a chemiluminescent substrate for HRP) and measure the signal using a microplate reader.

  • Data Analysis:

    • The signal intensity is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Conclusion

While the specific p38α inhibitory activity of this compound remains to be publicly detailed, the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold holds promise as a template for the design of novel kinase inhibitors. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of such compounds. By understanding the intricacies of the p38α signaling pathway and employing rigorous experimental protocols, researchers can effectively characterize the potency of new chemical entities, paving the way for the development of next-generation therapeutics targeting p38α-mediated diseases.

References

  • ResearchGate. TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... [Link]

  • Jafari, M., et al. (2018). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Research in Pharmaceutical Sciences, 13(5), 453–463. [Link]

  • Sharma, S., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(8), 2538-2546. [Link]

  • Biointerface Research in Applied Chemistry. (2021). New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Biointerface Research in Applied Chemistry, 11(5), 13265-13278. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. mitogen-activated protein kinase 14 | p38 subfamily. [Link]

  • Elabscience. MAPK-p38 Signaling Pathway. [Link]

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • MDPI. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. Crystals, 13(9), 1333. [Link]

  • Płonka, T., et al. (2011). Role of p38alpha Map kinase in Type I interferon signaling. Journal of Biological Chemistry, 286(14), 12345-12353. [Link]

Sources

A Comparative Guide to p38 MAPK Inhibitors: Profiling 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in inflammation, immunology, and oncology, the p38 mitogen-activated protein kinase (MAPK) signaling pathway represents a critical nexus of cellular stress and inflammatory responses. Its central role in the production of pro-inflammatory cytokines has made it a highly pursued target for therapeutic intervention. This guide provides a comparative analysis of a promising class of p38α inhibitors, the 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, against established and clinically evaluated p38 inhibitors: BIRB 796 (Doramapimod), SB203580, and Losmapimod.

The p38 MAPK Signaling Pathway: A Key Regulator of Cellular Stress

The p38 MAPK pathway is a cascade of protein phosphorylations that translates extracellular signals into a cellular response. Activated by a variety of stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stressors (e.g., UV radiation, osmotic shock), and lipopolysaccharide (LPS), the pathway culminates in the activation of the p38 MAPK. There are four isoforms of p38 MAPK: α, β, γ, and δ, with p38α being the most extensively studied and implicated in inflammatory diseases. Once activated, p38α phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF2, leading to the transcriptional upregulation of inflammatory mediators.

p38_pathway cluster_extracellular Extracellular Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Cytokines Cytokines MAP3K MAP3K Cytokines->MAP3K Stress Stress Stress->MAP3K LPS LPS LPS->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 Transcription_Factors Transcription Factors (e.g., ATF2) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) MAPKAPK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response kinase_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of test compound in DMSO Dispense Dispense compound, enzyme, and substrate/ATP mix to 384-well plate Compound_Prep->Dispense Reagent_Prep Prepare kinase reaction buffer, p38α enzyme, substrate (ATF2), and ATP solutions Reagent_Prep->Dispense Incubate_1 Incubate at room temperature for 60 minutes Dispense->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP Incubate_1->Add_ADP_Glo Incubate_2 Incubate at room temperature for 40 minutes Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at room temperature for 30 minutes Add_Detection_Reagent->Incubate_3 Read_Luminescence Read luminescence on a plate reader Incubate_3->Read_Luminescence

Caption: Workflow for an in vitro p38 kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Prepare working solutions of recombinant human p38α enzyme and its substrate (e.g., ATF2 peptide) in Kinase Buffer.

    • Prepare a working solution of ATP in Kinase Buffer. The final ATP concentration in the assay should be close to its Km for p38α.

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 1 µL of the diluted compound or DMSO (for control wells).

    • Add 2 µL of the p38α enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular TNF-α Release Assay (HTRF® Format)

This assay measures the ability of a compound to inhibit the production and release of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.

Rationale: THP-1 cells are a well-established model for studying inflammatory responses in monocytes. The Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a highly sensitive, no-wash immunoassay suitable for high-throughput screening. It relies on the proximity of two antibodies labeled with a donor and an acceptor fluorophore, which are brought together by the target analyte (TNF-α), resulting in a FRET signal.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.

    • Plate the cells in a 384-well plate at a density of 3,000 cells per well in 4 µL of assay medium.

  • Compound Treatment and Stimulation:

    • Add 23 nL of the serially diluted test compound or DMSO to the appropriate wells.

    • Add 1 µL of LPS solution (final concentration 1 µg/mL) to all wells except the unstimulated controls.

    • Incubate the plate for 17 hours at 37°C in a 5% CO₂ incubator.

  • TNF-α Detection:

    • Prepare the HTRF® detection reagents according to the manufacturer's instructions (a mixture of anti-TNF-α antibody labeled with Europium cryptate and anti-TNF-α antibody labeled with XL665).

    • Add 5 µL of the HTRF® detection reagent mixture to each well.

    • Incubate the plate at room temperature for 3 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm after excitation at 320 nm.

    • Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and then determine the percent inhibition of TNF-α release for each compound concentration.

    • Calculate the IC50 value by fitting the dose-response data to a suitable model.

Concluding Remarks for the Discerning Researcher

The landscape of p38 MAPK inhibitors is mature, yet the quest for compounds with superior potency, selectivity, and safety profiles continues. The 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold represents a promising new avenue of exploration, with reported high potency against p38α. Further characterization of its isoform selectivity and cellular activity will be crucial in determining its potential advantages over established inhibitors.

BIRB 796 remains a benchmark for high-potency, allosteric inhibition, offering a distinct mechanism of action that may confer advantages in certain biological contexts. SB203580, while a valuable research tool, highlights the importance of thorough selectivity profiling. Losmapimod's journey through clinical trials underscores the challenges of translating in vitro potency to clinical efficacy, emphasizing the need for a deep understanding of the target biology in specific disease states.

The selection of an appropriate p38 inhibitor for a given research application should be guided by a careful consideration of the specific p38 isoforms involved, the required potency and selectivity, and the desired mechanism of action. The experimental protocols detailed herein provide a robust framework for the head-to-head comparison of novel and existing p38 inhibitors, enabling researchers to make informed decisions in their drug discovery and development efforts.

References

  • ACS Omega. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. [Online] Available from: [Link]

  • ACS Omega. BIRB-796 (also known as doramapimod) is one of the most potent compounds that targets a diaryl urea class allosteric binding site... [Online] Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. SB203580 | Ligand page. [Online] Available from: [Link]

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - PMC - NIH. [Online] Available from: [Link]

  • PubMed. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. [Online] Available from: [Link]

  • PubMed. SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. [Online] Available from: [Link]

  • ResearchGate. qHTS protocols for HTRF-based and AlphaLISA-based TNF-α assays. [Online] Available from: [Link]

  • Fulcrum Therapeutics. Safety and tolerability of losmapimod, a selective p38α/β MAPK inhibitor, for treatment of FSHD at its root cause. [Online] Available from: [Link]

  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC - PubMed Central. [Online] Available from: [Link]

  • ResearchGate. (PDF) Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. [Online] Available from: [Link]

  • MyFSHD. FSHD therapeutic approaches - Losmapimod. [Online] Available from: [Link]

  • InvivoGen. SB203580: Akt & p38 MAP Kinases Inhibitor. [Online] Available from: [Link]

  • NIH. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. [Online] Available from: [Link]

A Senior Application Scientist's Guide to the Validation of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Kinase Inhibitor Candidate

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with the potential for high potency and selectivity is a critical endeavor. Kinases are a major class of drug targets, particularly in oncology, and the development of new inhibitors is essential to overcome challenges such as acquired resistance.[1][2] This guide focuses on a novel compound, 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile , a molecule emerging from the promising 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold. Derivatives of this core structure have demonstrated antiproliferative activities and inhibitory effects against kinases like PIM-1 and VEGFR-2, suggesting its potential as a fertile ground for new therapeutic agents.[3][4][5]

This document provides a comprehensive framework for the validation of this compound as a kinase inhibitor. We will objectively compare its potential performance with established broad-spectrum and selective kinase inhibitors, supported by detailed experimental protocols and data interpretation guidelines. Our approach is grounded in scientific integrity, ensuring that every protocol described is a self-validating system.

Comparative Landscape: Benchmarking Against Established Kinase Inhibitors

To ascertain the therapeutic potential of a novel inhibitor, it is imperative to benchmark its performance against well-characterized compounds. For this guide, we will consider a hypothetical validation of this compound against two standards: the broad-spectrum inhibitor Staurosporine and a selective inhibitor such as Sunitinib , which targets multiple receptor tyrosine kinases.[2][6]

Staurosporine , a non-selective protein kinase inhibitor, serves as a crucial positive control in initial screens due to its potent inhibition of a wide range of kinases.[6] In contrast, Sunitinib offers a more clinically relevant comparison, as it represents a multi-targeted inhibitor with proven efficacy.[2]

Data Presentation: A Comparative Overview

The following table summarizes hypothetical data from initial validation assays, providing a clear comparison of our novel compound with the established inhibitors.

Compound Primary Target(s) In Vitro IC50 (nM) Cell-Based EC50 (nM) Selectivity Score **
This compound To be determined50 (Hypothetical Kinase X)250 (Hypothetical Cell Line A)0.2 (Hypothetical)
Staurosporine Broad Spectrum5-20 (Multiple Kinases)10-100 (Multiple Cell Lines)0.8
Sunitinib VEGFRs, PDGFRs, c-KIT2-80 (Target Kinases)10-200 (Relevant Cell Lines)0.4

*IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are crucial metrics for inhibitor potency.[7][8] Lower values indicate higher potency. **Selectivity Score is a measure of how selectively a compound inhibits its intended target over other kinases. A lower score indicates higher selectivity.

Experimental Protocols: A Step-by-Step Validation Workflow

Robust and reproducible experimental data are the cornerstone of any successful drug discovery program. The following protocols are designed to provide a clear and detailed methodology for the validation of this compound.

Experimental Workflow Diagram

Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Biochemical Assay Biochemical Assay Selectivity Profiling Selectivity Profiling Biochemical Assay->Selectivity Profiling Determine IC50 Target Engagement Target Engagement Selectivity Profiling->Target Engagement Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Confirm target binding Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Assess functional effect Lead Optimization Lead Optimization Cell Proliferation->Lead Optimization Novel Compound Novel Compound Novel Compound->Biochemical Assay

Caption: A streamlined workflow for the validation of a novel kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9]

Objective: To determine the IC50 value of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • This compound

  • Staurosporine and Sunitinib (as controls)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds (this compound, Staurosporine, Sunitinib) in DMSO. Further dilute in kinase buffer.

  • Reaction Setup: To each well of a 384-well plate, add 5 µL of the diluted compound solution.

  • Enzyme and Substrate Addition: Add 10 µL of a pre-mixed solution of kinase and substrate in kinase buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at the Km for each respective kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This assay measures the binding of a compound to its target kinase within living cells.[10]

Objective: To confirm that this compound engages its target kinase in a cellular context.

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ Kinase Tracer

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well cell culture plates

  • Plate reader capable of measuring BRET signals

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 2 hours.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer to all wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Detection: Measure the donor and acceptor emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by the test compound, confirming target engagement.

Protocol 3: Cellular Assay for Downstream Signaling (Western Blot)

This assay assesses the effect of the inhibitor on the phosphorylation of a downstream substrate of the target kinase.[10]

Objective: To determine if this compound inhibits the signaling pathway downstream of its target kinase.

Materials:

  • Appropriate cell line with an active signaling pathway involving the target kinase

  • This compound

  • Phospho-specific antibody for a downstream substrate

  • Total protein antibody for the downstream substrate

  • Secondary antibodies

  • Lysis buffer

  • SDS-PAGE gels and transfer apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific and total protein antibodies.

  • Signal Detection: Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in the phospho-protein signal indicates inhibition of the signaling pathway.

Signaling Pathway and Mechanism of Action

The following diagram illustrates a generic kinase signaling pathway and the potential point of intervention for an ATP-competitive inhibitor like this compound.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Signal Transduction Substrate Substrate pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ADP ADP Kinase->ADP Transcription Gene Transcription pSubstrate->Transcription Signal Propagation Inhibitor 4-(Dimethylamino)-2-oxo-1,2- dihydropyridine-3-carbonitrile Inhibitor->Kinase Inhibition ATP ATP ATP->Kinase Response Cellular Response (e.g., Proliferation) Transcription->Response

Caption: A generalized kinase signaling pathway illustrating inhibitor action.

Conclusion and Future Directions

The validation of a novel kinase inhibitor is a multifaceted process that requires a systematic and rigorous approach. This guide has outlined a comprehensive strategy for the evaluation of this compound, from initial biochemical characterization to cell-based functional assays. By comparing its performance against established inhibitors and meticulously documenting its mechanism of action, researchers can build a robust data package to support its further development. The promising chemical scaffold of 2-oxo-1,2-dihydropyridine-3-carbonitrile warrants further investigation, and the methodologies described herein provide a clear path toward understanding the full therapeutic potential of its derivatives.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621–637. [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 416(3), e1-e4. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2616. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]

  • Mand, A. M., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 10(6), e0128731. [Link]

  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652–666. [Link]

  • Measday, V., & Andrews, B. (2002). In vitro assay for cyclin-dependent kinase activity in yeast. Biological procedures online, 4(1), 1-8. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Knippschild, U., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 13(10), 284. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Al-Ostath, A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 7(40), 35987–35999. [Link]

  • Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]

  • van der Worp, H. B., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1447.e3. [Link]

  • Jalili-Baleh, L., et al. (2018). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. DARU Journal of Pharmaceutical Sciences, 26(2), 101–109. [Link]

  • Zhang, Y., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 25(5), 2898. [Link]

  • Copeland, R. A. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Wang, Y., et al. (2015). Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses. Chemical biology & drug design, 85(3), 245–252. [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1272. [Link]

  • Ibraheem, H. H., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University, 21(2), 45-50. [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of medicinal chemistry, 52(5), 1251–1254. [Link]

  • El-Malah, A. A., et al. (2017). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Bioorganic & medicinal chemistry letters, 27(15), 3362–3366. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2325371. [Link]

  • Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1928–1936. [Link]

  • Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of medicinal chemistry, 54(7), 2255–2265. [Link]

Sources

A Comparative Guide to the Selectivity Profile of Novel Dihydropyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, famously recognized for its role in potent L-type calcium channel blockers like amlodipine and nifedipine, which are widely used to treat hypertension.[1][2] However, recent explorations have revealed the remarkable versatility of the DHP core, leading to the development of novel derivatives that exhibit potent inhibitory activity against a range of other crucial therapeutic targets, particularly protein kinases.[3][4]

This guide provides a comparative analysis of the selectivity profiles of emerging DHP-based kinase inhibitors. Understanding selectivity is paramount in drug development; a highly selective inhibitor promises greater on-target efficacy and a wider therapeutic window, while off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[5][6] We will delve into the quantitative data, explore the underlying experimental methodologies, and provide expert insights into why these choices are made, empowering researchers to critically evaluate and select the appropriate chemical tools for their studies.

The Evolving Landscape: From Calcium Channels to Kinase Inhibition

Historically, DHPs have been synonymous with cardiovascular medicine.[1] However, the "selective optimization of a side activity" (SOSA) approach has enabled chemists to re-engineer the DHP scaffold, diminishing its original activity on calcium channels while amplifying its effects on new targets.[7] This has unlocked a new frontier for DHPs as inhibitors of protein kinases, which are central regulators of cell signaling and are frequently dysregulated in diseases like cancer.[5][8] The Ras-Raf-MEK-ERK signaling pathway, a critical cascade controlling cell proliferation and survival, is a prominent example of a pathway targeted by modern kinase inhibitors.[9][10][11]

In this guide, we will compare three hypothetical, yet representative, novel DHP kinase inhibitors—DHP-A , DHP-B , and DHP-C —against a well-established, multi-kinase inhibitor, Sorafenib , and a classic DHP, Amlodipine , which serves as a negative control for kinase activity.

Comparative Selectivity Analysis: A Quantitative Overview

An inhibitor's selectivity is not an abstract concept; it is defined by quantitative measurements of potency against a panel of targets. The most common metric is the IC50 value, which represents the concentration of an inhibitor required to reduce a kinase's activity by 50%. A lower IC50 value indicates higher potency.

The following table summarizes the IC50 values for our compounds of interest against a representative panel of kinases, including key players in the MAPK signaling cascade (BRAF, MEK1, ERK2) and known off-targets that can cause toxicity (e.g., VEGFR2, KIT).

Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)

Kinase TargetDHP-A (Novel)DHP-B (Novel)DHP-C (Novel)Sorafenib (Comparator)Amlodipine (Comparator)
BRAF 15 5,2008,5006 >10,000
BRAF(V600E) 8 4,8007,90022 >10,000
MEK1 8,90025 6,5002,500>10,000
ERK2 >10,0009,50050 8,500>10,000
VEGFR2 1,5002,2004,50090 >10,000
KIT 2,5003,1006,80068 >10,000
CSF-1R 4,8005,600>10,0001.5 >10,000
PKA >10,000>10,000>10,0007,500>10,000

Data is hypothetical and for illustrative purposes. Bold values indicate primary targets.

Interpretation of Results:

  • DHP-A emerges as a potent and highly selective inhibitor of BRAF and its common oncogenic mutant, BRAF(V600E). Its activity against other kinases, particularly VEGFR2 and KIT, is over 100-fold weaker, suggesting a favorable selectivity profile.

  • DHP-B is a selective MEK1 inhibitor. While potent against its primary target, it shows minimal activity against other kinases in this panel.

  • DHP-C is a selective ERK2 inhibitor, demonstrating the versatility of the DHP scaffold to target different nodes within the same pathway.

  • Sorafenib , as expected, is a multi-kinase inhibitor, showing potent activity against BRAF, VEGFR2, KIT, and CSF-1R.[12] This broad activity is therapeutically useful but can also contribute to a more complex side-effect profile.

  • Amlodipine shows no significant inhibition at concentrations up to 10,000 nM, confirming that the classical DHP calcium channel blocker scaffold does not inherently inhibit protein kinases.

Mechanistic Insights: Visualizing the Target Pathway

To understand the biological context of these inhibitors, it is crucial to visualize their place within the cellular signaling network. DHP-A, DHP-B, and DHP-C all target kinases in the critical Ras-Raf-MEK-ERK pathway, which transduces signals from cell surface receptors to the nucleus to control cell growth and proliferation.[8][13]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates BRAF BRAF (Raf) Ras->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., Myc) ERK->TF Activates Inhibitor_A DHP-A Inhibitor_A->BRAF Inhibits Inhibitor_B DHP-B Inhibitor_B->MEK Inhibits Inhibitor_C DHP-C Inhibitor_C->ERK Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: The Ras-Raf-MEK-ERK signaling cascade and points of inhibition.

Core Methodologies: Ensuring Data Integrity

The reliability of any selectivity profile depends entirely on the robustness of the experimental assays used to generate the data. Here, we detail the gold-standard protocols for in vitro kinase profiling and cellular target engagement, explaining the rationale behind key steps.

The overall process involves preparing the inhibitor, setting up parallel kinase reactions, and measuring the enzymatic activity.

Caption: Workflow for in vitro kinase inhibitor selectivity profiling.

The Promega ADP-Glo™ Kinase Assay is a widely used, robust method for quantifying kinase activity.[14] It measures the amount of ADP produced in a kinase reaction, which is directly proportional to enzyme activity.

Causality Behind the Method:

  • Why ADP-Glo™? This luminescent assay is highly sensitive, has a large dynamic range, and is resistant to interference from colored or fluorescent compounds, making it ideal for high-throughput screening.[15][16] It is a universal assay applicable to virtually any kinase.

  • Why a Two-Step Process? The first step terminates the kinase reaction and, crucially, depletes the unused ATP. This is vital because high background ATP levels would overwhelm the signal in the second step. The second step converts the product, ADP, back into ATP, which is then used by a luciferase to generate a light signal.[15][17] This elegant design ensures that the light output is directly proportional to the kinase activity during the reaction.

  • Why Control ATP Concentration? For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration in the assay. Assays are typically run at or near the Km (Michaelis constant) of ATP for each specific kinase.[5] This standardizes the conditions and allows for more meaningful comparisons of inhibitor potency across different kinases.

Step-by-Step Protocol: [14][17][18]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., DHP-A) in DMSO. The final assay concentration might range from 10 µM to 0.5 nM.

  • Reaction Setup (384-well plate):

    • To each well, add 1 µL of the compound dilution. Include wells with DMSO only (100% activity control) and a potent, broad-spectrum inhibitor like staurosporine (0% activity control).

    • Add 2 µL of Kinase/Substrate mix (containing the specific kinase and its peptide substrate in reaction buffer).

    • Pre-incubate for 15 minutes at room temperature.

  • Initiation: Add 2 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis:

    • Normalize the data using the 0% and 100% activity controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

While in vitro assays are essential, it is crucial to confirm that an inhibitor can engage its target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay allows for the quantitative measurement of compound binding to a specific protein in intact cells.[19][20][21]

Causality Behind the Method:

  • Why NanoBRET™? This technology measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein.[22] It provides a direct readout of target occupancy in live cells, accounting for cell permeability and intracellular competition.[21]

  • Why a Competitive Format? A test compound that enters the cell and binds to the target protein will displace the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the calculation of an intracellular IC50, a more biologically relevant measure of potency.[20]

Step-by-Step Protocol: [19][23]

  • Cell Preparation: Seed HEK293 cells into a 96-well plate. Transiently transfect the cells with a vector encoding the target kinase fused to NanoLuc® luciferase (e.g., BRAF-NLuc).

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound (e.g., DHP-A).

    • Add the test compound to the cells, followed immediately by the addition of the specific NanoBRET™ tracer at a pre-determined concentration (typically near its EC50).

    • Incubate for 2 hours in a CO2 incubator at 37°C to allow the compound and tracer to reach binding equilibrium within the cells.

  • Detection:

    • Prepare a detection reagent containing the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to eliminate signal from any compromised cells).

    • Add the detection reagent to the wells.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emission wavelengths simultaneously (e.g., 460nm and >610nm).

  • Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the compound concentration to determine the cellular IC50 value.

Conclusion and Future Directions

The emergence of novel dihydropyridine derivatives as potent and selective kinase inhibitors marks a significant evolution for this privileged scaffold. Through systematic and quantitative profiling, as demonstrated with our illustrative compounds DHP-A, DHP-B, and DHP-C, it is possible to identify molecules with tailored selectivity profiles that can precisely target key nodes in disease-relevant pathways like the MAPK cascade.

The methodologies outlined in this guide, from the high-throughput in vitro ADP-Glo™ assay to the biologically relevant NanoBRET™ cellular target engagement assay, form the bedrock of modern inhibitor characterization. By understanding the principles and practicalities of these techniques, researchers can generate high-quality, reliable data to drive their drug discovery programs forward. The continued exploration of the DHP chemical space promises to yield even more sophisticated and selective inhibitors for the next generation of targeted therapies.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/adp-glo-kinase-assay-protocol.pdf]
  • Wikipedia. MAPK/ERK pathway. [URL: https://en.wikipedia.
  • Promega Corporation. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. [URL: https://www.promega.
  • PMC. ERK/MAPK signalling pathway and tumorigenesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5920087/]
  • Promega Corporation. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanobret-target-engagement-intracellular-bet-brd-assay-protocol.pdf]
  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. [URL: https://www.promega.com/-/media/files/resources/protocols/quick-protocols/9fb099-adp-glo-kinase-assay-quick-protocol.pdf]
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/0/tm313.pdf]
  • PMC. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5432091/]
  • Protocols.io. ADP Glo Protocol. [URL: https://www.protocols.io/view/adp-glo-protocol-4r3l225xjl1y/v1]
  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [URL: https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_282570773]
  • Sino Biological. MAPK Erk Signaling Pathway. [URL: https://www.sinobiological.
  • Proteopedia. MAPK/ERK pathway. [URL: https://proteopedia.org/wiki/index.
  • Promega Corporation. NanoBRET® Target Engagement BET BRD Assays. [URL: https://www.promega.com/products/drug-discovery/target-engagement-assays/nanobret-target-engagement-bet-brd-assays/]
  • Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. [URL: https://www.promega.com/applications/drug-discovery/target-engagement-live-cell-assays/]
  • J Cardiovasc Pharmacol. Comparative pharmacology of 1,4-dihydropyridines and other Ca2+ channel ligands. [URL: https://pubmed.ncbi.nlm.nih.gov/2441181/]
  • Promega Corporation. NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual #TM478. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanobret-target-engagement-intracellular-bet-brd-assay-protocol.pdf]
  • Promega Corporation. Kinase Selectivity Profiling System Technical Manual #TM421. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/kinase-selectivity-profiling-system-protocol.pdf]
  • ResearchGate. (PDF) Comparative peripheral edema for dihydropyridines calcium channel blockers treatment: A systematic review and network meta-analysis. [URL: https://www.researchgate.
  • PNAS. Design and Structural Basis of Selective 1,4-dihydropyridine Inhibitors of the Calcium-activated Potassium Channel KCa3.1. [URL: https://www.pnas.org/doi/10.1073/pnas.2307111120]
  • PMC. Measuring and interpreting the selectivity of protein kinase inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4094314/]
  • PMC. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8912530/]
  • Eur Heart J. Pharmacological differences between calcium antagonists. [URL: https://academic.oup.com/eurheartj/article/18/suppl_A/A71/530411]
  • PubMed. Comparison of the efficacy of dihydropyridine calcium channel blockers in African American patients with hypertension. ISHIB Investigators Group. International Society on Hypertension in Blacks. [URL: https://pubmed.ncbi.nlm.nih.gov/10484200/]
  • ResearchGate. Dose response inhibitory curves and IC50 of synthesized derivatives... [URL: https://www.researchgate.
  • Benchchem. Application Notes and Protocols: In Vitro Kinase Assay for Sotuletinib Selectivity Profiling. [URL: https://www.benchchem.com/application-notes/in-vitro-kinase-assay-for-sotuletinib-selectivity-profiling]
  • MDPI. Novel 1,4-Dihydropyridine Derivatives as Mineralocorticoid Receptor Antagonists. [URL: https://www.mdpi.com/1422-0067/24/3/2439]
  • PubMed Central. Design and structural basis of selective 1,4-dihydropyridine inhibitors of the calcium-activated potassium channel KCa3.1. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10379899/]
  • ResearchGate. Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... [URL: https://www.researchgate.net/figure/Selectivity-Profile-of-Compound-9d_tbl3_230623371]
  • Reaction Biology. Kinase Selectivity Panels. [URL: https://www.reactionbiology.com/document/kinase-selectivity-panels]
  • ResearchGate. IC 50 values (µM) of compounds 1 and 5 in a panel[3] of 24... [URL: https://www.researchgate.net/figure/IC-50-values-M-of-compounds-1-and-5-in-a-panel-21-of-24-therapeutically-relevant-PK_tbl1_277880812]

  • Protocols.io. In vitro kinase assay. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y]
  • PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3901041/]
  • PubMed. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. [URL: https://pubmed.ncbi.nlm.nih.gov/29600830/]
  • ResearchGate. (PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). [URL: https://www.researchgate.

Sources

A Comparative Guide to p38 MAPK Inhibition: The Established Allosteric Modulator BIRB 796 versus the Novel 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase drug discovery, the p38 mitogen-activated protein kinase (MAPK) pathway remains a pivotal target for therapeutic intervention in a host of inflammatory diseases and cancers.[1] The pathway acts as a central node in the cellular response to stress, orchestrating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2] Consequently, the development of potent and selective p38 inhibitors is of paramount interest.

This guide provides a comparative analysis of two distinct p38 inhibitors: the well-characterized, clinically evaluated allosteric inhibitor BIRB 796 (Doramapimod), and 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile , a representative of a novel chemical scaffold. Due to the extensive body of research on BIRB 796 and the emerging nature of the dihydropyridine scaffold, this guide will present the established profile of BIRB 796 and concurrently outline a comprehensive experimental framework for the characterization and direct comparison of novel entities like the dihydropyridine compound.

The p38 MAPK Signaling Cascade: A Prime Target for Intervention

The p38 MAPK signaling cascade is a multi-tiered system. External stressors and inflammatory cytokines trigger the activation of upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. These MKKs then phosphorylate and activate p38 MAPK. Activated p38, in turn, phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors, leading to a variety of cellular responses. Inhibition of p38 is a direct strategy to quell this inflammatory cascade.

p38_pathway stress Environmental Stress / Pro-inflammatory Cytokines mkkk MAPKKK (e.g., TAK1, ASK1) stress->mkkk activates mkk36 MKK3 / MKK6 mkkk->mkk36 phosphorylates p38 p38 MAPK mkk36->p38 phosphorylates mk2 MK2 p38->mk2 phosphorylates inhibitor p38 Inhibitor (e.g., BIRB 796) inhibitor->p38 inhibits downstream Downstream Cellular Responses (e.g., TNF-α production) mk2->downstream leads to

Caption: The p38 MAPK signaling pathway and the point of intervention for p38 inhibitors.

Profile of an Established Allosteric Inhibitor: BIRB 796 (Doramapimod)

BIRB 796 is a diaryl urea compound that stands out due to its unique, non-competitive mechanism of action. It binds to an allosteric site on the p38 kinase, inducing a conformational change that locks the enzyme in an inactive state. This "DFG-out" conformation prevents ATP from binding effectively.[1] This mechanism contributes to its high potency and remarkably slow dissociation rate from the kinase, suggesting the potential for prolonged intracellular target inhibition.[3]

Key Performance Characteristics of BIRB 796:

  • Potency: BIRB 796 is a pan-p38 inhibitor, demonstrating potent activity against all four isoforms (α, β, γ, and δ) with IC50 values in the nanomolar range. Specifically, it inhibits p38α, p38β, p38γ, and p38δ with IC50 values of 38 nM, 65 nM, 200 nM, and 520 nM, respectively, in cell-free assays. It also exhibits a very high binding affinity for p38α with a Kd of 0.1 nM in THP-1 cells.

  • Selectivity: While highly selective for p38 kinases, BIRB 796 has been shown to inhibit other kinases, such as JNK2, at higher concentrations.[1] This underscores the importance of using it at appropriate concentrations to maintain selectivity in cellular experiments.

  • Cellular Activity: In cellular assays, BIRB 796 effectively suppresses the production of TNF-α in lipopolysaccharide (LPS)-stimulated cells, with reported EC50 values typically in the low nanomolar range (e.g., 18 nM for TNF-α in THP-1 cells).[4]

A Novel Scaffold of Interest: this compound

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core represents a novel chemical scaffold identified for its potential to inhibit p38α MAP kinase. While detailed public data on the specific analogue, this compound, is scarce, related compounds from this series have shown promising inhibitory properties with IC50 values as low as 0.07 µM in in vitro assays.

The exploration of such novel scaffolds is crucial for identifying inhibitors with potentially different binding modes, improved selectivity profiles, or more favorable pharmacokinetic properties compared to existing classes of inhibitors. A rigorous, systematic evaluation is required to understand its true potential relative to a well-established benchmark like BIRB 796.

Comparative Performance Metrics

The following table outlines the key parameters for a comprehensive comparison between these two inhibitors. While the data for BIRB 796 is well-documented, the corresponding values for the dihydropyridine compound remain to be experimentally determined.

Parameter BIRB 796 (Doramapimod) This compound
Mechanism of Action Allosteric, non-ATP competitiveTo be determined
p38α IC50 38 nMTo be determined
p38 Isoform Selectivity Pan-p38 inhibitor (α, β, γ, δ)To be determined
Binding Kinetics Slow association and dissociationTo be determined
Cellular TNF-α Inhibition (EC50) ~18 nM (in THP-1 cells)To be determined
Kinase Selectivity Profile High, with some off-target activity at higher concentrations (e.g., JNK2)To be determined

Experimental Framework for a Head-to-Head Comparison

To empirically compare these two inhibitors, a tiered approach starting from biochemical assays and progressing to cellular and functional assays is recommended.

experimental_workflow start Start: Two p38 Inhibitors biochemical Step 1: In Vitro Biochemical Assay (p38 Kinase Assay) start->biochemical Determine IC50 cellular_target Step 2: Cellular Target Engagement (p-MK2 Western Blot) biochemical->cellular_target Confirm cellular activity functional Step 3: Functional Cellular Assay (TNF-α ELISA) cellular_target->functional Assess downstream effect comparison End: Comparative Profile functional->comparison

Caption: A streamlined experimental workflow for comparing p38 kinase inhibitors.

In Vitro p38α Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified p38α kinase.

Rationale: This biochemical assay provides a direct measure of the compound's potency against the isolated enzyme, free from cellular complexities like membrane permeability and off-target effects. An ADP-Glo™ kinase assay is a common and robust method.[5]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Sodium Orthovanadate, 1.2 mM DTT).

    • Dilute recombinant active p38α kinase to the working concentration (e.g., 10 nM) in kinase buffer.

    • Prepare a substrate/ATP mix containing a p38 peptide substrate (e.g., 50 µM) and ATP (e.g., 10 µM) in kinase buffer.

    • Prepare serial dilutions of BIRB 796 and this compound in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted inhibitors.

    • Add the diluted p38α kinase solution to each well and pre-incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding the substrate/ATP mix.

    • Incubate for 40-60 minutes at 30°C.

  • Signal Detection (ADP-Glo™):

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence values to percent inhibition relative to DMSO controls.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: Phospho-MK2 Western Blot

Objective: To confirm that the inhibitors block p38 kinase activity inside cells by measuring the phosphorylation of its direct substrate, MK2.

Rationale: Measuring the phosphorylation status of a direct downstream substrate like MK2 provides evidence of target engagement in a physiological context. A decrease in phosphorylated MK2 (p-MK2) upon inhibitor treatment indicates successful inhibition of the upstream p38 kinase.[6]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or A549) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of each inhibitor (or DMSO vehicle control) for 1 hour.

    • Stimulate the cells with a p38 activator (e.g., anisomycin, 10 µg/mL) for 30 minutes to induce p38 activation and subsequent MK2 phosphorylation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration and add Laemmli sample buffer.

    • Denature the samples by boiling for 5 minutes.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-MK2 (Thr334) and total MK2 (as a loading control).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for p-MK2 and total MK2.

    • Express the p-MK2 signal as a ratio of the total MK2 signal to normalize for loading differences.

    • Compare the normalized p-MK2 levels across different inhibitor concentrations.

Functional Cellular Assay: LPS-Induced TNF-α Secretion

Objective: To measure the functional consequence of p38 inhibition by quantifying the reduction in TNF-α secretion from immune cells.

Rationale: Since p38 is a key regulator of TNF-α production, this assay provides a physiologically relevant measure of the inhibitor's efficacy in a disease-relevant pathway.[2][7]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed monocytic cells (e.g., THP-1 or RAW 264.7) in a 96-well plate.[7]

    • Pre-treat the cells with serial dilutions of each inhibitor for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

    • Incubate for 4-6 hours.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatant, which contains the secreted TNF-α.

  • TNF-α Quantification (ELISA):

    • Quantify the amount of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using recombinant TNF-α.

    • Calculate the concentration of TNF-α in each sample.

    • Plot the percentage of TNF-α inhibition against the inhibitor concentration to determine the EC50 value.

Conclusion and Future Directions

This guide provides a dual perspective: a comprehensive overview of the well-established p38 inhibitor BIRB 796 and a clear, actionable framework for the rigorous evaluation of novel chemical entities like this compound. While BIRB 796 serves as a potent, allosteric pan-p38 inhibitor benchmark, the true potential of new scaffolds can only be unlocked through systematic experimental validation.

By following the outlined biochemical and cellular assays, researchers can generate the necessary data to build a robust comparative profile, assessing not only potency but also cellular efficacy and functional impact. This structured approach is fundamental to the logical progression of novel compounds in the drug discovery pipeline, enabling informed decisions and ultimately advancing the development of next-generation p38 MAPK inhibitors.

References

  • BenchChem. (2025). Application Notes and Protocols for LPS-Induced TNF-α Secretion Assay. BenchChem.
  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?
  • Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay. Sigma-Aldrich.
  • del Mar Casillas, M., et al. (2016). Identification of a Novel Inhibitory Allosteric Site in p38α. PLoS ONE, 11(11), e0167379.
  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of p38 MAPK Inhibition. BenchChem.
  • Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019–5024.
  • ResearchGate. (n.d.). Phosphorylation and inhibition of p38 MAPK. (A and B) Western blot...
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Abcam. (n.d.).
  • KCR, P., et al. (2016). p38 MAP Kinase and MAPKAP Kinases MK2/3 Cooperatively Phosphorylate Epithelial Keratins. Journal of Biological Chemistry, 291(5), 2381–2392.
  • Miltenyi Biotec. (n.d.). TNF-α Secretion Assay – Cell Enrichment and Detection Kit (PE) human. Miltenyi Biotec.
  • Zhang, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-13.
  • ResearchGate. (n.d.). LPS-induced secretion of TNF-α by human mononuclear cells with...
  • APExBIO. (n.d.). BIRB 796 (Doramapimod) - Selective P38 MAPK Inhibitor. APExBIO.
  • Jin, L., et al. (2010). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Science Signaling, 3(149), ra83.
  • ScienceOpen. (2023).
  • Cell Signaling Technology. (n.d.). PathScan® Multiplex Western Cocktail II: Phospho-p90RSK, Phospho-p53, Phospho-p38 MAPK and Phospho-S6 Ribosomal Protein Detection Cocktail II #5302. Cell Signaling Technology.
  • BenchChem. (2025). A Comparative Guide to the Selectivity of p38 MAPK Inhibitors: SB 202190 vs. BIRB 796. BenchChem.
  • Salari, A. A., & Abdollahi, M. (2011). Prediction of p38 map kinase inhibitory activity of 3, 4-dihydropyrido [3, 2-d] pyrimidone derivatives using an expert system based on principal component analysis and least square support vector machine. Iranian Journal of Pharmaceutical Research, 10(2), 245–255.
  • Bullington, J., et al. (2006). Inhibitors of unactivated p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(23), 6102–6106.
  • Chegaev, K., et al. (2017). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 22(11), 1989.
  • ResearchGate. (2005). MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein.
  • Wrobleski, S. T., et al. (2006). SAR of 3,4-dihydropyrido[3,2-d]pyrimidone p38 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(19), 5051–5056.
  • Hinkel, R., et al. (2010). Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression. Basic Research in Cardiology, 105(3), 389–397.
  • Mohammadhosseini, N., et al. (2017). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 16(1), 123–131.

Sources

The Pivotal Role of the 4-(Dimethylamino) Group in the Biological Activity of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer and kinase inhibitory effects. The functionalization of this core structure at various positions has been a key strategy for modulating its pharmacological profile. This guide provides an in-depth comparative analysis of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile analogs, delving into their structure-activity relationships (SAR) and comparing their performance with other substituted alternatives. We will explore the causality behind experimental designs and present supporting data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold: A Versatile Core

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a versatile template for the design of bioactive molecules. Its unique electronic and structural features allow for interactions with a variety of biological targets. The core structure consists of a pyridinone ring, which can engage in hydrogen bonding, and a cyano group, which can act as a hydrogen bond acceptor or participate in other interactions. Substitutions at the C4 and C6 positions have been extensively explored to enhance potency and selectivity.

The Influence of the 4-Position Substituent on Biological Activity

The substituent at the 4-position of the 2-oxo-1,2-dihydropyridine-3-carbonitrile ring plays a critical role in determining the biological activity of the molecule. This position is often oriented towards the solvent-exposed region of the binding pocket of target proteins, allowing for a variety of modifications to fine-tune the compound's properties.

The 4-(Dimethylamino) Group: A Key Modulator of Activity

The introduction of a 4-(dimethylamino) group has been shown to significantly impact the biological activity of various heterocyclic compounds. This electron-donating group can influence the electronic properties of the entire molecule, affecting its binding affinity to target proteins. However, in some contexts, such as with chalcone derivatives, strong electron-donating groups like the 4-dimethylamino group have been associated with a decrease in anti-inflammatory activity[1]. This highlights the importance of the specific molecular scaffold in determining the effect of a particular substituent.

While specific data for this compound analogs is limited in publicly available literature, we can draw comparisons with other 4-substituted analogs to infer potential trends and guide future research.

Comparative Analysis with 4-Aryl Analogs

Numerous studies have focused on the synthesis and evaluation of 4-aryl substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives as anticancer agents and kinase inhibitors. These analogs have shown promising activity, particularly as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[2][3]

The following table summarizes the PIM-1 kinase inhibitory activity of a series of 4-aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile analogs.

Compound ID4-Position Substituent6-Position SubstituentPIM-1 IC50 (nM)[2]
IIa 4-Methoxyphenyl1,3-Benzodioxole115.43
IIb 4-Chlorophenyl1,3-Benzodioxole>500
IIc 3-(Methylthio)imidazole1,3-Benzodioxole433.71
IId Unsubstituted Phenyl1,3-Benzodioxole>500

This data is sourced from a study on 1,2-dihydropyridine-3-carbonitrile derivatives as PIM-1 kinase inhibitors.[2]

The data suggests that the nature of the aryl substituent at the 4-position significantly influences the PIM-1 inhibitory activity. For instance, the presence of a 4-methoxyphenyl group (IIa) leads to potent inhibition, while a 4-chlorophenyl group (IIb) or an unsubstituted phenyl group (IId) results in a loss of activity.[2] This underscores the sensitivity of the binding pocket to the electronic and steric properties of the C4-substituent.

Experimental Protocols

General Synthesis of 4-Aryl-6-aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles

A common and efficient method for the synthesis of these compounds is a one-pot, multi-component reaction.[4][5][6]

Experimental Workflow for Synthesis

Reactants Aromatic Aldehyde + Aryl Methyl Ketone + Ethyl Cyanoacetate + Ammonium Acetate Solvent Ethanol or n-Butanol Reactants->Solvent Dissolve Reflux Reflux (16-18h) Solvent->Reflux Precipitate Cooling and Precipitation Reflux->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing with Water Filtration->Washing Crystallization Crystallization Washing->Crystallization Product Pure 4,6-Diaryl-2-oxo-1,2- dihydropyridine-3-carbonitrile Crystallization->Product

Caption: General workflow for the one-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles.

Step-by-Step Protocol:

  • To a solution of the appropriate aromatic aldehyde (1 mmol) and aryl methyl ketone (1 mmol) in absolute ethanol or n-butanol (20 mL), add ethyl cyanoacetate (1 mmol) and ammonium acetate (8 mmol).

  • Reflux the reaction mixture for 16-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with water and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

PIM-1 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against PIM-1 kinase can be evaluated using a variety of in vitro assays. A common method is the ADP-Glo™ Kinase Assay.

PIM-1 Kinase Inhibition Assay Workflow

Setup Prepare Assay Plate: - Kinase Buffer - PIM-1 Enzyme - Substrate Peptide - Test Compound Incubation1 Incubate at RT (10 min) Setup->Incubation1 Reaction_Start Add ATP Solution Incubation1->Reaction_Start Incubation2 Incubate at RT (60 min) Reaction_Start->Incubation2 Reaction_Stop Add ADP-Glo™ Reagent Incubation2->Reaction_Stop Incubation3 Incubate at RT (40 min) Reaction_Stop->Incubation3 Detection_Prep Add Kinase Detection Reagent Incubation3->Detection_Prep Incubation4 Incubate at RT (30-60 min) Detection_Prep->Incubation4 Measurement Measure Luminescence Incubation4->Measurement

Caption: Workflow for a typical PIM-1 kinase inhibition assay using ADP-Glo™ technology.

Step-by-Step Protocol:

  • In a 96-well plate, add 5 µL of the test compound at various concentrations.

  • Add 2.5 µL of PIM-1 kinase and substrate solution in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to allow for ADP conversion.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to a control (without inhibitor) and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data on 4-aryl substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile analogs provides valuable insights into the SAR of this scaffold.

Key SAR Observations for 4-Aryl Analogs:

  • Electronic Effects: The electronic nature of the substituent on the 4-aryl ring is crucial for activity. Electron-donating groups, such as methoxy, appear to be favorable for PIM-1 kinase inhibition.[2]

  • Steric Factors: The size and conformation of the 4-aryl group can influence binding. The binding pocket may have specific steric requirements that favor certain substitution patterns.

Future Research Directions:

The lack of specific data for this compound analogs presents a clear gap in the current understanding of the SAR of this scaffold. Future research should focus on:

  • Synthesis and Evaluation: The synthesis and comprehensive biological evaluation of a series of 4-amino and 4-(dialkylamino) substituted analogs are crucial to directly assess the impact of these groups on activity.

  • Comparative Studies: A systematic comparison of these new analogs with the existing 4-aryl derivatives will provide a more complete picture of the SAR at the 4-position.

  • Molecular Modeling: Docking studies can be employed to understand the binding modes of these analogs and rationalize the observed SAR.

By systematically exploring the chemical space around the 4-position of the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold, it will be possible to design and develop novel and potent therapeutic agents.

Conclusion

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold remains a promising starting point for the development of novel kinase inhibitors and anticancer agents. While the direct influence of a 4-(dimethylamino) substituent is yet to be fully elucidated, comparative analysis with 4-aryl analogs highlights the critical role of the 4-position in modulating biological activity. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to further explore this exciting class of compounds and unlock their full therapeutic potential. The synthesis and evaluation of 4-amino and 4-(dialkylamino) analogs are a logical and necessary next step in this endeavor.

References

[4] Serry, A. M., Luik, S., Laufer, S., & Abadi, A. H. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a new scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry, 12(4), 559–565. [Link] [5] El-Sayed, A. A., Elsayed, E. A., & Amr, A. E. G. E. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 6936–6948. [Link] [7] Abadi, A. H., Ebiike, J. N., & Serry, A. M. (2011). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. European Journal of Medicinal Chemistry, 46(9), 4166–4173. [Link] [2] Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Miligy, M. M. (2017). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Research in Pharmaceutical Sciences, 12(3), 195–205. [Link] [3] El-Miligy, M. M., Abu-Serie, M. M., El-Gazzar, M. G., & Ghorab, M. M. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2292671. [Link] [1] Lee, J. H., Jung, H. S., Kang, L. W., Kim, T. S., & Kim, H. P. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & Medicinal Chemistry Letters, 18(18), 5054–5057. [Link] [8] El-Miligy, M. M., Abdelaziz, M. E., Fahmy, S. M., & Hazzaa, A. A. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link] [9] El-Naggar, M. A. M., Al-Mahmoudy, A. M. M., El-Brollosy, N. R., & Abadi, A. H. (2014). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Letters in Drug Design & Discovery, 11(10), 1256-1264. [Link] [6] Mohamed, K. S., Tawfik, E. H., Dardeer, H. M., & Fadda, A. A. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(4), 787–794. [Link] [10] Wang, Y., Zhang, Y., & Wang, J. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863583. [Link] [11] Khan, N. A., Rashid, F., Jadoon, M. S. K., Jalil, S., Khan, Z. A., Orfali, R., Perveen, S., Al-Taweel, A., Iqbal, J., & Shahzad, S. A. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Al. Molecules (Basel, Switzerland), 27(19), 6235. [Link] [12] Kumar, A., Singh, S., Sharma, P., & Kumar, D. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC advances, 12(38), 24867–24876. [Link] [13] Mansour, E., El-Kalyoubi, S., & El-Remaily, M. A. A. A. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds, 1-19. [Link] [14] de Oliveira, R. B., de Fátima, Â., & de Lima, D. P. (2016). Comparative Computational Studies of 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile Derivatives as Potential Antinociceptive Agents. Molecules (Basel, Switzerland), 21(10), 1334. [Link] [15] Mohamed, K. S., Tawfik, E. H., Dardeer, H. M., & Fadda, A. A. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(4), 787–794. [Link] [16] Jacobs, M. D., Black, J., Futer, O., Swenson, L., Hare, B., Fleming, M., & Saxena, K. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PloS one, 8(7), e69488. [Link] [17] Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2020). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Scientific reports, 10(1), 18883. [Link] [18] Al-Abdullah, E. S., Al-Dies, A. M., Ghabbour, H. A., & El-Sayed, M. A. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824–834. [Link] [19] Le Coz, F., Droin, N., Guitot, K., Floris, G., Giraud, J., Fautrel, A., Guillaumet, G., Corlu, A., & Fleury, F. (2023). Synthesis and biological evaluation of DIDS analogues as efficient inhibitors of RAD51 involved in homologous recombination. Bioorganic & medicinal chemistry letters, 85, 129261. [Link] [20] El-Gazzar, M. G., El-Miligy, M. M., & Ghorab, M. M. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific reports, 12(1), 11523. [Link] [21] Dyachenko, V. D., & Dyachenko, I. V. (2020). A New Approach to 7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitriles. Chemistry Proceedings, 2(1), 32. [Link] [22] Mansour, E., El-Kalyoubi, S., & El-Remaily, M. A. A. A. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-carbonitrile Derivatives. Polycyclic Aromatic Compounds, 1-19. [Link] [23] Al-Omary, F. A. M., El-Brollosy, N. R., Al-Mahmoudy, A. M. M., & Abadi, A. H. (2014). Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. Letters in Drug Design & Discovery, 11(10), 1256–1264. [Link] [24] Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2017). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS omega, 2(10), 6823–6834. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives and their structural analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this heterocyclic scaffold. We will delve into their anticancer and antimicrobial properties, supported by experimental data, and elucidate the underlying mechanisms of action.

The 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold: A Privileged Core in Medicinal Chemistry

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] This structure serves as a valuable framework for the design of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The presence of multiple functional groups—the oxo, cyano, and dihydropyridine moieties—allows for a wide range of structural modifications, enabling the fine-tuning of biological activity.

Anticancer Activity: A Comparative Analysis of 4-Substituted Derivatives

A critical determinant of the anticancer potency of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives is the nature of the substituent at the 4-position of the dihydropyridine ring. The electronic and steric properties of this substituent significantly influence the compound's interaction with biological targets.

Comparative In Vitro Cytotoxicity

To illustrate the structure-activity relationship (SAR), we will compare a hypothetical 4-(dimethylamino) derivative with experimentally evaluated analogs bearing different substituents at the 4-position. The following table summarizes the in vitro cytotoxic activity (IC50) of several 4-aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives against human colon carcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines.

Compound ID4-Position SubstituentHT-29 IC50 (µM)MDA-MB-231 IC50 (µM)
Hypothetical-1 4-(Dimethylamino)phenylData not availableData not available
1 2-Ethoxyphenyl>50>50
2 2-Hydroxyphenyl>50>50
3 2-Methoxyphenyl9.3>50

Data for compounds 1, 2, and 3 are derived from a study by Abadi et al.[3]

Expert Analysis: The data suggests that the nature of the substituent at the 4-position has a profound impact on cytotoxic activity. While the 2-ethoxy and 2-hydroxy derivatives (Compounds 1 and 2) show weak activity, the 2-methoxy derivative (Compound 3) exhibits notable potency against the HT-29 cell line.[3] The dimethylamino group, being a strong electron-donating group, is hypothesized to enhance the electron density of the pyridine ring, potentially modulating its interaction with target proteins. Further experimental validation is required to ascertain the precise activity of a 4-(dimethylamino)phenyl derivative in comparison to these analogs.

Mechanism of Action: Targeting Key Cancer Pathways

Research suggests that the anticancer effects of this class of compounds may be attributed to the inhibition of key proteins involved in cancer cell proliferation and survival, such as PIM-1 kinase and survivin.[1][3][4][5][6]

PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell cycle progression and apoptosis.[4][7][8][9] Inhibition of PIM-1 represents a promising therapeutic strategy. Molecular docking studies have shown that 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives can effectively bind to the ATP-binding pocket of PIM-1 kinase.[4][6]

Survivin Inhibition: Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is highly expressed in tumors and is involved in both the inhibition of apoptosis and the regulation of mitosis.[10][11][12] Targeting survivin can lead to increased cancer cell death. It is proposed that these derivatives may interfere with the function of survivin, thereby promoting apoptosis in cancer cells.[1][5][6]

Signaling Pathway Diagram: PIM-1 Kinase and Survivin in Cancer

PIM1_Survivin_Pathway cluster_0 Upstream Signaling cluster_1 Signaling Cascades cluster_2 Key Oncogenic Proteins cluster_3 Cellular Outcomes Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT activate Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activate PIM1 PIM-1 Kinase JAK_STAT->PIM1 upregulate Survivin Survivin JAK_STAT->Survivin upregulate PI3K_AKT->PIM1 activate PI3K_AKT->Survivin activate Proliferation Cell Proliferation PIM1->Proliferation promote Apoptosis_Inhibition Inhibition of Apoptosis PIM1->Apoptosis_Inhibition promote Survivin->Proliferation promote Survivin->Apoptosis_Inhibition promote Dihydropyridine_Derivatives 4-Substituted-2-oxo-1,2- dihydropyridine-3-carbonitriles Dihydropyridine_Derivatives->PIM1 inhibit Dihydropyridine_Derivatives->Survivin inhibit

Caption: Proposed mechanism of action of dihydropyridine derivatives.

Antimicrobial Activity: Exploring the Potential Against Pathogenic Microbes

In addition to their anticancer properties, dihydropyridine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. The structural features that contribute to their antimicrobial effects are an active area of investigation.

Comparative Antimicrobial Susceptibility
OrganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive bacteria16-64
Bacillus subtilisGram-positive bacteria16-64
Escherichia coliGram-negative bacteria32-128
Pseudomonas aeruginosaGram-negative bacteria64-256
Candida albicansFungi32-128

Expert Analysis: The antimicrobial activity of these compounds is influenced by factors such as lipophilicity and the ability to penetrate the microbial cell wall. The presence of a dimethylamino group could enhance the compound's basicity and polarity, which may affect its interaction with the bacterial cell membrane and intracellular targets. It is anticipated that these derivatives would exhibit moderate to good activity against Gram-positive bacteria, with potentially lower efficacy against Gram-negative organisms due to the presence of an outer membrane.

Experimental Protocols

To ensure the reproducibility and validation of the biological data presented, this section provides detailed, step-by-step methodologies for the key experiments discussed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow Diagram: MTT Assay

MTT_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) Start->Cell_Seeding Incubation_24h Incubate for 24 hours (37°C, 5% CO2) Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with serial dilutions of test compounds Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution (5 mg/mL) to each well Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add DMSO to dissolve formazan crystals Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a microplate reader Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Step-by-step workflow of the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for an additional 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow Diagram: Broth Microdilution

Broth_Microdilution_Workflow Start Start Compound_Dilution Prepare two-fold serial dilutions of the test compound in broth Start->Compound_Dilution Dispense_to_Plate Dispense 100 µL of each dilution into a 96-well plate Compound_Dilution->Dispense_to_Plate Inoculum_Preparation Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) Dispense_to_Plate->Inoculum_Preparation Inoculation Inoculate each well with 5 µL of the microbial suspension Inoculum_Preparation->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine the MIC as the lowest concentration with no visible growth Incubation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with 5 µL of the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer and antimicrobial agents. Structure-activity relationship studies indicate that the substituent at the 4-position is a key determinant of biological activity. While the dimethylamino group is predicted to confer potent activity, further synthesis and biological evaluation of this specific derivative are warranted to confirm its therapeutic potential. Future research should focus on a more extensive comparative analysis of a wider range of 4-substituted analogs to refine the SAR and optimize the lead compounds. In vivo studies are also necessary to evaluate the efficacy and safety of the most promising derivatives in preclinical models.

References

  • In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. PubMed. [Link]

  • Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. PubMed. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Publications. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Small-Molecule Intervention At The Dimerization Interface Of Survivin By Novel Rigidized Scaffolds. National Center for Biotechnology Information. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. National Institutes of Health (NIH). [Link]

  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. National Center for Biotechnology Information. [Link]

  • One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed. [Link]

  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Publishing. [Link]

  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Bentham Science. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. eurekaselect.com. [Link]

  • Recent Advances on Small-Molecule Survivin Inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Selective Survivin Inhibitors Derived from the MX-106 Hydroxyquinoline Scaffold. National Center for Biotechnology Information. [Link]

  • 2D structure of standard survivin inhibitors. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. [Link]

  • Synthesis and biological evaluation of DIDS analogues as efficient inhibitors of RAD51 involved in homologous recombination. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. MDPI. [Link]

  • Antimicrobial Activity of Hydropyridine Derivatives against Gram-Positive and Gram-Negative Pathogenic Bacteria. Jomard Publishing. [Link]

  • ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]

  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the cytotoxic profile of dihydropyridine (DHP) compounds is paramount. While renowned for their therapeutic efficacy as calcium channel blockers, their potential off-target effects, particularly cytotoxicity, warrant rigorous investigation.[1][2][3] This guide provides an in-depth comparative analysis of the cytotoxicity of various dihydropyridine compounds, supported by experimental data and protocols. We will delve into the structural nuances that govern their cytotoxic potential and explore the underlying molecular mechanisms.

Introduction to Dihydropyridine Cytotoxicity

Dihydropyridines are a class of organic compounds, some of which are widely used as L-type calcium channel blockers to treat hypertension and angina.[1][3] However, their interaction with cellular processes extends beyond calcium channel modulation, leading to varying degrees of cytotoxicity. This has spurred research into their potential as anticancer agents and has also raised concerns about their safety profiles.[4][5][6] Factors such as the nature of substituents on the dihydropyridine ring and the overall lipophilicity of the molecule play a crucial role in determining their cytotoxic effects.[4][7]

This guide will compare the cytotoxic profiles of representative dihydropyridine compounds, including established drugs and novel derivatives, across various cell lines. We will examine the structure-activity relationships that emerge from these comparisons and provide detailed protocols for the key assays used to evaluate cytotoxicity.

Experimental Assessment of Dihydropyridine Cytotoxicity

A multi-assay approach is crucial for a comprehensive understanding of a compound's cytotoxic effects. Here, we detail the methodologies for three commonly employed cytotoxicity assays: the MTT, Lactate Dehydrogenase (LDH), and Neutral Red Uptake assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of dihydropyridine compounds.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HeLa) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding treatment 4. Cell Treatment (24-72h incubation) cell_seeding->treatment compound_prep 3. DHP Compound Preparation (Serial Dilutions) compound_prep->treatment mtt 5a. MTT Assay treatment->mtt ldh 5b. LDH Assay treatment->ldh nr 5c. Neutral Red Assay treatment->nr readout 6. Absorbance/Fluorescence Measurement mtt->readout ldh->readout nr->readout ic50 7. IC50 Determination readout->ic50 analysis 8. Comparative Analysis ic50->analysis

Caption: General workflow for assessing dihydropyridine cytotoxicity.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the dihydropyridine compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay Protocol

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[8]

Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[8]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Comparative Cytotoxicity Data of Dihydropyridine Compounds

The following tables summarize the cytotoxic activity (IC50 values) of various dihydropyridine compounds against different cell lines, as reported in the literature.

Table 1: Cytotoxicity of Dihydropyridine Derivatives in Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
7d MCF-728.5 ± 3.5[4]
7a LS18029.7 ± 4.7[4]
7a MOLT-417.4 ± 2.0[4]
3a HCT-157.94 ± 1.6[9]
3b HCT-159.24 ± 0.9[9]
18 HeLa3.6[6]
19 HeLa2.3[6]
20 HeLa4.1[6]
18 MCF-75.2[6]
19 MCF-75.7[6]
20 MCF-711.9[6]

Table 2: Cytotoxicity of Dihydropyridine Calcium Channel Blockers

CompoundCell LineEffectConcentrationReference
Nisoldipine Lymphoid CellsIC506 ± 2 µM[10]
Nimodipine Lymphoid CellsIC5080 ± 20 µM[10]
Lacidipine HUVSMCs27% decrease in proliferation30 µM[11]
Amlodipine HUVSMCs18% decrease in proliferation3 µM[11]

Mechanistic Insights and Structure-Activity Relationships

The cytotoxic effects of dihydropyridines are influenced by their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for designing safer drugs and more effective anticancer agents.[5][12][13]

Key Structural Features Influencing Cytotoxicity
  • Substituents at the C3 and C5 positions: The nature of the ester groups or other substituents at these positions significantly impacts cytotoxicity. For instance, the presence of N-thiazolyl carbamoyl groups at C3 and C5 has been shown to enhance cytotoxic potential.[4]

  • Aryl group at the C4 position: The substitution pattern on the C4-aryl ring is a key determinant of activity. Electron-withdrawing groups at the ortho or meta positions of the phenyl ring can enhance cytotoxic effects.[6]

  • Lipophilicity: Increased lipophilicity can lead to better penetration through cell membranes, potentially enhancing cytotoxicity.[4] The lipophilic nature of some DHPs, like lacidipine, has been linked to their anti-proliferative and anti-oxidative effects.[7]

  • Symmetry: Some studies suggest that the symmetry of the dihydropyridine ring may play a role in the anticancer activity of these compounds.[6]

Signaling Pathways Involved in Dihydropyridine-Induced Cytotoxicity

The cytotoxic effects of dihydropyridines can be mediated through various signaling pathways. One important mechanism involves the induction of oxidative stress and the subsequent activation of Mitogen-Activated Protein Kinase (MAPK) pathways.

G DHP Dihydropyridine Compound ROS Increased ROS Production DHP->ROS Induces MAPK_pathway MAPK Pathway (JNK, p38, ERK) ROS->MAPK_pathway Activates Apoptosis Apoptosis MAPK_pathway->Apoptosis Leads to Cell_Death Cell Death Apoptosis->Cell_Death

Caption: DHP-induced cytotoxicity via ROS and MAPK pathways.

This pathway highlights how certain dihydropyridines can induce the production of reactive oxygen species (ROS), leading to cellular stress. This, in turn, can activate MAPK signaling cascades, which are crucial regulators of cell proliferation, differentiation, and apoptosis.[11] The sustained activation of these pathways can ultimately lead to programmed cell death.

Conclusion

The comparative analysis of dihydropyridine compounds reveals a diverse range of cytotoxic profiles, heavily dependent on their molecular structure. While some DHPs exhibit significant cytotoxicity, making them potential candidates for anticancer drug development, others have more favorable safety profiles.[4][6] A thorough understanding of their structure-activity relationships is essential for the rational design of new dihydropyridine derivatives with desired therapeutic properties and minimal off-target toxicity. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the fascinating and complex world of dihydropyridine cytotoxicity.

References

  • Comparative Cytoprotective Effect of Dihydropyridine Calcium Channel Blockers Against the Toxicity of Oxidized Low Density Lipoprotein for Cultured Lymphoid Cells. PubMed. [Link]

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC - NIH. [Link]

  • Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. PubMed. [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]

  • Calcium channel blocker toxicity. LITFL. [Link]

  • Calcium Channel Blocker Toxicity: Practice Essentials, Background, Pathophysiology. Medscape. [Link]

  • Effects of dihydropyridine calcium channel blockers on oxidized low-density lipoprotein induced proliferation and oxidative stress of vascular smooth muscle cells. PubMed Central. [Link]

  • Cytotoxic activity of synthesized dihydropyridine compounds on various human cancer cell lines. ResearchGate. [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. SpringerLink. [Link]

  • Calcium Channel Blocker Toxicity: A Practical Approach. Dove Medical Press. [Link]

  • Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. PubMed. [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. [Link]

  • Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. ResearchGate. [Link]

  • Structure and activity of dihydropyridine ligands. Note designations of.... ResearchGate. [Link]

  • The percentage cytotoxicity at different concentrations of synthesized dihydropyridines and lapatinib (Std) against MCF-7 and Vero cells with its IC50. ResearchGate. [Link]

  • Effects of dihydropyridine calcium channel blockers on oxidized low-density lipoprotein induced proliferation and oxidative stress of vascular smooth muscle cells. PubMed. [Link]

  • Synthesis and Radioprotective Activity of Mitochondria Targeted Dihydropyridines In Vitro. MDPI. [Link]

  • The Novel Development of an Experimental Model of Dihydropyridine Calcium Channel Blocker Poisoning using Intravenous Amlodipine. PMC - NIH. [Link]

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

  • The Novel Development of an Experimental Model of Dihydropyridine Calcium Channel Blocker Poisoning using Intravenous Amlodipine. SciTechnol. [Link]

  • Central ECMO cannulation for severe dihydropyridine calcium channel blocker overdose. PubMed. [Link]

  • Cell Viability and Cytotoxicity Assay. Cell Biolabs, Inc. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.